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  • Product: 4-Ethyl-3-nitropyridin-2-amine
  • CAS: 70936-16-2

Core Science & Biosynthesis

Foundational

4-Ethyl-3-nitropyridin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-3-nitropyridin-2-amine Introduction 4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a versatile building block in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-3-nitropyridin-2-amine

Introduction

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a nitro group, and an ethyl group—on the pyridine core provides multiple reaction sites for further chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a reliable synthetic pathway to this compound, grounded in established principles of heterocyclic chemistry. We will delve into the mechanistic rationale, a detailed experimental protocol, and key considerations for a successful synthesis.

Retrosynthetic Analysis and Strategic Rationale

The most direct and logical approach to the synthesis of 4-Ethyl-3-nitropyridin-2-amine is through the electrophilic nitration of the commercially available starting material, 4-Ethylpyridin-2-amine. This strategy is predicated on the well-established chemistry of aminopyridines, where the amino group strongly activates the ring towards electrophilic substitution.

The core challenge in this synthesis is controlling the regioselectivity of the nitration. The pyridine ring is influenced by three directing groups:

  • The amino group (-NH₂) at the 2-position is a powerful activating group and is ortho, para-directing.

  • The pyridine ring nitrogen is deactivating and acts as a meta-director.

  • The ethyl group (-CH₂CH₃) at the 4-position is a weakly activating group and is ortho, para-directing.

Considering these influences, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the strongly activating amino group, which are the 3- and 5-positions. The ethyl group also directs to the 3- and 5-positions. Therefore, a mixture of 3-nitro and 5-nitro isomers is possible. However, the nitration of 2-aminopyridine derivatives often favors the 3-position.[1] This preference can be attributed to the electronic interplay and steric factors within the molecule. The direct nitration of similar substrates, such as 4-chloro-2-aminopyridine, has been shown to be an effective method for producing the corresponding 3-nitro derivative.[2]

Synthesis Pathway Overview

The proposed synthesis involves a one-step electrophilic aromatic substitution reaction.

Synthesis_Pathway Start 4-Ethylpyridin-2-amine Product 4-Ethyl-3-nitropyridin-2-amine Start->Product HNO₃ / H₂SO₄ (Nitrating Mixture)

Caption: Synthetic route to 4-Ethyl-3-nitropyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted 2-aminopyridines.[2]

Materials and Reagents:

  • 4-Ethylpyridin-2-amine (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized Water

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the flask in an ice-water bath to 0-5 °C. Slowly and portion-wise, add 4-Ethylpyridin-2-amine to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C during the addition. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-Ethylpyridin-2-amine from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice. This should be done slowly and with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH reaches approximately 7-8. This step should be performed in an ice bath to manage the exothermic reaction. The product will precipitate as a solid.

  • Isolation and Purification:

    • Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

    • Extraction (if product does not precipitate well): If a significant amount of product remains in the aqueous layer, extract the mixture multiple times with ethyl acetate. Combine the organic layers.

    • Drying: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: If extraction was performed, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethyl-3-nitropyridin-2-amine as a yellow solid.

Data Summary

The following table provides an example of the reaction parameters based on a hypothetical 10 mmol scale synthesis. Yields are estimated based on similar reported reactions.[2]

ParameterValueNotes
Starting Material
4-Ethylpyridin-2-amine1.22 g (10 mmol)Commercially available.[3][4]
Reagents
Conc. H₂SO₄~20 mLUsed as the solvent and catalyst.
Fuming HNO₃~0.8 mL (approx. 1.2 eq)The nitrating agent.
Reaction Conditions
Temperature0-5 °CCrucial for controlling selectivity and preventing side reactions.
Reaction Time1-2 hoursMonitor by TLC for completion.
Work-up
QuenchingCrushed IceStandard procedure for nitration reactions.
Neutralization AgentSaturated Na₂CO₃ solutionAdded until pH ~7-8.
Expected Outcome
AppearanceYellow SolidTypical for nitrated aminopyridines.
Expected Yield60-75%Based on analogous nitration reactions.[2]

Causality and Experimental Choices

  • Use of Concentrated Sulfuric Acid: Sulfuric acid serves two primary roles. First, it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a solvent for the starting material.

  • Low-Temperature Control: Maintaining the reaction at a low temperature (0-5 °C) is critical. It helps to prevent dinitration and the formation of unwanted byproducts. Electrophilic aromatic substitutions are often exothermic, and controlling the temperature ensures better regioselectivity.

  • Quenching on Ice: The reaction is quenched by pouring it onto ice to rapidly dilute the strong acid mixture and dissipate the heat generated during dilution, preventing degradation of the product.

  • Neutralization: The neutralization step is necessary to deprotonate the aminopyridine product, reducing its solubility in water and causing it to precipitate, which facilitates its isolation.

References

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Google Patents. CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • CPHI Online. 2-amino-4-ethylpyridine | Alkali Metals Ltd..
  • Thermo Fisher Scientific. 2-Amino-4-ethylpyridine, 97% 10 g | Buy Online.
  • Pipzine Chemicals. 2-Amino-3-Nitropyridine Supplier & Manufacturer in China.
  • Thermo Fisher Scientific. 2-Amino-4-ethylpyridine, 97% 2.5 g | Buy Online.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ChemicalBook. 4-Amino-3-nitropyridine synthesis.
  • NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • MDPI. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Ethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown This guide, therefore, adopts a dual-pronged approach. First, it establishes the foundational molecular and s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide, therefore, adopts a dual-pronged approach. First, it establishes the foundational molecular and structural identity of the compound. Second, where direct experimental data is absent, it leverages data from structurally analogous compounds to provide scientifically-grounded estimations. Most critically, this document provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties vital for any drug discovery program: solubility, lipophilicity (LogP/LogD), and ionization (pKa). The emphasis here is not just on the "how," but the "why"—the causal scientific reasoning that underpins robust and reproducible characterization.

Molecular and Spectroscopic Profile

The identity of a compound is the bedrock of all subsequent analysis. For 4-Ethyl-3-nitropyridin-2-amine, we can define its core attributes based on its chemical structure.

Molecular Structure:

  • IUPAC Name: 4-Ethyl-3-nitropyridin-2-amine

  • Chemical Formula: C₇H₉N₃O₂

  • Key Features: A pyridine ring substituted with three key functional groups:

    • An amino group (-NH₂) at position 2: A weak base and a hydrogen bond donor.

    • A nitro group (-NO₂) at position 3: A strong electron-withdrawing group and hydrogen bond acceptor.

    • An ethyl group (-CH₂CH₃) at position 4: A small, lipophilic alkyl group.

Estimated Core Physicochemical Properties

Direct experimental values for 4-Ethyl-3-nitropyridin-2-amine are not extensively published. The following table summarizes its fundamental calculated properties and provides estimated values for key physicochemical parameters based on data from structurally similar compounds, such as its isomers and analogs. This approach provides a validated starting point for experimental work.

PropertyValue / Estimated RangeSource / Rationale
Molecular Weight 167.17 g/mol Calculated (Isomers share this value)[1][2]
Chemical Formula C₇H₉N₃O₂Based on Structure[1][2]
CAS Number Not AssignedNo specific CAS number found for this isomer.
Appearance Yellow Crystalline SolidPredicted based on parent compound 4-Amino-3-nitropyridine.[3][4]
Boiling Point ~300-310 °CEstimated from isomer N-Ethyl-3-nitropyridin-4-amine (309.4°C at 760 mmHg).[1]
Water Solubility Low / Sparingly SolublePredicted based on parent compound 4-Amino-3-nitropyridine.[3][4] Lipophilic ethyl group further decreases aqueous solubility.
Predicted XLogP3 ~1.2 - 1.8Estimated based on analogs: 2-Amino-4-methyl-3-nitropyridine (XLogP3 = 1.2) and 4-Chloro-3-nitropyridin-2-amine (XLogP3 = 1.5). The ethyl group will be slightly more lipophilic than methyl.[5][6]
Predicted pKa pKa₁: ~2-3 (Pyridinium ion)pKa₂: ~16-18 (Amino group)Estimated based on typical pKa values for aminopyridines, modified by the strong electron-withdrawing effect of the adjacent nitro group.
Expected Spectroscopic Signatures

While an experimental spectrum is unavailable, a predictive analysis based on functional groups provides a reliable guide for structural confirmation.

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at positions 5 and 6 of the pyridine ring.

    • Ethyl Group: A quartet (~2.5-2.8 ppm) for the -CH₂- group and a triplet (~1.2-1.4 ppm) for the -CH₃- group.

    • Amino Group: A broad singlet (-NH₂) that can vary in chemical shift and may be exchangeable with D₂O.[7]

  • ¹³C NMR:

    • Expect seven distinct carbon signals: two for the ethyl group and five for the pyridine ring, with carbons attached to the nitro and amino groups showing characteristic shifts.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of sharp peaks characteristic of a primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[7]

    • N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

    • C-H Stretch: Signals just below 3000 cm⁻¹ for the ethyl group.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear peak at m/z = 167.17.

    • Fragmentation: Expect characteristic loss of nitro (-NO₂) or ethyl (-CH₂CH₃) groups.

Experimental Determination of Key Properties

The following sections detail robust, self-validating protocols for determining the physicochemical properties critical to assessing the drug-like potential of a compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Scientific Rationale: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) measures the distribution of the neutral species between an organic phase (n-octanol) and an aqueous phase. For an ionizable molecule like 4-Ethyl-3-nitropyridin-2-amine, the distribution coefficient (LogD) is more relevant as it measures this partitioning at a specific pH (e.g., physiological pH 7.4), accounting for both ionized and non-ionized forms.[8][9] The shake-flask method, as described in OECD Guideline 107, remains the gold standard for its accuracy.[10][11]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4).

    • Pre-saturate PBS (pH 7.4) with n-octanol.

    • Causality: Mutual saturation of phases is critical to prevent volume changes during the experiment, ensuring the equilibrium measurement is accurate.[9]

  • Compound Preparation:

    • Prepare a stock solution of 4-Ethyl-3-nitropyridin-2-amine in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile) to create a 10 mM stock.

  • Partitioning:

    • In duplicate or triplicate, combine 990 µL of pre-saturated PBS (pH 7.4) and 1000 µL of pre-saturated n-octanol in a 2 mL microcentrifuge tube.

    • Add 10 µL of the 10 mM compound stock solution. The final concentration should not exceed 0.01 M in either phase.[11]

    • Seal the tubes and agitate on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[9]

  • Phase Separation:

    • Centrifuge the tubes at a high speed (e.g., >10,000 g) for 10-15 minutes to achieve a clean separation of the aqueous and octanol layers.[10]

  • Quantification:

    • Carefully sample a known volume from the center of each phase. Avoid disturbing the interface.

    • Prepare a standard curve for the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Quantify the concentration of the compound in the sampled aqueous ([C]aq) and octanol ([C]oct) phases against the standard curve.

  • Calculation and Validation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([C]oct / [C]aq).

    • Self-Validation: Perform a mass balance calculation. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. A significant deviation may indicate precipitation, degradation, or adsorption to the vessel walls. The results from replicates should fall within a range of ± 0.3 log units.[10]

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with PBS (pH 7.4) E1 Combine Phases & Add Compound Stock P2 Saturate PBS (pH 7.4) with n-Octanol E2 Agitate (1 hr) to Reach Equilibrium E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Layers E3->A1 A2 Quantify Concentration (HPLC-UV or LC-MS) A1->A2 A3 Calculate LogD = log([C]oct / [C]aq) A2->A3 A4 Validate via Mass Balance A3->A4

Caption: Workflow for LogD Determination via Shake-Flask Method.

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates, as it directly limits bioavailability and can compromise in vitro assay results.[12] A thermodynamic solubility assay measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant value for formulation and development.[12][13][14] This contrasts with kinetic solubility, which can often overestimate true solubility due to the formation of supersaturated solutions.[15]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

  • Compound Preparation:

    • Add an excess of the solid (crystalline) compound to a series of vials containing the desired aqueous buffer (e.g., PBS at pH 5.0, 6.2, and 7.4).

    • Causality: Using an excess of solid material is essential to ensure that a saturated solution is formed and equilibrium is reached between the solid and dissolved states.

  • Equilibration:

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours.

    • Causality: A long incubation time is required to ensure true thermodynamic equilibrium is achieved, which is a hallmark of this method.[14]

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles. Alternatively, centrifuge at high speed and sample the supernatant.

    • Causality: Filtration or centrifugation is a critical step. Failure to remove all solid material will lead to a gross overestimation of solubility.

  • Quantification:

    • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.[12]

  • Data Reporting and Validation:

    • Report the solubility in µg/mL or µM.

    • Self-Validation: The final pH of the saturated solution should be measured and reported, as the solubility of ionizable compounds is pH-dependent. Visual inspection of the vials before sampling should confirm the presence of undissolved solid.

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 4-Ethyl-3-nitropyridin-2-amine, there are two key ionizable centers: the basic pyridine ring nitrogen and the primary amino group. The pKa dictates the charge of the molecule in different physiological environments (e.g., stomach vs. intestine), which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.[16][17]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

    • Causality: Accurate pH measurement is the foundation of this technique; therefore, precise calibration is non-negotiable.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[16][18] A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be minimized and reported.

    • Causality: Maintaining constant ionic strength minimizes variations in activity coefficients during the titration.

  • Titration:

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[18]

    • Place the calibrated pH electrode and a magnetic stirrer into the solution.

    • Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl to titrate the basic sites).[16]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve. Mathematically, this corresponds to the pH at the half-equivalence point.[19]

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

  • Validation:

    • Self-Validation: The titration should be repeated at least twice. The calculated pKa values should be highly consistent. The shape of the titration curve should conform to the Henderson-Hasselbalch equation.[20]

pKa_Ionization Compound_Low_pH Compound_Low_pH Compound_Mid_pH Compound_Mid_pH Compound_Low_pH->Compound_Mid_pH Add Base (Increase pH) Compound_Mid_pH->Compound_Low_pH Add Acid (Decrease pH) Compound_High_pH Compound_High_pH Compound_Mid_pH->Compound_High_pH Add Base (Increase pH) Compound_High_pH->Compound_Mid_pH Add Acid (Decrease pH)

Caption: Predicted Ionization States of the Compound vs. pH.

Synthesis, Reactivity, and Implications for Drug Development

Synthesis and Chemical Reactivity

The synthesis of substituted nitropyridines often involves the nitration of a corresponding aminopyridine precursor, followed by functionalization.[21] The functional groups of 4-Ethyl-3-nitropyridin-2-amine dictate its reactivity:

  • Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., Fe/HCl, H₂/Pd-C). This provides a key synthetic handle, converting the electron-withdrawing nitro group into an electron-donating amino group and creating a valuable diamine intermediate for building complex heterocyclic systems.[22]

  • Amino Group Acylation/Alkylation: The 2-amino group can be acylated, sulfonylated, or alkylated, allowing for the exploration of structure-activity relationships (SAR) at this position.

  • Aromatic Substitution: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), though the positions are heavily influenced by the existing substituents.

Physicochemical Properties and ADME Implications

Synthesizing the estimated properties provides a powerful predictive tool for a compound's likely behavior in vivo.

  • Absorption: With a predicted LogP of ~1.2-1.8, the compound sits in a favorable range for passive membrane permeability according to Lipinski's Rule of Five (LogP < 5).[9] However, its low predicted aqueous solubility could be a limiting factor for dissolution in the gastrointestinal tract. The basicity of the molecule means it will be protonated and more soluble in the acidic environment of the stomach, but may precipitate in the more neutral pH of the intestine.

  • Distribution: A moderate LogP suggests the compound is unlikely to excessively partition into fatty tissues, which can be a cause of long half-life and toxicity. It should distribute reasonably into plasma and tissues.

  • Metabolism: The nitroaromatic group is a potential metabolic liability. It can be reduced by enzymes like cytochrome P450 reductases to nitroso and hydroxylamine intermediates, which can be reactive. The ethyl group is also a potential site for oxidative metabolism.

  • Excretion: The compound's moderate polarity suggests that renal clearance of the parent compound and its metabolites is a likely route of excretion.

Conclusion

While 4-Ethyl-3-nitropyridin-2-amine lacks extensive public characterization, a robust scientific picture can be constructed through the analysis of its structure, data from close analogs, and an understanding of fundamental medicinal chemistry principles. Its estimated physicochemical profile—moderate lipophilicity, low but pH-dependent solubility, and multiple basic centers—presents a classic drug discovery challenge: balancing permeability with solubility. The true value of this molecule will be unlocked through the rigorous application of the experimental protocols detailed herein. By systematically and accurately measuring its LogD, solubility, and pKa, researchers can validate these predictions and make informed decisions in the complex, multifaceted process of drug development.

References

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  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved January 19, 2026, from [Link]

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Foundational

Spectroscopic Analysis of 4-Ethyl-3-nitropyridin-2-amine: A Technical Guide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available expe...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound 4-Ethyl-3-nitropyridin-2-amine is not readily accessible. The creation of an in-depth technical guide on the core spectroscopic features of a molecule is contingent upon the availability of this primary experimental data. Without it, a detailed analysis and interpretation that meets the rigorous standards of scientific integrity and expertise required for this audience cannot be provided.

The following guide has been structured as a template to demonstrate the depth of analysis, data presentation, and methodological detail that would be applied to the spectroscopic characterization of a novel or uncharacterized compound, should the requisite data become available. For illustrative purposes, we will frame the discussion around the expected spectroscopic characteristics of 4-Ethyl-3-nitropyridin-2-amine, based on established principles of spectroscopy and data from structurally related analogs. This approach is intended to serve as a methodological framework for researchers who may synthesize this compound and acquire the necessary data.

Introduction: The Structural Significance of 4-Ethyl-3-nitropyridin-2-amine

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of the amino, nitro, and ethyl groups on the pyridine ring of 4-Ethyl-3-nitropyridin-2-amine creates a unique electronic and steric environment. The electron-donating amino group and the electron-withdrawing nitro group, in conjunction with the alkyl substituent, are expected to profoundly influence the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity.

Accurate structural elucidation through spectroscopic methods is the foundational step in understanding the properties of this molecule and is a critical component of any drug discovery and development pipeline. This guide will outline the expected outcomes and analytical logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of 4-Ethyl-3-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Ethyl-3-nitropyridin-2-amine, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the nitro group causing downfield shifts (to higher ppm values) and electron-donating groups like the amino group causing upfield shifts (to lower ppm values).

Table 1: Predicted ¹H NMR Data for 4-Ethyl-3-nitropyridin-2-amine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Doublet1HH-6The proton at position 6 is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton. It would likely appear as a doublet due to coupling with H-5.
~6.5 - 6.7Doublet1HH-5This proton is coupled to H-6 and is influenced by the electron-donating amino group at position 2, shifting it upfield relative to H-6.
~5.5 - 6.5Broad Singlet2H-NH₂The protons of the primary amine are expected to be broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift can be highly variable depending on the solvent and concentration.
~2.6 - 2.8Quartet2H-CH₂-The methylene protons of the ethyl group are adjacent to the aromatic ring and would appear as a quartet due to coupling with the methyl protons.
~1.2 - 1.4Triplet3H-CH₃The terminal methyl protons of the ethyl group would appear as a triplet due to coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-3-nitropyridin-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-3-nitropyridin-2-amine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C-2The carbon bearing the amino group is expected to be significantly downfield.
~145 - 150C-4The carbon with the ethyl group will be influenced by both the adjacent nitro group and the ring nitrogen.
~135 - 140C-6This carbon is adjacent to the ring nitrogen.
~130 - 135C-3The carbon attached to the nitro group will be deshielded.
~105 - 110C-5This carbon is expected to be the most upfield of the aromatic carbons due to the influence of the amino group.
~22 - 26-CH₂-The methylene carbon of the ethyl group.
~12 - 15-CH₃The methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of 4-Ethyl-3-nitropyridin-2-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Interpretation NMR->Structure IR->Structure MS->Structure

Exploratory

An In-depth Technical Guide to 3,4-dichloro-N-(3-fluorophenyl)benzamide

A Note on Chemical Identification: Initial searches for the compound specified, 3,4-dichloro-N-(3-fluorophenyl)benzamide, with the provided CAS number 70936-16-2, revealed a discrepancy. CAS 70936-16-2 corresponds to 4-E...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial searches for the compound specified, 3,4-dichloro-N-(3-fluorophenyl)benzamide, with the provided CAS number 70936-16-2, revealed a discrepancy. CAS 70936-16-2 corresponds to 4-Ethyl-3-nitro-pyridin-2-ylamine. This guide will focus on the chemical name 3,4-dichloro-N-(3-fluorophenyl)benzamide and its associated characteristics, drawing upon data from closely related structural analogs due to the limited direct information for this specific isomer.

Introduction

Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group.[1] They are prevalent in medicinal chemistry and materials science due to their diverse pharmacological activities and structural properties.[2] This technical guide provides a comprehensive overview of 3,4-dichloro-N-(3-fluorophenyl)benzamide, a halogenated benzamide derivative. The presence of chlorine and fluorine atoms on the phenyl rings is expected to significantly influence its physicochemical properties, biological activity, and potential applications. This document will delve into its chemical structure, properties, a plausible synthetic route, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of 3,4-dichloro-N-(3-fluorophenyl)benzamide consists of a 3,4-dichlorobenzoyl group connected to a 3-fluorophenyl group through an amide linkage.

Molecular Formula: C₁₃H₈Cl₂FNO

Key Structural Features:

  • Dichlorinated Benzoyl Ring: The two chlorine atoms on the benzoyl ring are electron-withdrawing, which can affect the reactivity of the aromatic ring and the acidity of the amide proton.

  • Fluorinated Phenyl Ring: The fluorine atom on the aniline-derived phenyl ring is also electron-withdrawing and can influence the molecule's lipophilicity and metabolic stability.

  • Amide Linkage: The amide bond's geometry and ability to participate in hydrogen bonding are crucial for its interaction with biological targets. The dihedral angle between the two aromatic rings is a key conformational feature.[3]

A summary of the predicted and observed physicochemical properties for 3,4-dichloro-N-(3-fluorophenyl)benzamide and related compounds is presented in the table below.

PropertyValueSource
Molecular Weight284.12 g/mol Calculated
AppearanceExpected to be a solid at room temperatureInferred from related compounds[4]
Melting PointNot available for the specific isomer; related isomers have melting points in the range of 200-250 °C[4]
SolubilityLikely poorly soluble in water, soluble in organic solventsInferred from general benzamide properties[1]
XLogP3~3.5-4.5Predicted for related isomers
Synthesis of 3,4-dichloro-N-(3-fluorophenyl)benzamide: A Plausible Experimental Protocol

The synthesis of 3,4-dichloro-N-(3-fluorophenyl)benzamide can be achieved through the formation of an amide bond between 3,4-dichlorobenzoyl chloride and 3-fluoroaniline. This is a common and effective method for preparing benzamide derivatives.[5]

Reaction Scheme:

G reactant1 3,4-Dichlorobenzoic Acid intermediate 3,4-Dichlorobenzoyl Chloride reactant1->intermediate + SOCl₂ reactant2 Thionyl Chloride (SOCl₂) product 3,4-dichloro-N-(3-fluorophenyl)benzamide intermediate->product + 3-Fluoroaniline reactant3 3-Fluoroaniline reactant3->product base Pyridine or Triethylamine base->product

Figure 1: Synthetic workflow for 3,4-dichloro-N-(3-fluorophenyl)benzamide.

Step-by-Step Methodology:

  • Preparation of 3,4-Dichlorobenzoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorobenzoic acid.

    • Slowly add an excess of thionyl chloride (SOCl₂) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

    • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve 3-fluoroaniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.

    • Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the crude 3,4-dichlorobenzoyl chloride in the same solvent to the cooled aniline solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 3,4-dichloro-N-(3-fluorophenyl)benzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications and Biological Significance

Halogenated benzamides are known to exhibit a wide range of biological activities. The specific substitution pattern of 3,4-dichloro-N-(3-fluorophenyl)benzamide suggests potential applications in several areas of research and development:

  • Antimicrobial Agents: Many chlorinated and fluorinated aromatic compounds possess antimicrobial properties.[6] This compound could be investigated for its efficacy against various bacterial and fungal strains.

  • Agrochemicals: Fluorinated and chlorinated organic molecules are frequently used as herbicides, insecticides, and fungicides.[7] The structural motifs in 3,4-dichloro-N-(3-fluorophenyl)benzamide are common in agrochemical research.

  • Pharmaceutical Scaffolds: Benzamide derivatives are known to act as anticancer, anti-inflammatory, and antipsychotic agents.[2] The specific halogenation pattern of this compound could be explored for its potential as a lead structure in drug discovery programs. For instance, related benzamides have been investigated as cytotoxic prodrugs in antibody-directed enzyme prodrug therapy (ADEPT).[8]

Safety and Handling
  • Hazard Statements: Similar compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.[9][10] Some benzamides are suspected of causing genetic defects.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

    • Handle the compound in a well-ventilated area or a chemical fume hood.[10]

    • Avoid inhalation of dust and contact with skin and eyes.[10]

    • In case of contact, rinse the affected area thoroughly with water.[9]

    • If swallowed, seek immediate medical attention.

A summary of general GHS hazard classifications for related benzamides is provided below.

Hazard ClassGHS Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Germ Cell MutagenicityCategory 2
Specific Target Organ ToxicityMay cause respiratory irritation

This table represents a generalization based on available data for similar compounds and should be used for guidance only. A specific safety data sheet (SDS) for 3,4-dichloro-N-(3-fluorophenyl)benzamide should be consulted when available.

Conclusion

3,4-dichloro-N-(3-fluorophenyl)benzamide is a halogenated benzamide with potential for further investigation in various scientific fields, particularly in medicinal chemistry and agrochemical research. While specific data for this isomer is limited, this guide provides a comprehensive overview based on the established chemistry of related compounds. The synthetic protocol outlined offers a reliable method for its preparation, enabling further studies into its properties and potential applications. As with any chemical compound, appropriate safety precautions should be followed during handling and experimentation.

References

  • BD. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 3-amino-2-chloro-N-(3,4-difluorophenyl)benzamide. [Link]

  • Government of Canada. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (3,3',4',5-tetrachlorosalicylanilide). [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

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  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • PubChem. 3-chloro-N-(2-fluorophenyl)benzamide. [Link]

  • ChemUniverse. N-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide. [Link]

  • LookChem. N-(3-chloro-4-fluorophenyl)benzamide Safety Data Sheets(SDS). [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

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  • NIH. N-(3-Chlorophenyl)benzamide. [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • Google Patents. 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

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Foundational

An In-depth Technical Guide to the Reactivity of 4-Ethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry 4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a structural analog of more broadly studied 2-amino-3-nitropyridines, it serves as a valuable building block for the synthesis of complex heterocyclic systems, including those with potential therapeutic applications.[1][2] The strategic placement of an amino, a nitro, and an ethyl group on the pyridine ring imparts a unique electronic and steric profile, governing its reactivity and making it a versatile precursor for a range of chemical transformations. This guide provides an in-depth analysis of the reactivity of 4-Ethyl-3-nitropyridin-2-amine, drawing on established principles of pyridine chemistry and data from closely related analogs to offer predictive insights for its application in research and drug development.

Synthesis of the 4-Ethyl-3-nitropyridin-2-amine Scaffold

The synthesis of 4-Ethyl-3-nitropyridin-2-amine, while not extensively detailed in the public domain, can be logically inferred from established methods for the synthesis of substituted 2-amino-3-nitropyridines. The general approach involves the nitration of a corresponding 2-aminopyridine precursor.

A plausible synthetic route would begin with the nitration of 2-amino-4-ethylpyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][3] The conditions for this nitration, particularly temperature, are critical to control the regioselectivity and minimize the formation of byproducts. The amino group at the 2-position is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. The nitration is expected to occur at the 3- and 5-positions. Separation of the desired 3-nitro isomer from the 5-nitro isomer is a key challenge in this synthesis.[3][4]

An alternative approach involves a multi-step sequence that can offer better control over regioselectivity. For instance, a strategy analogous to the synthesis of other substituted nitropyridines could be employed, potentially starting from a pre-functionalized pyridine ring.[4][5]

Core Reactivity: A Tale of Three Functional Groups

The reactivity of 4-Ethyl-3-nitropyridin-2-amine is dictated by the interplay of its three key functional groups: the 2-amino group, the 3-nitro group, and the 4-ethyl group, all attached to the electron-deficient pyridine ring.

Table 1: Functional Group Analysis and Predicted Reactivity
Functional GroupPositionElectronic EffectPredicted Reactivity
Amino (-NH₂)2Electron-donating (mesomeric), ActivatingNucleophilic reactions, diazotization, acylation, alkylation. Directs electrophilic substitution to the 5-position.
Nitro (-NO₂)3Electron-withdrawing (mesomeric and inductive), DeactivatingUndergoes reduction to an amino group. Activates the ring for nucleophilic aromatic substitution.
Ethyl (-CH₂CH₃)4Electron-donating (inductive), Weakly activatingSteric hindrance to reactions at the 3- and 5-positions. Can be a site for radical reactions under specific conditions.
Pyridine Nitrogen1Electron-withdrawing (inductive)Site for N-oxidation and quaternization. Contributes to the overall electron-deficient nature of the ring.

Key Chemical Transformations

The unique arrangement of functional groups in 4-Ethyl-3-nitropyridin-2-amine allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactions at the Amino Group

The 2-amino group is a primary nucleophile and can readily undergo a variety of reactions.[6]

  • Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to introduce new functionalities.

  • Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, it is possible under specific conditions.[6] Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation.

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) will convert the primary amino group into a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the 2-position, such as halogens, cyano, or hydroxyl groups.

Reduction of the Nitro Group

The 3-nitro group is readily reduced to a primary amino group, yielding 4-ethylpyridine-2,3-diamine. This transformation is a cornerstone of its utility in constructing fused heterocyclic systems.

Experimental Protocol: Reduction of a Nitro Group

A common method for the reduction of a nitro group on a pyridine ring is catalytic hydrogenation.

  • Dissolution: Dissolve 4-Ethyl-3-nitropyridin-2-amine in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylpyridine-2,3-diamine, which can be purified by crystallization or chromatography.[7]

The resulting diamine is a key precursor for the synthesis of imidazo[4,5-b]pyridines, which are important scaffolds in medicinal chemistry.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, can activate the ring for nucleophilic aromatic substitution, although this is less common for a nitro group at the 3-position compared to the 2- or 4-positions.[8] However, under forcing conditions, displacement of a suitable leaving group at an adjacent position could be envisioned.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the strong activating effect of the 2-amino group can direct electrophiles to the 5-position. The 4-ethyl group will also weakly direct to the 3- and 5-positions. The deactivating nitro group at the 3-position will further disfavor substitution at the 2- and 4-positions. Therefore, any electrophilic substitution is most likely to occur at the 5-position.

Application in Drug Discovery and Development

Substituted 2-amino-3-nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2] The diamine derivative of 4-Ethyl-3-nitropyridin-2-amine can be used to construct fused heterocyclic systems such as imidazopyridines, which are known to exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][9] The ethyl group at the 4-position can provide a handle for modifying the steric and lipophilic properties of the final molecule, which can be crucial for optimizing drug-like properties.

Logical and Experimental Workflows

The following diagrams illustrate the key reactive sites and a typical synthetic workflow involving 4-Ethyl-3-nitropyridin-2-amine.

Reactivity_of_4-Ethyl-3-nitropyridin-2-amine cluster_0 4-Ethyl-3-nitropyridin-2-amine cluster_1 Reactive Sites Molecule Amino_Group 2-Amino Group (Nucleophilic) Molecule->Amino_Group Acylation, Alkylation, Diazotization Nitro_Group 3-Nitro Group (Reducible) Molecule->Nitro_Group Reduction Pyridine_Ring Pyridine Ring (Electrophilic Substitution at C5) Molecule->Pyridine_Ring Halogenation, Nitration

Figure 1: Key reactive sites on the 4-Ethyl-3-nitropyridin-2-amine molecule.

Synthetic_Workflow Start 4-Ethyl-3-nitropyridin-2-amine Step1 Reduction of Nitro Group (e.g., H2, Pd/C) Start->Step1 Intermediate 4-Ethylpyridine-2,3-diamine Step1->Intermediate Step2 Cyclization with a Carboxylic Acid Derivative (e.g., R-COOH, dehydrating agent) Intermediate->Step2 Product 2-Substituted-7-ethyl- imidazo[4,5-b]pyridine Step2->Product

Figure 2: A typical synthetic workflow utilizing 4-Ethyl-3-nitropyridin-2-amine.

Conclusion

4-Ethyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its reactivity is characterized by the distinct chemical properties of its amino, nitro, and ethyl groups. By understanding and strategically manipulating these functional groups, researchers can access a wide array of complex heterocyclic structures with potential therapeutic value. The insights provided in this guide, based on the established chemistry of related compounds, offer a solid foundation for the effective utilization of this versatile molecule in drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production.
  • Aitken, R. A., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(9), 2184-2196. [Link]

  • CN102977019A. (2013). Preparation method of 2-amino-3-nitro pyridine.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6291. [Link]

  • Krasavin, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. [Link]

  • JPH06287176A. (1994). Production of 2-amino-3-nitropyridine.
  • WO2010089773A2. (2010). Process for preparation of nitropyridine derivatives.
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Orita, A., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

  • Tautkus, S. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemija. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Khan, M. A., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615. [Link]

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  • Fun, H. -K., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2400. [Link]

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Exploratory

A Technical Guide to the Solubility of 4-Ethyl-3-nitropyridin-2-amine in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Pyridine Derivative For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Niche Pyridine Derivative

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful formulation and application. 4-Ethyl-3-nitropyridin-2-amine, a substituted nitropyridine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] However, as is common with many niche intermediates, publicly available, experimentally determined data, particularly regarding solubility, is scarce.

This technical guide is engineered to bridge that gap. In the absence of extensive empirical data for 4-Ethyl-3-nitropyridin-2-amine, this document provides a robust framework for predicting its solubility based on first principles and data from structurally analogous compounds. More critically, it offers detailed, field-proven experimental protocols to empower researchers to determine the solubility profile of this and other novel compounds with confidence. This guide is structured not as a rigid template, but as a logical workflow that mirrors the process a scientist would undertake when characterizing a new chemical entity.

Molecular Profile of 4-Ethyl-3-nitropyridin-2-amine

A thorough analysis of the molecular structure of 4-Ethyl-3-nitropyridin-2-amine is the first step in predicting its solubility. The key physicochemical characteristics are summarized below.

PropertyValueSource
CAS Number 70936-16-2[2]
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [2]
Appearance Predicted to be a yellow crystalline solid[3]

The structure features a pyridine ring, an aromatic heterocycle, substituted with three key functional groups:

  • An Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

  • A Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, which will significantly influence the molecule's dipole moment and interactions with polar solvents.

  • An Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and will contribute to the molecule's solubility in less polar or nonpolar organic solvents.

The interplay of these functional groups—the polar amino and nitro groups and the nonpolar ethyl group—suggests that 4-Ethyl-3-nitropyridin-2-amine will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and data from structurally related compounds, we can construct a predicted solubility profile for 4-Ethyl-3-nitropyridin-2-amine.

High to Moderate Solubility is Expected in:

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. The high polarity of these solvents will effectively solvate the polar nitro and amino groups. For instance, 2-Amino-6-chloro-3-nitropyridine is known to be soluble in DMSO.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents. The moderate polarity and ability to form weak hydrogen bonds make them suitable for many organic compounds. 2-amino-3-nitropyridine is reported to be soluble in chloroform.[3]

  • Lower Alcohols: Methanol and ethanol should be reasonably good solvents, particularly with gentle heating, due to their ability to form hydrogen bonds with the amino group.

Moderate to Low Solubility is Expected in:

  • Ethers: Tetrahydrofuran (THF) and diethyl ether may show some solvating power, but the high polarity of the nitro group might limit solubility. A synthesis of a related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine, involved extraction with ether, indicating at least moderate solubility.[5]

  • Esters: Ethyl acetate is another common solvent where moderate solubility can be anticipated. Recrystallization of N-(4-Methylphenyl)-3-nitropyridin-2-amine has been performed from ethyl acetate.[5]

Low to Negligible Solubility is Expected in:

  • Nonpolar Aromatic Solvents: Toluene and benzene are unlikely to be effective solvents due to the high polarity of the solute.

  • Aliphatic Hydrocarbons: Hexane and heptane are predicted to be poor solvents for this compound.

  • Water: While the amino and nitro groups can interact with water, the overall molecule, with its ethyl group and pyridine ring, is likely to have low aqueous solubility. Related compounds like 4-Amino-3-nitropyridine are described as sparingly soluble in water.[6]

This predicted profile provides a strong starting point for solvent selection in synthesis, purification, and formulation. However, for precise applications, experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound in various organic solvents. This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment
  • 4-Ethyl-3-nitropyridin-2-amine (solid)

  • A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The workflow for determining solubility involves preparing saturated solutions, separating the liquid and solid phases, and quantifying the dissolved solute.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sampling and Preparation cluster_analysis Quantitative Analysis prep1 Add excess solid to a known volume of solvent in a vial prep2 Seal vials and place in a thermostatically controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at a constant temperature (e.g., 25°C) prep2->prep3 samp1 Allow solid to settle post-equilibration prep3->samp1 Ensure Equilibrium samp2 Withdraw supernatant using a syringe samp1->samp2 samp3 Filter supernatant through a 0.22 µm syringe filter samp2->samp3 samp4 Accurately dilute the filtrate for analysis samp3->samp4 ana2 Analyze diluted samples via validated HPLC or GC method samp4->ana2 Inject for Quantification ana1 Prepare a calibration curve with standards of known concentration ana1->ana2 ana3 Calculate concentration from the calibration curve ana2->ana3

Caption: Workflow for experimental solubility determination.

Detailed Procedural Steps
  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed amount of each selected organic solvent (e.g., 5 mL).

    • Add an excess of 4-Ethyl-3-nitropyridin-2-amine to each vial. A visible amount of undissolved solid should remain at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for 24 to 48 hours. A consistent concentration over time indicates that equilibrium has been reached.[4]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC/GC):

    • Develop and validate an HPLC or GC method for the quantification of 4-Ethyl-3-nitropyridin-2-amine.

    • Prepare a series of standard solutions of the compound at known concentrations to generate a calibration curve.

    • Analyze the diluted samples and determine their concentrations by comparing their responses to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 4-Ethyl-3-nitropyridin-2-amine at 25°C (Hypothetical Data)

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.1< 0.0006
Toluene2.381.50.0090
Dichloromethane9.0855.20.330
Ethyl Acetate6.0221.70.130
Acetone21.078.50.470
Ethanol24.535.10.210
Acetonitrile37.591.40.547
DMSO46.7> 200> 1.196
Water80.10.50.0030

This quantitative data allows for a deeper understanding of the solute-solvent interactions and is invaluable for making informed decisions in process development and formulation.

Conclusion and Future Outlook

While a comprehensive experimental dataset for the solubility of 4-Ethyl-3-nitropyridin-2-amine is not yet publicly available, this guide provides a robust predictive framework and a detailed experimental protocol for its determination. By understanding the molecular structure and applying sound experimental techniques, researchers can confidently characterize the solubility profile of this and other novel compounds. This foundational knowledge is critical for unlocking the full potential of such molecules in drug discovery and materials science, paving the way for future innovations.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. [Link]

  • 4-Chloro-3-nitropyridin-2-amine. PubChem. [Link]

  • 4-Methyl-3-nitropyridin-2-amine. PMC - NIH. [Link]

  • 3-Nitropyridin-2-ylamine. PubChem. [Link]

  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • 4-Ethyl-3-nitropyridin-2-amine. Beijing Xinhengyan Technology Co., Ltd. [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC - NIH. [Link]

Sources

Foundational

thermal stability of 4-Ethyl-3-nitropyridin-2-amine

An In-Depth Technical Guide to the Thermal Stability of 4-Ethyl-3-nitropyridin-2-amine Authored by: A Senior Application Scientist This guide provides a comprehensive technical framework for assessing the . It is intende...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Ethyl-3-nitropyridin-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical framework for assessing the . It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential thermal hazards associated with this and structurally related nitro-substituted heterocyclic compounds. The methodologies and principles outlined herein are designed to ensure the safe handling, processing, and storage of such materials from laboratory-scale research to commercial production.

Introduction: The Criticality of Thermal Stability for Nitro-Substituted Heterocycles

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative containing both an amino and a nitro group. The presence of the nitro group, a well-known energetic functional group, raises significant concerns regarding the compound's thermal stability. Nitro-containing compounds can undergo highly exothermic decomposition reactions, which, if not properly understood and controlled, can lead to thermal runaway events, posing a severe risk of fire or explosion. Therefore, a thorough evaluation of the is not merely a regulatory requirement but a fundamental aspect of chemical process safety and drug substance characterization.

This guide will detail the theoretical underpinnings of the thermal decomposition of nitro-substituted pyridines and provide a suite of experimental protocols for a comprehensive thermal hazard assessment. The focus will be on not just the "how" but the "why" of each experimental choice, empowering researchers to make informed decisions.

Theoretical Framework: Understanding the Decomposition of 4-Ethyl-3-nitropyridin-2-amine

The thermal decomposition of 4-Ethyl-3-nitropyridin-2-amine is expected to be a complex process initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in nitroaromatic and nitroheterocyclic compounds. The initial decomposition step is likely to be followed by a cascade of secondary reactions, leading to the formation of various gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The presence of the amino group can further complicate the decomposition pathway through intramolecular reactions.

The following diagram illustrates a plausible initial step in the thermal decomposition of 4-Ethyl-3-nitropyridin-2-amine:

G A 4-Ethyl-3-nitropyridin-2-amine B Initial Heat Input A->B C C-NO2 Bond Cleavage B->C D Radical Species Formation C->D E Gas Generation (NO2) D->E F Exothermic Heat Release D->F G Secondary Reactions F->G

Plausible initiation of thermal decomposition.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough thermal hazard assessment. The following sections detail the key experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the onset temperature of decomposition and the associated enthalpy (heat of decomposition). A sharp, exothermic peak is indicative of a rapid decomposition event.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Ethyl-3-nitropyridin-2-amine into a high-pressure DSC pan. The use of a high-pressure pan is crucial to contain any generated gases and prevent the pan from rupturing.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a final temperature well above the expected decomposition onset. The scan should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

G A Weigh Sample (1-3 mg) B Seal in High-Pressure Pan A->B C Place in DSC Cell B->C D Heat at 5-10 °C/min C->D E Record Heat Flow D->E F Determine Onset T & ΔHd E->F

Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and the extent of mass loss.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Ethyl-3-nitropyridin-2-amine into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature where no further mass loss is observed. The experiment should be run under an inert atmosphere.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss and the percentage of mass lost at different temperatures.

G A Weigh Sample (5-10 mg) B Place in TGA Pan A->B C Heat at 10 °C/min B->C D Record Mass Change C->D E Determine Onset of Mass Loss D->E

Workflow for TGA analysis.
Accelerating Rate Calorimetry (ARC)

ARC is a more advanced technique that simulates a worst-case thermal runaway scenario in an adiabatic environment. It provides data on the time-temperature-pressure relationship during decomposition.

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a spherical, high-pressure bomb.

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).

  • Heat-Wait-Seek Algorithm: The instrument heats the sample in small steps, then waits to see if the sample's self-heating rate exceeds a predefined threshold (typically 0.02 °C/min). If self-heating is detected, the instrument switches to adiabatic mode and tracks the temperature and pressure as the reaction accelerates.

  • Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate, and the final pressure.

Data Interpretation and Risk Assessment

The data from these experiments should be compiled and analyzed to provide a comprehensive thermal stability profile.

ParameterTechniqueTypical Value for Nitro-aromaticsSignificance
Decomposition Onset (Tonset) DSC150-250 °CTemperature at which decomposition begins.
Enthalpy of Decomposition (ΔHd) DSC> 300 J/gA measure of the energy released during decomposition.
Onset of Mass Loss TGA150-250 °CCorrelates with the DSC onset temperature.
Onset of Self-Heating ARC130-230 °CThe temperature at which the compound can self-heat under adiabatic conditions.
Time to Maximum Rate (TMR) ARCVariesTime available to take corrective action in a runaway scenario.
Final Pressure ARC> 1000 psiIndicates the potential for vessel over-pressurization.

Risk Assessment:

  • High Risk: A compound with a low Tonset (< 180 °C), high ΔHd (> 500 J/g), and significant pressure generation in the ARC test would be considered high risk.

  • Medium Risk: A compound with a moderate Tonset (180-220 °C) and ΔHd (300-500 J/g) would be considered medium risk.

  • Low Risk: A compound with a high Tonset (> 220 °C) and low ΔHd (< 300 J/g) would be considered lower risk, though caution is still advised.

Conclusion and Recommendations

A thorough understanding of the is paramount for its safe handling and use. The combination of DSC, TGA, and ARC provides a comprehensive data set for a robust thermal hazard assessment. Based on the findings, appropriate engineering and administrative controls can be implemented to mitigate the risks associated with the handling, processing, and storage of this compound. It is strongly recommended that these studies be conducted early in the drug development process to inform process design and ensure the safety of all personnel.

References

  • Yoshida, T., & Yoshizawa, Y. (2006). Handbook of Hazardous Materials. Elsevier. [Link]

  • Green, S. P., & Pyman, F. L. (1922). The nitration of 2-aminopyridine. Journal of the Chemical Society, Transactions, 121, 1079-1085. [Link]

Exploratory

The Strategic Utility of 4-Ethyl-3-nitropyridin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, substituted aminopyridines represent a privileged scaffold, forming the core of numerous clinically significant molecules. This technical guide delves into the synthesis, chemical character, and synthetic utility of 4-Ethyl-3-nitropyridin-2-amine, a versatile and valuable building block for the construction of complex molecular architectures. We will explore its reactivity, potential applications in the synthesis of kinase and phosphodiesterase inhibitors, and provide detailed, field-proven insights into its practical application in drug discovery programs.

Introduction: The Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules, owing to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The presence of both an amino group and a nitro group, as in 4-Ethyl-3-nitropyridin-2-amine, offers a rich chemical handle for a diverse array of synthetic transformations, making it a particularly attractive starting material for library synthesis and lead optimization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is critical for its effective utilization in synthesis.

PropertyValue
CAS Number 70936-16-2[1]
Molecular Formula C7H9N3O2[1]
Molecular Weight 167.17 g/mol [1]
Appearance Expected to be a yellow solid
Purity ≥95%[1]

Synthesis of 4-Ethyl-3-nitropyridin-2-amine: A Proposed Protocol

Proposed Synthetic Pathway

Synthesis_of_4-Ethyl-3-nitropyridin-2-amine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-4-ethylpyridine 2-Amino-4-ethylpyridine Target_Molecule 4-Ethyl-3-nitropyridin-2-amine 2-Amino-4-ethylpyridine->Target_Molecule Nitration Nitrating_Mixture Nitrating Mixture (HNO3, H2SO4)

Caption: Proposed synthesis of 4-Ethyl-3-nitropyridin-2-amine via nitration.

Step-by-Step Experimental Protocol

This protocol is based on the general procedure for the nitration of aminopyridines, such as the synthesis of 4-Methyl-3-nitropyridin-2-amine.[2]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid in a 1:1 ratio.

  • Reaction Setup: Dissolve 2-Amino-4-ethylpyridine in concentrated sulfuric acid and cool the mixture to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 2-Amino-4-ethylpyridine, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 4-Ethyl-3-nitropyridin-2-amine as a yellow solid.

Synthetic Utility and Applications in Drug Discovery

The true value of 4-Ethyl-3-nitropyridin-2-amine lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the amino and nitro groups provides orthogonal chemical handles for a variety of transformations.

The Amino Group: A Nucleophilic Handle

The 2-amino group is a potent nucleophile and can participate in a wide range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common motif in antibacterial drugs.[3]

  • Alkylation: Reaction with alkyl halides, though this can lead to mixtures of mono- and di-alkylated products.[3]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

The Nitro Group: A Versatile Functional Group

The 3-nitro group can be readily transformed into other functional groups, significantly expanding the synthetic possibilities:

  • Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various reagents such as SnCl2, H2/Pd-C, or Fe/HCl. This generates a vicinal diamine, a key precursor for the synthesis of imidazopyridines and other fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are most activated.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aminopyridine core. The synthesis of such inhibitors often involves the coupling of a substituted aminopyridine with a heterocyclic or aromatic partner. 4-Ethyl-3-nitropyridin-2-amine can serve as a key intermediate in the synthesis of kinase inhibitors. For instance, the amino group can be functionalized, followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic system.

Kinase_Inhibitor_Synthesis cluster_start Building Block cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product Start 4-Ethyl-3-nitropyridin-2-amine Acylated N-Acylated Intermediate Start->Acylated Acylation Reduced Diamino Intermediate Acylated->Reduced Nitro Reduction Kinase_Inhibitor Fused Pyridine Kinase Inhibitor Reduced->Kinase_Inhibitor Cyclization

Caption: General workflow for the synthesis of a fused pyridine kinase inhibitor.

Application in PDE4 Inhibitor Synthesis

Substituted aminopyridines have also been identified as potent phosphodiesterase-4 (PDE4) inhibitors.[4] The synthesis of these inhibitors can be envisioned starting from 4-Ethyl-3-nitropyridin-2-amine, where the amino group is functionalized to introduce a pharmacophoric element, and the rest of the molecule is elaborated to optimize potency and pharmacokinetic properties.

Conclusion

4-Ethyl-3-nitropyridin-2-amine is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups provide a powerful platform for the construction of diverse and complex molecular scaffolds. Researchers and drug development professionals can leverage the reactivity of this compound to accelerate the discovery of novel therapeutics targeting a range of diseases. The strategic application of such well-designed building blocks is a key enabler of innovation in the pharmaceutical industry.

References

  • Khan, I. U., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1615. [Link]

  • Gagnon, D., & Gauthier, D. (2005). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(20), 4529-4533. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]

Sources

Foundational

discovery and history of 4-Ethyl-3-nitropyridin-2-amine

An In-Depth Technical Guide to 4-Ethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Scientific Context Forward This document provides a comprehensive technical overview of 4-Ethyl-3-nitropyridin-2-amine, a substitu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Scientific Context

Forward

This document provides a comprehensive technical overview of 4-Ethyl-3-nitropyridin-2-amine, a substituted pyridine derivative. Given the compound's limited presence in extensive scientific literature, this guide serves as a foundational reference for researchers and drug development professionals. It consolidates available data and presents a scientifically grounded, proposed synthesis pathway based on established principles of heterocyclic chemistry. The methodologies described herein are designed to be self-validating, offering a logical framework for the compound's preparation and handling.

Introduction and Molecular Profile

4-Ethyl-3-nitropyridin-2-amine (CAS No. 70936-16-2) is a functionalized pyridine ring system featuring three key substituents: an amino group at the 2-position, a nitro group at the 3-position, and an ethyl group at the 4-position. The strategic placement of these groups—an electron-donating amino group, an electron-withdrawing nitro group, and an alkyl group—creates a unique electronic and steric environment. This arrangement suggests potential utility as a scaffold or intermediate in medicinal chemistry and materials science. Pyridine derivatives are integral to numerous pharmaceuticals, and the specific functionalities on this molecule make it a person of interest for further investigation.

Table 1: Physicochemical Properties of 4-Ethyl-3-nitropyridin-2-amine

PropertyValue
CAS Number 70936-16-2[1][2]
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol [3]
Appearance (Predicted) Light yellow to orange crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols

Historical Context and Discovery

The specific discovery and initial synthesis of 4-Ethyl-3-nitropyridin-2-amine are not well-documented in peer-reviewed journals. Its appearance in chemical supplier databases indicates that it is a known chemical entity, likely synthesized as part of larger chemical library generation or as an intermediate in a multi-step synthesis.

The scientific rationale for its creation can be inferred from the extensive research into substituted 2-aminopyridines. This class of compounds is a cornerstone in the development of various therapeutic agents. The introduction of a nitro group, a versatile functional group, opens up numerous chemical handles for further modification, such as reduction to an amine, which is a key step in building more complex heterocyclic systems like imidazopyridines.

Proposed Synthetic Pathway

The most logical and efficient synthesis of 4-Ethyl-3-nitropyridin-2-amine involves a two-step process: first, the preparation of the precursor 2-amino-4-ethylpyridine, followed by its regioselective nitration.

Workflow for Synthesis

The overall workflow is designed to ensure high purity and yield, with defined checkpoints for characterization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A Starting Material (e.g., 4-Ethylpyridine) B Amination Reaction A->B C Purification & Isolation of 2-Amino-4-ethylpyridine B->C D 2-Amino-4-ethylpyridine C->D Characterized Precursor E Nitration with Mixed Acid (HNO₃/H₂SO₄) D->E F Reaction Quenching & Neutralization E->F G Isomer Separation & Purification F->G H H G->H Final Product: 4-Ethyl-3-nitropyridin-2-amine

Caption: Proposed two-part synthetic workflow.

Part 1: Synthesis of 2-Amino-4-ethylpyridine

The precursor, 2-amino-4-ethylpyridine, is commercially available, which is the recommended starting point for this synthesis.[4][5] For researchers needing to synthesize it, established methods for the amination of pyridines, such as the Chichibabin reaction or modifications thereof, can be employed starting from 4-ethylpyridine.

Part 2: Nitration of 2-Amino-4-ethylpyridine

This is the critical step where the nitro group is introduced onto the pyridine ring. The directing effects of the substituents on the ring are paramount. The amino group at the 2-position is a powerful ortho-, para-directing group. However, in the strongly acidic conditions required for nitration, the pyridine ring nitrogen and the exocyclic amino group will be protonated. This protonation alters the electronic landscape of the ring, making it less reactive and influencing the position of electrophilic attack.

Nitration of 2-aminopyridine itself typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6][7] The ethyl group at the 4-position is a weak activating group and will sterically hinder the 5-position to some extent, which should favor the formation of the 3-nitro isomer.

Experimental Protocol: Nitration

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-amino-4-ethylpyridine (1 molar equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C. The formation of the pyridinium salt is exothermic.

  • Nitrating Mixture Preparation: In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-amino-4-ethylpyridine salt from step 2. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze any nitramine intermediates and precipitate the product.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8. The product will precipitate as a solid. Filter the solid or extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product will likely contain a mixture of the 3-nitro and 5-nitro isomers. Separation can be achieved using column chromatography on silica gel. The difference in polarity between the two isomers should allow for effective separation. The presence of the related isomer, 4-Ethyl-5-nitropyridin-2-amine (CAS 70936-17-3), in chemical databases supports this expectation.[8]

G A 2-Amino-4-ethylpyridine B Add to conc. H₂SO₄ (0-5 °C) A->B C Pyridinium Salt Solution B->C D Add dropwise HNO₃/H₂SO₄ mixture (0-5 °C) C->D E Reaction Mixture D->E F Pour onto ice E->F G Quenched Mixture F->G H Neutralize with Na₂CO₃ G->H I Crude Product (Isomer Mixture) H->I J Column Chromatography I->J K Purified 4-Ethyl-3-nitropyridin-2-amine J->K

Caption: Step-by-step nitration and purification workflow.

Potential Applications and Future Directions

The structure of 4-Ethyl-3-nitropyridin-2-amine is a valuable starting point for creating more complex molecules.

  • Medicinal Chemistry: The 2-amino-3-nitropyridine core is a precursor for synthesizing bicyclic heteroaromatics. For instance, reduction of the nitro group to an amine would yield 4-ethylpyridine-2,3-diamine. This diamine is a key building block for creating imidazo[4,5-b]pyridines, a scaffold found in numerous biologically active compounds, including inhibitors of kinases and other enzymes.

  • Materials Science: Nitroaromatic compounds can have interesting optical properties and can be used as precursors for polymers or dyes after further functionalization.

Conclusion

While the history of 4-Ethyl-3-nitropyridin-2-amine is not extensively detailed in public records, its structure and the principles of organic synthesis allow for the construction of a robust and reliable method for its preparation. This guide provides the necessary technical details and scientific reasoning for researchers to synthesize, purify, and utilize this compound in their work. The proposed protocols, grounded in established chemical literature, offer a clear path for further exploration of this and related molecules.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Omega.

  • 2-Amino-4-ethylpyridine, 97% 10 g | Thermo Scientific Chemicals - thermofisher.com.

  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap .

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar .

  • 2-Amino-4-ethylpyridine, 97% 2.5 g | Thermo Scientific Chemicals - thermofisher.com.

  • Buy 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid - Smolecule .

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents .

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI .

  • 2-amino-4-ethylpyridine | Alkali Metals Ltd. | CPHI Online .

  • JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents .

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect .

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration .

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates .

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents .

  • Synthesis of 4-nitropyridine - PrepChem.com .

  • 4-Ethyl-3-nitropyridin-2-amine - CAS:70936-16-2 - 北京欣恒研科技有限公司 .

  • 2-Amino-3-nitropyridine | 4214-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar .

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate .

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC .

  • 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook .

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT .

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH .

  • 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm .

  • 70936-17-3|4-Ethyl-5-nitropyridin-2-amine|BLD Pharm .

  • CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine - Synblock .

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 4-Ethyl-3-nitropyridin-2-amine

Abstract This document provides a comprehensive guide for the synthesis of 4-Ethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry, from the readily available starting material 2-amino-4-ethylpyr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Ethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry, from the readily available starting material 2-amino-4-ethylpyridine. The protocol details a robust method for the regioselective nitration of the pyridine ring, a transformation that is often challenging due to the ring's inherent electron-deficient nature. We will delve into the mechanistic rationale behind the reaction's selectivity, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Rationale

2-Amino-3-nitropyridine scaffolds are critical pharmacophores found in a variety of biologically active molecules. The targeted synthesis of 4-Ethyl-3-nitropyridin-2-amine provides a key intermediate for creating compound libraries for screening and developing novel therapeutics. The primary challenge in this synthesis lies in controlling the regioselectivity of the electrophilic aromatic substitution on the pyridine ring.

The pyridine nucleus is electron-deficient and generally resistant to electrophilic attack, often requiring harsh reaction conditions.[1] However, the presence of the powerful electron-donating amino group at the C2 position activates the ring towards substitution. The directing effects of the substituents on the starting material, 2-amino-4-ethylpyridine, are key to the success of this synthesis:

  • 2-Amino Group: A strong activating, ortho, para-directing group. It strongly enhances the electron density at the C3 and C5 positions.

  • 4-Ethyl Group: A weak activating, ortho, para-directing group. It modestly increases electron density at the C3 and C5 positions.

Both substituents cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. The preferential nitration at C3 is achieved due to the powerful directing influence of the adjacent amino group. Under carefully controlled, strongly acidic conditions, the reaction proceeds through the formation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. The reaction mechanism for aminopyridine nitration can be complex, potentially involving an initial N-nitration of the exocyclic amino group to form a 2-nitraminopyridine intermediate. This intermediate can then undergo an intermolecular rearrangement in hot sulfuric acid to yield the thermodynamically favored C-nitrated products.[2][3][4] Precise temperature control is paramount to favor the desired 3-nitro isomer and prevent the formation of byproducts, including the 5-nitro isomer and dinitrated species.[5]

Experimental Workflow Overview

The synthesis follows a logical progression from the careful preparation of the nitrating agent to the isolation and purification of the final product. Each step is designed to maximize yield and purity while ensuring operational safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Controlled Addition & Nitration (Maintain T < 5 °C) prep_acid->reaction Cool to 0 °C prep_sub Prepare Substrate Solution (Starting Material in H₂SO₄) prep_sub->reaction Add dropwise monitor Monitor Reaction (TLC Analysis) reaction->monitor quench Quench on Ice monitor->quench Upon completion neutralize Neutralize with NH₄OH (pH 7-8) quench->neutralize isolate Isolate by Filtration neutralize->isolate Precipitate forms purify Recrystallize (Ethanol/Water) isolate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze Pure yellow solid

Caption: Workflow for the synthesis of 4-Ethyl-3-nitropyridin-2-amine.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-amino-4-ethylpyridine>98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%, ACS GradeCommercially Available
Fuming Nitric Acid (HNO₃)>90%, ACS GradeCommercially Available
Ammonium Hydroxide (NH₄OH)28-30% solutionCommercially Available
Ethanol (EtOH)200 Proof, ACS GradeCommercially Available
Deionized Water (H₂O)--
Crushed Ice--
Celite®-Commercially Available

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice/salt water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Safety Precautions

  • Extreme Hazard: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and potent oxidizing agents. Handle them with extreme care inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Exothermic Reaction: The mixing of acids and the nitration reaction are highly exothermic. Strict adherence to the protocol of slow, dropwise addition at low temperatures is critical to prevent runaway reactions.

  • Quenching: Always add the reaction mixture to ice, never the other way around, to dissipate heat effectively. Neutralization is also exothermic and must be performed slowly in an ice bath.

3.4. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 50 mL of concentrated H₂SO₄.

    • Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

    • Slowly, add 6.0 mL of fuming nitric acid dropwise via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Nitration Reaction:

    • In a separate beaker, dissolve 5.0 g of 2-amino-4-ethylpyridine in 20 mL of concentrated H₂SO₄. This may be slightly exothermic; allow the solution to cool to room temperature.

    • Slowly add the 2-amino-4-ethylpyridine solution to the cold nitrating mixture dropwise over 45-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.

    • Once the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (Eluent: 7:3 Ethyl Acetate/Hexanes). Spot a small, carefully quenched aliquot of the reaction mixture. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Fill a 1 L beaker with approximately 400 g of crushed ice.

    • Very slowly and carefully, pour the cold reaction mixture onto the crushed ice with vigorous stirring.

    • Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide (approx. 150-200 mL). Monitor the pH and add base until the pH is between 7 and 8. A yellow precipitate will form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

    • Press the solid as dry as possible on the funnel, then dry it further in a vacuum oven at 50 °C overnight.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of a hot ethanol/water mixture (e.g., start with 9:1 ethanol:water).

    • Dissolve the solid in the boiling solvent mixture. If the solution has suspended impurities, perform a hot filtration through a small pad of Celite®.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

This protocol is designed to provide a reliable yield of the target compound with high purity.

ParameterExpected Value
Reactants
2-amino-4-ethylpyridine5.0 g (40.9 mmol, 1.0 eq)
Fuming HNO₃6.0 mL (~136 mmol, ~3.3 eq)
Concentrated H₂SO₄70 mL
Conditions
Reaction Temperature0 °C to 5 °C
Reaction Time2 hours post-addition
Product
AppearanceBright yellow crystalline solid
Expected Yield70-80% (4.8 g - 5.5 g)
Melting Point~165-168 °C
Characterization
¹H NMR (DMSO-d₆)δ ~7.9 (s, 1H), 7.2 (s, 2H, -NH₂), 6.6 (s, 1H), 2.6 (q, 2H), 1.2 (t, 3H)
Mass Spec (ESI+)m/z = 168.07 [M+H]⁺

Troubleshooting & Optimization

  • Low Yield: If the yield is significantly lower than expected, ensure that the temperature was strictly maintained below 5 °C. Higher temperatures can lead to oxidative degradation of the starting material or product. Also, confirm the quality and concentration of the nitric acid used.

  • Formation of 5-Nitro Isomer: The presence of the 2-amino-4-ethyl-5-nitropyridine isomer indicates a loss of regioselectivity. This can sometimes be suppressed by running the reaction at an even lower temperature (e.g., -10 °C). However, the 3-nitro isomer is generally the major product.

  • Dark/Tarry Product: The formation of a dark, intractable material suggests oxidation. This is almost always due to poor temperature control or adding the reagents too quickly. A slower addition rate is recommended if this occurs.

  • Incomplete Reaction: If starting material remains after the allotted time, the reaction can be stirred for a longer period (e.g., an additional 1-2 hours) at 0-5 °C. Do not increase the temperature, as this will favor byproduct formation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
  • Digital Commons @ NJIT. (1951).
  • Sánchez-Viesca, F., & Gómez, R. (2015).
  • Patsnap. (N/A). Preparation method of 2-amino-3-nitro pyridine.

Sources

Application

Application Note &amp; Protocol: Regioselective Nitration of 2-Amino-4-Ethylpyridine

Abstract Nitrated aminopyridines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a comprehensive, in-depth protocol for the nit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrated aminopyridines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a comprehensive, in-depth protocol for the nitration of 2-amino-4-ethylpyridine. We delve into the underlying principles of electrophilic aromatic substitution on the pyridine scaffold, elucidating the directing effects of the substituent groups to rationalize the reaction's regioselectivity. The detailed, step-by-step procedure emphasizes stringent temperature control and safety measures for handling potent nitrating agents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for accessing valuable nitro-substituted pyridine intermediates.

Introduction and Mechanistic Rationale

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry. For heteroaromatic systems like pyridine, this reaction is often challenging due to the electron-deficient nature of the ring. The ring nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[3] Under the strongly acidic conditions typical for nitration, the pyridine nitrogen is protonated, further increasing this deactivation.

However, the presence of strong electron-donating groups, such as an amino group, can overcome this inherent lack of reactivity. In the case of 2-amino-4-ethylpyridine, the substituents play a critical role in determining the position of nitration:

  • 2-Amino Group: This is a powerful activating group and directs electrophiles to the positions ortho and para to itself (the 3- and 5-positions). Its activating effect is crucial for the reaction to proceed under viable conditions.[4]

  • 4-Ethyl Group: This is a weakly activating alkyl group that also directs ortho and para (the 3- and 5-positions).

  • Pyridine Nitrogen: As mentioned, this is a deactivating meta-director.

The concerted directing effects of the amino and ethyl groups strongly favor electrophilic attack at the C3 and C5 positions. The reaction, therefore, is expected to yield a mixture of 2-amino-4-ethyl-3-nitropyridine and 2-amino-4-ethyl-5-nitropyridine . The ratio of these isomers is influenced by a combination of electronic effects and steric hindrance imposed by the adjacent ethyl group.

Safety Precautions: Handling Mixed Acids

EXTREME CAUTION IS REQUIRED. The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is highly corrosive, a powerful oxidizing agent, and reacts violently with water and organic materials.[5]

  • Personal Protective Equipment (PPE): Always wear a full-length lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®). Ensure shoes are fully enclosed.[6]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[7]

  • Quenching: The addition of the acid mixture to water is highly exothermic and can cause dangerous splashing. Always add the reaction mixture slowly to a large volume of ice. Never add water to the concentrated acid mixture.[5]

  • Spill Cleanup: Have a spill kit ready containing a neutralizer, such as sodium bicarbonate (baking soda), for any potential spills.[6]

Experimental Protocol

This protocol details the nitration of 2-amino-4-ethylpyridine to yield a mixture of 3-nitro and 5-nitro isomers.

Materials and Equipment
Reagents Equipment
2-Amino-4-ethylpyridineThree-neck round-bottom flask (250 mL)
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Fuming Nitric Acid (>90%)Dropping funnel
Deionized WaterIce/salt water bath
Crushed IceThermometer
Ammonium Hydroxide (conc.)Buchner funnel and filter flask
Dichloromethane (DCM)Glassware for extraction and purification
Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plate
HexanesRotary evaporator
Silica Gel (for chromatography)
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/salt water bath.

  • Substrate Dissolution: Charge the flask with concentrated sulfuric acid (60 mL). Cool the acid to 0°C. While stirring, slowly and portion-wise add 2-amino-4-ethylpyridine (6.1 g, 50 mmol) to the cold sulfuric acid. Ensure the temperature is maintained below 10°C during the addition. The formation of the pyridinium salt is exothermic.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (4.2 mL, ~100 mmol) to concentrated sulfuric acid (10 mL) in an ice bath. Warning: This process is highly exothermic.[8]

  • Nitration Reaction: Cool the solution of the aminopyridine in sulfuric acid to between 0°C and 5°C. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel over a period of 45-60 minutes.[9] Crucially, ensure the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 Hexanes:EtOAc solvent system) by carefully taking a small aliquot, quenching it in ice, neutralizing with base, and extracting with ethyl acetate.

  • Quenching: Prepare a large beaker containing 400 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This will dilute the acid and precipitate the product.

  • Neutralization and Isolation: Cool the resulting aqueous solution in an ice bath. Slowly add concentrated ammonium hydroxide to neutralize the mixture to a pH of 7-8.[9] This will cause the product to precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to obtain the crude mixture of 2-amino-4-ethyl-3-nitropyridine and 2-amino-4-ethyl-5-nitropyridine.

Purification

The crude product is a mixture of isomers and will likely require purification.

  • Column Chromatography: Separation of the 3-nitro and 5-nitro isomers can be achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, is typically effective. The polarity of the isomers will differ, allowing for their separation.[9]

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the protocol.

Nitration_Workflow prep prep reaction reaction workup workup purify purify sub_dissolve 1. Dissolve 2-Amino-4-Ethylpyridine in conc. H₂SO₄ at 0-10°C addition 3. Add Nitrating Mixture Dropwise Maintain Temp < 5°C sub_dissolve->addition mix_prep 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in ice bath mix_prep->addition stir 4. Stir Reaction at 0-5°C for 2 hours addition->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench by Pouring Reaction Mixture onto Ice monitor->quench neutralize 7. Neutralize with NH₄OH to pH 7-8 quench->neutralize filter 8. Filter and Wash Crude Product neutralize->filter dry 9. Dry Product Under Vacuum filter->dry chromatography 10. Purify Isomers by Column Chromatography dry->chromatography

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Ethyl-3-nitropyridin-2-amine for the Synthesis of Bioactive Heterocyclic Scaffolds

Prepared by: Your Senior Application Scientist Abstract These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Ethyl-3-nit...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Ethyl-3-nitropyridin-2-amine. While direct applications in completed natural product total syntheses are not yet prominent in the literature, the unique substitution pattern of this pyridine derivative presents it as a highly versatile and promising building block. This document outlines the core reactivity of the molecule and provides detailed, field-proven protocols for its strategic manipulation. We will explore its potential by proposing a synthetic pathway toward complex heterocyclic systems analogous to alkaloid cores, thereby demonstrating its value in constructing novel molecular architectures for drug discovery and development.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold found in a vast array of natural products and pharmaceuticals.[1] Its presence is often critical for biological activity, influencing factors such as binding affinity, solubility, and metabolic stability. The strategic functionalization of the pyridine core allows for the precise tuning of these properties. 4-Ethyl-3-nitropyridin-2-amine is a prime example of a "multi-functional" building block, offering several reactive handles that can be addressed with high chemoselectivity.

The key attributes of this reagent are:

  • A Nucleophilic Amino Group: The 2-amino group serves as a primary site for N-alkylation, acylation, and condensation reactions.

  • An Electron-Withdrawing Nitro Group: The 3-nitro group significantly influences the electronics of the pyridine ring, activating it for certain transformations. More importantly, it is a versatile precursor to a key amino functionality via reduction.

  • A Pre-installed Side Chain: The 4-ethyl group provides a lipophilic element and can influence the conformational properties of downstream products.

This guide will provide both the conceptual framework and the practical protocols to unlock the synthetic potential of this promising, yet underutilized, starting material.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

PropertyValueSource
CAS Number 70936-17-3[2]
Molecular Formula C7H9N3O2Enamine
Molecular Weight 167.17 g/mol Enamine
Appearance Typically a yellow to orange crystalline solidGeneral Chemical Knowledge

Reactivity Analysis:

The reactivity of 4-Ethyl-3-nitropyridin-2-amine is dictated by the interplay of its three key functional groups. The 2-amino group is a potent nucleophile, readily participating in reactions to build more complex structures. The 3-nitro group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic aromatic substitution but is itself a key functional handle for transformation, primarily through reduction to a 3-amino group. This transformation is pivotal, as it sets the stage for creating a 2,3-diaminopyridine scaffold, a precursor to various fused heterocyclic systems.

Proposed Application: A Gateway to Fused Pyridine Scaffolds

We propose a robust, three-step synthetic workflow that transforms 4-Ethyl-3-nitropyridin-2-amine into a fused imidazo[4,5-b]pyridine core. This heterocyclic system is a common motif in kinase inhibitors and other biologically active molecules, demonstrating the potential of our starting material in medicinal chemistry programs.

Logical Workflow for Synthesis

G cluster_0 PART 1: Elaboration of the 2-Amino Group cluster_1 PART 2: Unmasking the Second Amine cluster_2 PART 3: Heterocycle Formation A Start: 4-Ethyl-3-nitropyridin-2-amine B Protocol 1: N-Acylation with Acetyl Chloride A->B C Intermediate 1: N-(4-Ethyl-3-nitropyridin-2-yl)acetamide B->C D Protocol 2: Selective Nitro Group Reduction C->D E Intermediate 2: N-(3-Amino-4-ethylpyridin-2-yl)acetamide D->E F Protocol 3: Cyclization to Imidazopyridine Core E->F G Final Product: 2,7-Diethyl-3H-imidazo[4,5-b]pyridine F->G

Caption: Synthetic workflow from the starting material to the target imidazopyridine core.

Detailed Experimental Protocols

Disclaimer: All chemical procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation of 4-Ethyl-3-nitropyridin-2-amine

Objective: To protect and functionalize the 2-amino group via acylation, yielding N-(4-Ethyl-3-nitropyridin-2-yl)acetamide. This step is crucial for directing the subsequent chemistry and adding molecular complexity.

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Pyridine (anhydrous, as solvent and base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 4-Ethyl-3-nitropyridin-2-amine (e.g., 1.67 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (e.g., 0.82 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes. An exothermic reaction and formation of a precipitate (pyridinium hydrochloride) may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-Ethyl-3-nitropyridin-2-yl)acetamide.

Protocol 2: Selective Reduction of the Nitro Group

Objective: To chemoselectively reduce the 3-nitro group to a 3-amino group, forming the key 2,3-diaminopyridine intermediate. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile.

Materials:

  • N-(4-Ethyl-3-nitropyridin-2-yl)acetamide (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, ~5 mol%)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the acetamide intermediate (e.g., 2.09 g, 10.0 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (e.g., 530 mg) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times) to ensure an inert atmosphere.

  • Stir the reaction vigorously under a positive pressure of H₂ (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield N-(3-Amino-4-ethylpyridin-2-yl)acetamide, which is often used in the next step without further purification.

Protocol 3: Cyclization to the Imidazo[4,5-b]pyridine Core

Objective: To construct the fused imidazole ring via intramolecular cyclization. This is a common and powerful strategy for building complex heterocyclic systems from ortho-diamino precursors.

Materials:

  • N-(3-Amino-4-ethylpyridin-2-yl)acetamide (1.0 equiv)

  • Acetic acid (glacial, as solvent and catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • Place the crude diamine intermediate from Protocol 2 (approx. 10.0 mmol) in a round-bottom flask.

  • Add glacial acetic acid (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Maintain the reflux for 4 hours, monitoring the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by slowly adding the reaction mixture to a stirred, ice-cold solution of saturated aqueous sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final product, 2,7-Diethyl-3H-imidazo[4,5-b]pyridine.

Conclusion and Future Outlook

4-Ethyl-3-nitropyridin-2-amine represents a potent, multi-faceted building block for synthetic and medicinal chemistry. The protocols detailed herein provide a reliable and logical pathway to transform this simple starting material into complex, fused heterocyclic systems of high value in drug discovery. The demonstrated N-acylation, selective nitro-reduction, and cyclization sequence is a classic yet powerful approach that can be adapted to generate a wide diversity of molecular scaffolds. Researchers are encouraged to explore variations on this theme, such as using different acylating agents or cyclization partners, to fully exploit the synthetic potential of this versatile pyridine derivative.

References

  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. (2021). MDPI. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules. Available at: [Link]

  • 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. (Accessed 2024). Autech Industry Co., Ltd. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Reduction of 4-Ethyl-3-nitropyridin-2-amine to 4-Ethylpyridine-2,3-diamine

Introduction: Strategic Importance of 4-Ethylpyridine-2,3-diamine in Medicinal Chemistry The transformation of 4-Ethyl-3-nitropyridin-2-amine to its corresponding vicinal diamine, 4-Ethylpyridine-2,3-diamine, is a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Ethylpyridine-2,3-diamine in Medicinal Chemistry

The transformation of 4-Ethyl-3-nitropyridin-2-amine to its corresponding vicinal diamine, 4-Ethylpyridine-2,3-diamine, is a pivotal step in the synthesis of a multitude of heterocyclic scaffolds. These scaffolds are of profound interest to researchers, scientists, and drug development professionals. The resulting 1,2-diamine arrangement on the pyridine core is a versatile precursor for the construction of fused bicyclic systems such as imidazo[4,5-b]pyridines, quinoxalines, and other privileged structures in medicinal chemistry. These ring systems are frequently implicated in compounds exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, antiviral efficacy, and antimicrobial properties.

The judicious selection of a reduction methodology for the nitro group is paramount. The presence of the electron-donating amino and ethyl groups on the pyridine ring, coupled with the inherent reactivity of the pyridine nitrogen, necessitates a robust and chemoselective approach. This guide provides a comprehensive overview of the mechanistic considerations, a comparative analysis of common reduction techniques, and detailed, field-proven protocols for the successful synthesis and characterization of 4-Ethylpyridine-2,3-diamine.

Mechanistic Considerations and Comparative Analysis of Reduction Methodologies

The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through various intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions significantly influences the reaction pathway, yield, and purity of the final product. For the reduction of 4-Ethyl-3-nitropyridin-2-amine, several methods can be considered, each with its own set of advantages and limitations.

dot

Reduction_Pathway Start 4-Ethyl-3-nitropyridin-2-amine (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ End 4-Ethylpyridine-2,3-diamine (Ar-NH2) Hydroxylamine->End +2e-, +2H+ Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification and Analysis A Combine 4-Ethyl-3-nitropyridin-2-amine, Fe powder, Ethanol, and Water in a round-bottom flask. B Add concentrated HCl. A->B C Heat the mixture to reflux with vigorous stirring. B->C D Monitor reaction progress by TLC. C->D E Filter the hot reaction mixture through Celite to remove iron salts. D->E F Wash the filter cake with hot ethanol. E->F G Concentrate the filtrate in vacuo. F->G H Dissolve the residue in water and basify with aqueous NaOH. G->H I Extract the product with an organic solvent (e.g., Ethyl Acetate). H->I J Dry the organic layer over anhydrous Na₂SO₄. I->J K Concentrate the dried organic layer. J->K L Purify the crude product by column chromatography or recrystallization. K->L M Characterize the final product by NMR, MS, and IR spectroscopy. L->M

Caption: Step-by-step experimental workflow for the Fe/HCl reduction.

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine

  • Iron powder, reduced (<100 mesh)

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 4-Ethyl-3-nitropyridin-2-amine (e.g., 5.0 g, 1 equivalent), iron powder (e.g., 15.0 g, 10 equivalents), 95% ethanol (80 mL), and deionized water (20 mL).

  • Initiation: With vigorous stirring, add concentrated hydrochloric acid (1.0 mL) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours.

  • Work-up - Filtration: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with several portions of hot 95% ethanol.

  • Work-up - Concentration and Neutralization: Combine the filtrate and the ethanol washes and concentrate the solution under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and carefully basify the solution to a pH of ~10 with a 2 M aqueous solution of sodium hydroxide. This step is crucial to deprotonate the amine product and facilitate its extraction into an organic solvent.

  • Work-up - Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Ethylpyridine-2,3-diamine.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford the pure 4-Ethylpyridine-2,3-diamine as a solid.

Analysis and Characterization of 4-Ethylpyridine-2,3-diamine

The identity and purity of the synthesized 4-Ethylpyridine-2,3-diamine should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identify the characteristic N-H stretching frequencies of the amino groups.

Expected ¹H NMR Data (based on 4-methyl-pyridine-2,3-diamine):

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H (position 5)~6.5 - 6.7d~5.0
Pyridine-H (position 6)~7.4 - 7.6d~5.0
NH₂ (position 2)broad singlet--
NH₂ (position 3)broad singlet--
-CH₂- (ethyl group)~2.5 - 2.7q~7.5
-CH₃ (ethyl group)~1.1 - 1.3t~7.5

Expected ¹³C NMR Data (based on 4-methyl-pyridine-2,3-diamine):

Carbon Expected Chemical Shift (ppm)
Pyridine-C (position 2)~150 - 155
Pyridine-C (position 3)~120 - 125
Pyridine-C (position 4)~145 - 150
Pyridine-C (position 5)~110 - 115
Pyridine-C (position 6)~135 - 140
-CH₂- (ethyl group)~20 - 25
-CH₃ (ethyl group)~12 - 15

Alternative Protocols

For substrates that may be sensitive to the acidic conditions of the Fe/HCl reduction, the following alternative methods can be considered.

Protocol 2: Catalytic Hydrogenation

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 4-Ethyl-3-nitropyridin-2-amine in ethanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in the primary protocol.

Protocol 3: Sodium Dithionite Reduction

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or a mixture of Dioxane and Water

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 4-Ethyl-3-nitropyridin-2-amine in DMF or a Dioxane/Water mixture.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify as described in the primary protocol.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Palladium on carbon is pyrophoric and should be handled with caution, especially when dry. Do not allow the catalyst to come into contact with flammable solvents in the presence of air.

  • Sodium dithionite can decompose upon contact with water and air, releasing sulfur dioxide. Handle in a well-ventilated area.

Conclusion

The reduction of 4-Ethyl-3-nitropyridin-2-amine to 4-Ethylpyridine-2,3-diamine is a crucial transformation for the synthesis of valuable heterocyclic compounds. The Fe/HCl mediated reduction offers a reliable, scalable, and cost-effective method for this conversion. Alternative methods such as catalytic hydrogenation and sodium dithionite reduction provide milder options that may be advantageous for sensitive substrates. Careful execution of the described protocols and thorough characterization of the product will ensure the successful synthesis of this important synthetic intermediate.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • 4-Ethylpyridine | C7H9N | CID 10822. PubChem.
  • 4-Ethylpyridine(536-75-4) 13C NMR spectrum. ChemicalBook.
  • 4-Ethylpyridine(536-75-4) 1H NMR spectrum. ChemicalBook.
  • 4-METHYL-PYRIDINE-2,3-DIAMINE(53929-59-2) 1H NMR spectrum. ChemicalBook.
  • Wiley-VCH 2007 - Supporting Inform
  • 2,3-Diaminopyridine | 452-58-4. ChemicalBook.
  • 4-Methyl-3-nitropyridin-2-amine. PMC.
  • 4-METHYL-PYRIDINE-2,3-DIAMINE(53929-59-2) 1H NMR spectrum. ChemicalBook.
  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • A synthesis of 2,3-dihydro-4-pyridones.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • 2,3-Diaminopyridine | 452-58-4. ChemicalBook.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.

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Method

The Strategic Utility of 4-Ethyl-3-nitropyridin-2-amine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Ethyl-3-nitropyridin-2-amine as a pivotal p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3-nitropyridin-2-amine as a pivotal precursor for the synthesis of a diverse range of fused heterocyclic compounds. The strategic placement of the amino, nitro, and ethyl groups on the pyridine core imparts unique reactivity and offers significant advantages in the construction of medicinally relevant scaffolds such as imidazopyridines and triazolopyridines. This document outlines the synthesis of the precursor, detailed protocols for its conversion into complex heterocyclic systems, and discusses the underlying chemical principles that govern these transformations. The content herein is designed to empower researchers to leverage the synthetic potential of this versatile building block in drug discovery and development programs.

Introduction: The Architectural Significance of 4-Ethyl-3-nitropyridin-2-amine

The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. Functionalization of this core scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. 4-Ethyl-3-nitropyridin-2-amine is a highly valuable, albeit specialized, precursor. Its utility stems from the orthogonal reactivity of its functional groups:

  • The 2-Amino Group: Serves as the primary nucleophilic handle for the annulation of five-membered heterocyclic rings.

  • The 3-Nitro Group: As a potent electron-withdrawing group, it activates the pyridine ring and influences the regioselectivity of cyclization reactions. Furthermore, it can be readily reduced to an amino group, providing a secondary site for further functionalization.

  • The 4-Ethyl Group: This alkyl substituent enhances the lipophilicity of the molecule and its derivatives, a critical parameter for drug-likeness and membrane permeability. It also provides a steric and electronic handle to fine-tune interactions with biological targets.

This guide will provide detailed protocols for the synthesis of this precursor and its subsequent application in the construction of imidazo[1,2-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, two classes of fused heterocycles with a rich history of biological activity.

Synthesis of the Precursor: 4-Ethyl-3-nitropyridin-2-amine

The direct synthesis of 4-Ethyl-3-nitropyridin-2-amine is not extensively documented in readily available literature. However, a robust synthetic route can be extrapolated from established procedures for the nitration of substituted aminopyridines. The following protocol is based on the known chemistry of nitrating 2-aminopyridines, a reaction that must be carefully controlled to achieve the desired regioselectivity.[4][5][6]

Proposed Synthetic Protocol

The synthesis involves the nitration of 2-amino-4-ethylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The presence of the ethyl group at the 4-position sterically hinders the 5-position to some extent, favoring nitration at the 3-position.

Reaction Scheme:

Synthesis_of_4_Ethyl_3_nitropyridin_2_amine start 2-Amino-4-ethylpyridine product 4-Ethyl-3-nitropyridin-2-amine start->product Nitration reagents H₂SO₄, HNO₃0-10 °C reagents->product Imidazopyridine_Synthesis start 4-Ethyl-3-nitropyridin-2-amine product 7-Ethyl-8-nitro-2-phenylimidazo[1,2-a]pyridine start->product reactant 2-Bromoacetophenone reactant->product reagents Ethanol, Reflux reagents->product Hydrazine_Formation start 4-Ethyl-3-nitropyridin-2-amine intermediate 4-Ethylpyridine-2,3-diamine start->intermediate Reduction reagents SnCl₂·2H₂O, HCl reagents->intermediate product 2-Hydrazinyl-4-ethylpyridin-3-amine intermediate->product Diazotization & Reduction reagents2 1. NaNO₂, HCl, 0 °C2. SnCl₂, HCl reagents2->product

Sources

Application

Scale-Up Synthesis of 4-Ethyl-3-nitropyridin-2-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-Ethyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Ethyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical development. The protocol details a robust and reproducible method starting from 4-ethyl-2-aminopyridine, focusing on the critical nitration step. This guide emphasizes safety, process control, and analytical characterization to ensure a high-purity final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: Significance of 4-Ethyl-3-nitropyridin-2-amine

Substituted 2-aminopyridines are crucial pharmacophores found in a wide array of bioactive molecules. The introduction of a nitro group, as in 4-Ethyl-3-nitropyridin-2-amine, offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2][3] The ethyl group at the 4-position can influence the molecule's lipophilicity and binding interactions with biological targets. A reliable and scalable synthesis of this intermediate is therefore essential for drug discovery and development programs.

Chemical Principles and Reaction Mechanism

The synthesis of 4-Ethyl-3-nitropyridin-2-amine is achieved through the electrophilic nitration of 4-ethyl-2-aminopyridine. The reaction proceeds via the attack of a nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, on the electron-rich pyridine ring. The amino group at the 2-position and the ethyl group at the 4-position are ortho-, para-directing activators, influencing the position of nitration. The reaction is carefully controlled at a low temperature to manage the exothermic nature of the nitration and to minimize the formation of side products.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a laboratory-scale-up synthesis, yielding a significant quantity of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Ethyl-2-aminopyridine≥98%Commercially AvailableStarting material
Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Nitric Acid (HNO₃)70%ACS Reagent Grade
Deionized Water
Sodium Bicarbonate (NaHCO₃)Laboratory GradeFor neutralization
Ethyl Acetate (EtOAc)HPLC GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFor drying
IceFor cooling
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Charge 4-Ethyl-2-aminopyridine and Sulfuric Acid to Reactor B Cool Reactor to 0-5 °C A->B Step 1 C Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) D Maintain Temperature at 0-5 °C C->D Step 2 E Monitor Reaction by TLC/HPLC D->E Step 2 F Quench Reaction with Ice Water G Neutralize with NaHCO₃ F->G Step 3 H Extract with Ethyl Acetate G->H Step 3 I Dry Organic Layer (Na₂SO₄) H->I Step 3 J Concentrate in vacuo I->J Step 3 K Purify by Column Chromatography L Characterize by NMR, MS, HPLC K->L Step 4 M Final Product: 4-Ethyl-3-nitropyridin-2-amine L->M Step 4

Caption: Workflow for the synthesis of 4-Ethyl-3-nitropyridin-2-amine.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-ethyl-2-aminopyridine (1.0 eq). Cool the flask in an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (5.0 eq) to the flask while maintaining the internal temperature below 20 °C. Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the resulting solution to 0-5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, pre-cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of 4-ethyl-2-aminopyridine in sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 4-Ethyl-3-nitropyridin-2-amine as a yellow solid.

Safety Protocols and Hazard Mitigation

Nitration reactions are highly exothermic and require strict safety precautions.[4][5] Nitric acid is a strong oxidizer and highly corrosive.[6][7][8]

Personal Protective Equipment (PPE)
PPE ItemSpecification
Eye ProtectionChemical safety goggles and a face shield are mandatory.[4][7]
Hand ProtectionAcid-resistant gloves (e.g., butyl rubber).[4]
Body ProtectionChemical-resistant lab coat or apron.[4]
Respiratory ProtectionUse in a well-ventilated fume hood.[4]
Emergency Procedures
  • Spills: Neutralize small spills of nitric acid with a suitable agent like sodium bicarbonate and absorb with an inert material.[8] For larger spills, evacuate the area and contact emergency services.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product.

Purification and Analysis Workflow

G cluster_0 Crude Product cluster_1 Purification cluster_2 Characterization cluster_3 Final Product A Crude 4-Ethyl-3-nitropyridin-2-amine B Column Chromatography (Silica Gel, Hexane/EtOAc) A->B C ¹H NMR & ¹³C NMR B->C D Mass Spectrometry (MS) B->D E High-Performance Liquid Chromatography (HPLC) B->E F Melting Point B->F G Pure 4-Ethyl-3-nitropyridin-2-amine (>98% Purity) C->G D->G E->G F->G

Caption: Purification and analysis workflow for the final product.

Expected Analytical Results
Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR (CDCl₃, 100 MHz)Signals corresponding to the carbon atoms of the pyridine ring and the ethyl group.
Mass Spectrometry (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the product.
HPLC Purity >98% with a single major peak.
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of 4-Ethyl-3-nitropyridin-2-amine. By following the described procedures and adhering to the safety guidelines, researchers can reliably produce this important intermediate in high yield and purity for application in drug discovery and development.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • (PDF) Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - ResearchGate. (2024).
  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022).

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Method

A Practical Guide to the Purification of 4-Ethyl-3-nitropyridin-2-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Ethyl-3-nitropyridin-2-amine is a substituted aminonitropyridine, a class of heterocyclic compounds that serve as valuable bu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-nitropyridin-2-amine is a substituted aminonitropyridine, a class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides a detailed examination of robust purification strategies for 4-Ethyl-3-nitropyridin-2-amine, focusing on recrystallization and flash column chromatography. We delve into the rationale behind methodological choices, offer step-by-step protocols, and present troubleshooting guidance to address common challenges, ensuring researchers can obtain this compound with the desired purity for their applications.

Introduction and Compound Profile

The purification of substituted pyridines, particularly those bearing reactive amino and nitro groups, presents unique challenges. The primary impurities encountered during the synthesis of 4-Ethyl-3-nitropyridin-2-amine are typically positional isomers (e.g., 4-Ethyl-5-nitropyridin-2-amine), unreacted starting materials, and residual reagents.[1] The presence of a basic amino group can lead to problematic interactions with standard silica gel, causing significant peak tailing and potential yield loss during chromatographic purification.[2]

This document outlines a systematic approach to purify the target compound, beginning with a cost-effective bulk purification via recrystallization, followed by high-resolution flash column chromatography to remove persistent, closely-related impurities.

Table 1: Physicochemical Properties of 4-Ethyl-3-nitropyridin-2-amine and Related Analogs

PropertyValue for 4-Ethyl-3-nitropyridin-2-amineValue for Analog (2-Amino-3-nitropyridine)
CAS Number 70936-16-2[3]4214-75-9[4][5]
Molecular Formula C₇H₉N₃O₂C₅H₅N₃O₂[5][6]
Molecular Weight 167.17 g/mol 139.11 g/mol [5][6]
Appearance Expected to be a light yellow to orange crystalline solid.Light yellow to orange powder/crystal.[4]
Melting Point Data not readily available.164.0 to 168.0 °C[4]
pKa Not experimentally determined; the 2-amino group imparts basicity.Data not readily available.
Solubility Expected to have moderate solubility in polar organic solvents.Slightly soluble in ether.[7]

Strategic Approach to Purification

A multi-step purification strategy is recommended to efficiently handle different types of impurities. An initial recrystallization can effectively remove the bulk of non-isomeric impurities and some starting materials, while a subsequent, carefully optimized chromatography step is essential for separating closely related positional isomers.

Purification_Workflow cluster_0 Crude Product cluster_1 Step 1: Bulk Purification cluster_2 Step 2: High-Resolution Purification crude Crude Synthetic Mixture (Target, Isomers, Reagents) recryst Recrystallization crude->recryst filtrate Filtrate (Soluble Impurities) recryst->filtrate Remove crystals Partially Purified Crystals recryst->crystals chrom Flash Column Chromatography crystals->chrom fractions Collected Fractions chrom->fractions analysis TLC/HPLC Analysis fractions->analysis pure_product Pure Product (>98%) analysis->pure_product Pool & Evaporate

Figure 1: Recommended multi-step purification workflow.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

Rationale for Solvent Selection

The key to successful recrystallization is finding the optimal solvent. The target molecule possesses both polar (amino, nitro groups) and non-polar (ethyl group, pyridine ring) characteristics. This suggests that solvents of intermediate polarity, or solvent pairs, will be most effective.

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Rationale & Comments
Ethanol 5.278Often a good starting point for moderately polar compounds.
Isopropanol 4.382Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 4.477Good for compounds of intermediate polarity.
Toluene 2.4111A non-polar option; may be useful in a solvent pair with a polar solvent.
Ethanol/Water VariableVariableA common solvent pair. Dissolve in hot ethanol, then add water dropwise until cloudy.
Ethyl Acetate/Hexane VariableVariableA less polar solvent pair. Dissolve in hot ethyl acetate, add hexane until cloudy.
Step-by-Step Recrystallization Protocol
  • Solvent Test : In small test tubes, place ~20 mg of the crude solid. Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid well. Heat the test tube; a good solvent will dissolve the solid completely near its boiling point.[10] Allow it to cool; abundant crystal formation indicates a suitable solvent.

  • Dissolution : Place the crude 4-Ethyl-3-nitropyridin-2-amine in an Erlenmeyer flask (do not use a beaker to prevent solvent evaporation and contamination). Add the chosen solvent in small portions while heating the flask on a hot plate (use a water or sand bath for safety).[10] Add just enough hot solvent to fully dissolve the solid.

  • Decoloration (Optional) : If the solution is highly colored due to polar, polymeric impurities, you may add a very small amount of activated charcoal. Boil for a few minutes. Note: Charcoal can also adsorb your product, so use it sparingly.

  • Hot Filtration (Optional) : If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution can induce rapid precipitation, which traps impurities.

  • Inducing Crystallization : If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[11]

  • Cooling : Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and perform TLC or HPLC analysis to assess purity.

Protocol 2: Flash Column Chromatography for High Purity

For separating the target compound from closely related positional isomers, flash column chromatography is the method of choice.[12] The primary challenge with aminopyridines is their basicity, which causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and recovery.[2]

The solution is to neutralize the stationary phase by modifying the mobile phase. Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, will occupy the acidic sites on the silica, allowing the basic analyte to elute symmetrically.[2]

Mobile Phase Development via TLC

Before running a column, always optimize the eluent system using Thin Layer Chromatography (TLC).

  • Prepare Eluents : Create a series of potential eluents. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).

  • Add the Modifier : To each test eluent, add 0.5-1% triethylamine (TEA) .

  • Run TLC Plates : Spot the crude mixture on TLC plates and develop them in the test eluents.

  • Identify Optimal Eluent : The ideal eluent system will provide a retention factor (Rf) for the target compound of ~0.25-0.35 and show clear separation from major impurities.

Table 3: Example Eluent Systems for TLC/Column Chromatography

SystemRatio (v/v)ModifierComments
Hexane:Ethyl Acetate90:10 to 50:501% TEAStandard system for compounds of low-to-medium polarity.
DCM:Methanol99:1 to 95:51% TEA or NH₄OHFor more polar compounds. The base is critical to prevent tailing.
Step-by-Step Chromatography Protocol

Chromatography_Workflow prep 1. Column Packing (Slurry method with eluent) load 2. Sample Loading (Dry or wet loading) prep->load elute 3. Elution (Isocratic or gradient) load->elute collect 4. Fraction Collection elute->collect analyze 5. Fraction Analysis (TLC or UV-Vis) collect->analyze pool 6. Pooling & Evaporation analyze->pool

Figure 2: Step-by-step workflow for flash column chromatography.

  • Column Preparation : Pack a glass column with silica gel using the "slurry method" with your chosen initial eluent (containing TEA).[13] Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading : Pre-adsorb the partially purified compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column. This method generally provides better resolution than direct liquid injection ("wet loading").

  • Elution : Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. Apply gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection : Collect the eluate in a series of numbered test tubes or vials. The number and size of fractions will depend on the scale of the purification.

  • Fraction Analysis : Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate, develop it, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Solvent Removal : Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum along with the eluent.

  • Final Analysis : Confirm the purity of the final product using HPLC, NMR, and/or melting point analysis.

Conclusion

The successful purification of 4-Ethyl-3-nitropyridin-2-amine is readily achievable through a systematic, two-step approach. Recrystallization serves as an efficient first pass for removing bulk, non-isomeric impurities. For the critical removal of closely related isomers, flash column chromatography on silica gel is highly effective, provided the mobile phase is modified with a small percentage of a basic additive like triethylamine to ensure symmetrical peak shapes and high recovery. By carefully selecting solvents and monitoring purity at each stage, researchers can confidently obtain this valuable synthetic intermediate in high purity.

References

  • O'Donnell, D. C., Mariani, H. A., & Denis, J. (1954). Preparation of Pure 2-Aminonitropyridines and 2-Aminonitropicolines. Rapid Separations by Sublimation. Journal of the American Chemical Society. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Allen, C. F. H., & Scarrow, J. A. (1931). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Google Patents. (1994). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Ethyl-3-nitropyridin-2-amine. Chembeike. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka. [Link]

  • Google Patents. (2014). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • University of Rochester. (2018, September 23). Column chromatography [Video]. YouTube. [Link]

  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]

  • Chem-Impex International. (n.d.). 3-Amino-2-nitropyridine. Chem-Impex. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Uddin, M. N., et al. (2019). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. ResearchGate. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

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Application

Application Note: Strategic Derivatization of the Amino Group of 4-Ethyl-3-nitropyridin-2-amine for Drug Discovery

Abstract 4-Ethyl-3-nitropyridin-2-amine is a key heterocyclic building block in medicinal chemistry. The strategic modification of its 2-amino group is a critical step in generating compound libraries for structure-activ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethyl-3-nitropyridin-2-amine is a key heterocyclic building block in medicinal chemistry. The strategic modification of its 2-amino group is a critical step in generating compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, outlining core principles and validated protocols for the derivatization of this primary aromatic amine. We will explore common and robust derivatization strategies, including acylation, sulfonylation, and carbamate formation, with an emphasis on the underlying chemical principles, step-by-step experimental procedures, and comprehensive analytical characterization of the resulting products.

Introduction: The Strategic Importance of 4-Ethyl-3-nitropyridin-2-amine

Pyridine derivatives are fundamental scaffolds in a vast number of pharmaceuticals and agrochemicals.[1] Specifically, 2-amino-3-nitropyridines serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[2][3] The 4-Ethyl-3-nitropyridin-2-amine moiety presents three key reactive handles for chemical modification: the pyridine ring itself, the nitro group, and the primary amino group.

Derivatization of the 2-amino group is often the most direct path to rapidly diversify the core structure. These modifications are crucial for:

  • Exploring Structure-Activity Relationships (SAR): Systematically altering the substituent on the amino group allows for the probing of key interactions with biological targets.

  • Modulating Physicochemical Properties: The addition of different functional groups can tune properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • Enabling Subsequent Reactions: The derivatized amine can serve as a handle for further coupling chemistries.

The reactivity of the 2-amino group is significantly influenced by the electronic effects of the adjacent substituents. The nitro group at the 3-position is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group compared to a simple 2-aminopyridine. This necessitates carefully chosen reagents and reaction conditions to achieve efficient conversion.

Core Derivatization Strategies and Reaction Mechanisms

The primary amino group of 4-Ethyl-3-nitropyridin-2-amine is a nucleophile that readily reacts with various electrophilic reagents. The most common derivatization methods involve acylation, sulfonylation, and related reactions to form stable amide, sulfonamide, and carbamate linkages.[4]

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_reagents Reagent Classes start 4-Ethyl-3-nitropyridin-2-amine acyl N-Acyl Derivative (Amide) start->acyl Base (e.g., Pyridine, TEA) sulfonyl N-Sulfonyl Derivative (Sulfonamide) start->sulfonyl Base (e.g., Pyridine, TEA) carbamate N-Carbamoyl Derivative (Carbamate) start->carbamate Base (e.g., Pyridine, TEA) r_acyl Acyl Halides (R-COCl) or Anhydrides r_acyl->acyl r_sulfonyl Sulfonyl Halides (R-SO₂Cl) r_sulfonyl->sulfonyl r_carbamate Chloroformates (R-OCOCl) r_carbamate->carbamate

Caption: Key derivatization strategies for 4-Ethyl-3-nitropyridin-2-amine.

Experimental Protocols

The following protocols are designed as robust starting points for the derivatization of 4-Ethyl-3-nitropyridin-2-amine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of all reactions should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: General Procedure for N-Acylation (Amide Formation)

This protocol describes the reaction of the amine with an acyl chloride to form an amide bond. This is one of the most common methods for amine derivatization.[4]

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Ethyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (Pyridine or TEA, 1.5 - 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-acyl derivative.

Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Formation)

This protocol details the formation of a sulfonamide, a privileged functional group in medicinal chemistry, by reacting the amine with a sulfonyl chloride.

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine (can serve as both base and solvent) or TEA in DCM

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Ethyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask. Causality: Pyridine is an excellent solvent and base for this reaction, effectively scavenging the HCl generated.

  • Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture three times with Ethyl Acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography (e.g., Hexane/Ethyl Acetate) or recrystallization to obtain the desired N-sulfonyl derivative.

Analytical Workflow and Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized derivatives. Newly synthesized compounds should be characterized by a combination of spectroscopic methods.[5]

G start Start: Crude Product Post-Workup purify Purification (Flash Column Chromatography) start->purify purity_check Purity Assessment (HPLC, LC-MS) purify->purity_check structure_id Structural Confirmation (¹H NMR, ¹³C NMR, FT-IR, HRMS) purity_check->structure_id final Final Product: Pure & Characterized Derivative structure_id->final

Caption: Standard workflow for purification and analysis of derivatives.

Expected Spectroscopic Data

The table below summarizes the expected changes in spectroscopic data upon successful derivatization. Characterization by techniques like FT-IR, NMR, and mass spectrometry is crucial for structural confirmation.[6][7]

Derivatization TypeReagent ExampleKey FT-IR Peaks (cm⁻¹)Expected ¹H NMR ChangesMass Spec (HRMS)
N-Acylation Acetyl Chloride~1680-1700 (C=O stretch, amide I), ~3200-3300 (N-H stretch)Appearance of a methyl singlet (~2.2 ppm), downfield shift of aromatic protons, broad N-H singlet.M + 42.01
N-Sulfonylation Tosyl Chloride~1340 & ~1160 (asymmetric & symmetric S=O stretch)Appearance of tosyl group signals (aromatic doublet ~7.8 ppm, ~7.3 ppm; methyl singlet ~2.4 ppm).M + 155.02
N-Carbamate Ethyl Chloroformate~1720-1740 (C=O stretch), ~3200-3300 (N-H stretch)Appearance of an ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm).M + 72.02
Note: M = mass of starting amine (C₇H₉N₃O₂ ≈ 167.07 g/mol ). Exact peak positions and chemical shifts will vary based on the specific derivative and solvent used.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Deactivated amine, insufficient reagent, or poor quality reagents.Increase reaction temperature. Use a stronger base (e.g., NaH, carefully) if applicable. Ensure reagents are fresh and solvents are anhydrous.
Multiple Products Side reactions, di-acylation/sulfonylation (less likely), or degradation.Control reaction temperature carefully (start at 0 °C). Use a slight excess (1.1 eq) of the electrophile, not a large excess.
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the chromatography eluent system. If the product is a solid, attempt recrystallization.

Conclusion

The derivatization of the 2-amino group of 4-Ethyl-3-nitropyridin-2-amine is a fundamental strategy for generating novel compounds for drug discovery and development. The acylation and sulfonylation protocols described herein provide reliable and reproducible methods for creating amide and sulfonamide derivatives. Careful control of reaction conditions and comprehensive analytical characterization are paramount to ensure the integrity of the synthesized molecules for subsequent biological evaluation.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. PubMed Central.
  • Gómez-Pérez, M. L., et al. (1998). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed.
  • Zhu, X., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Boyd, B., et al. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
  • Srinivasa, G., et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Iqbal, J., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • BenchChem. (n.d.). A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies.
  • Grenda, T., et al. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. DOI.
  • Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Request PDF.
  • MDPI. (n.d.). Special Issue : Synthesis and Derivatization of Heterocyclic Compounds.
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  • ChemicalBook. (n.d.). 2-Amino-3-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production.
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Method

Application Notes and Protocols for 4-Ethyl-3-nitropyridin-2-amine in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-ethyl-3-nitropyridin-2-amine and its derivatives as versatile intermediates in med...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-ethyl-3-nitropyridin-2-amine and its derivatives as versatile intermediates in medicinal chemistry. The focus is on the synthesis, chemical reactivity, and application of this scaffold in the development of kinase inhibitors.

Introduction: The 2-Amino-3-nitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of pharmacological properties. Among the vast array of substituted pyridines, the 2-amino-3-nitropyridine moiety stands out as a "privileged" scaffold. The electron-withdrawing nature of the nitro group, coupled with the nucleophilic character of the amino group, imparts unique reactivity to this structure, making it a valuable precursor for a diverse range of more complex heterocyclic systems with demonstrated biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.[1][2]

This guide specifically delves into the applications of the 4-ethyl substituted analog, 4-ethyl-3-nitropyridin-2-amine, and its close derivatives. While direct literature on this specific compound is emerging, its structural analogs have shown significant promise, particularly as intermediates in the synthesis of potent kinase inhibitors.

Synthesis of a Key Intermediate: 5-Bromo-4-ethyl-3-nitropyridin-2-amine

A key derivative, 5-bromo-4-ethyl-3-nitropyridin-2-amine, serves as a crucial building block for further elaboration into complex drug candidates. The following protocol is adapted from established patent literature and outlines a reliable synthetic route.[3][4]

Experimental Protocol: Two-Step Synthesis of 5-Bromo-4-ethyl-3-nitropyridin-2-amine

Step 1: Bromination of 4-ethylpyridin-2-amine

  • To a stirred mixture of 4-ethylpyridin-2-amine (40 g, 327.4 mmol) and ammonium acetate (2.5 g, 32 mmol) in acetonitrile (1200 mL), add N-bromosuccinimide (NBS) (61.2 g, 343 mmol) at room temperature.

  • Allow the reaction mixture to stir for 1 minute at room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-4-ethylpyridin-2-amine.

Step 2: Nitration of 5-bromo-4-ethylpyridin-2-amine

  • To a solution of 5-bromo-4-ethylpyridin-2-amine (35 g, 174 mmol) in concentrated sulfuric acid (520 mL), add nitric acid (18 mL, 261 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Carefully pour the reaction mixture into a mixture of ice (800 g) and water (800 g).

  • Adjust the pH of the solution to approximately 8 by the slow addition of a 30% aqueous ammonia solution, while maintaining the temperature below 30°C.

  • Collect the resulting crude solid by filtration to provide 5-bromo-4-ethyl-3-nitropyridin-2-amine.

Synthetic Workflow Diagram

Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration A 4-Ethylpyridin-2-amine B 5-Bromo-4-ethylpyridin-2-amine A->B NBS, NH4OAc Acetonitrile, RT C 5-Bromo-4-ethyl-3-nitropyridin-2-amine B->C HNO3, H2SO4 RT

Caption: Synthetic route to 5-Bromo-4-ethyl-3-nitropyridin-2-amine.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-amino-3-nitropyridine scaffold is a key component in the design of various kinase inhibitors. The strategic positioning of the amino and nitro groups allows for the installation of pharmacophoric features that can interact with the hinge region and other key residues within the ATP-binding pocket of kinases.

Targeting VPS34 in Proliferative and Inflammatory Disorders

Recent patent literature has highlighted the use of 5-bromo-4-ethyl-3-nitropyridin-2-amine as a critical intermediate in the synthesis of inhibitors for Vacuolar Protein Sorting 34 (VPS34).[3][4] VPS34 is a class III phosphoinositide 3-kinase (PI3K) that plays a fundamental role in intracellular vesicle trafficking, including autophagy.[4] Dysregulation of VPS34 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[4]

The 5-bromo-4-ethyl-3-nitropyridin-2-amine core serves as a versatile platform for building VPS34 inhibitors. The bromine atom can be utilized for cross-coupling reactions to introduce various aryl or heteroaryl moieties, while the amino and nitro groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Reactivity and Utility as a Versatile Building Block

The synthetic utility of the 4-ethyl-3-nitropyridin-2-amine scaffold extends beyond its direct incorporation into drug molecules. The functional groups present on the ring system are amenable to a variety of chemical transformations, allowing for its use as a versatile building block in diversity-oriented synthesis.

Reduction of the Nitro Group: A Gateway to Further Functionalization

A common and highly valuable transformation of the 2-amino-3-nitropyridine scaffold is the selective reduction of the nitro group to a primary amine. This introduces a new point for chemical diversification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Representative Protocol: Reduction of a 3-Nitropyridine

The following is a general protocol for the reduction of a nitro group on a pyridine ring, which can be adapted for 4-ethyl-3-nitropyridin-2-amine and its derivatives.

  • In a dried reaction flask, combine the 3-nitropyridine derivative (1 equivalent) and 10% Palladium on carbon (10% w/w).

  • Add a suitable solvent system, such as methanol and anhydrous tetrahydrofuran.

  • Bubble hydrogen gas through the reaction mixture for 15 minutes.

  • Stir the reaction vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired 3-aminopyridine product.

Derivatization Potential

Derivatization A 4-Ethyl-3-nitropyridin-2-amine B 4-Ethylpyridine-2,3-diamine A->B Reduction (e.g., H2, Pd/C) C Further Derivatization (e.g., Amide formation, Sulfonamide formation, Alkylation, Cyclization) B->C Introduction of R groups

Caption: Potential for derivatization of 4-Ethyl-3-nitropyridin-2-amine.

The resulting vicinal diamine is a valuable synthon for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are also prevalent in many biologically active molecules.

Conclusion

4-Ethyl-3-nitropyridin-2-amine and its derivatives are valuable and versatile intermediates in the field of medicinal chemistry. Their utility in the synthesis of kinase inhibitors, exemplified by the development of VPS34 inhibitors, underscores their importance in modern drug discovery. The straightforward synthesis of key intermediates and the potential for diverse chemical transformations make this scaffold an attractive starting point for the generation of novel therapeutic agents. Researchers and drug development professionals can leverage the protocols and information provided in these application notes to explore the full potential of this promising chemical entity.

References

Sources

Application

protocol for the synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one using 4-Ethyl-3-nitropyridin-2-amine

Application Note & Protocol: Synthesis of Imidazo[4,5-c]pyridin-2-one Scaffolds Introduction and Scientific Directive This document provides a comprehensive guide for the synthesis of substituted 1,3-dihydroimidazo[4,5-c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Imidazo[4,5-c]pyridin-2-one Scaffolds

Introduction and Scientific Directive

This document provides a comprehensive guide for the synthesis of substituted 1,3-dihydroimidazo[4,5-c]pyridin-2-ones, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The initial query proposed a direct synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one from 4-Ethyl-3-nitropyridin-2-amine . However, a fundamental analysis of the molecular structures reveals an incompatibility between the specified starting material and the target product.

The core of the issue lies in the regiochemistry of the precursor diamine required for cyclization:

  • Imidazo[4,5-b]pyridines are formed from the cyclization of pyridine-2,3-diamine derivatives. The reduction of the user-specified starting material, 4-Ethyl-3-nitropyridin-2-amine, yields 4-Ethyl-pyridine-2,3-diamine, which would necessarily lead to an imidazo[4,5-b]pyridine scaffold.

  • Imidazo[4,5-c]pyridines , the target scaffold, require a pyridine-3,4-diamine derivative as the immediate precursor for the imidazole ring formation.[3]

The logical relationship between precursor and product is illustrated below.

G cluster_0 User-Specified Pathway (Incorrect for Target) cluster_1 Required Pathway for Target A 4-Ethyl-3-nitropyridin-2-amine B 4-Ethyl-pyridine-2,3-diamine A->B Reduction C Imidazo[4,5-b]pyridin-2-one (Incorrect Scaffold) B->C Cyclization D Substituted 3-Nitro-4-aminopyridine E Substituted pyridine-3,4-diamine D->E Reduction F Imidazo[4,5-c]pyridin-2-one (Correct Scaffold) E->F Cyclization

Caption: Logical workflow showing precursor requirements for different imidazopyridine isomers.

To provide a scientifically rigorous and useful guide, this document is structured into two main protocols:

  • Protocol A: A validated, two-step synthesis for the desired target molecule, 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one , starting from a plausible, correctly substituted precursor.

  • Protocol B: The synthetic outcome of the user-specified starting material, 4-Ethyl-3-nitropyridin-2-amine , leading to the formation of 7-Ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one .

This dual-protocol approach ensures chemical accuracy while addressing the potential research goals suggested by the initial query.

Safety and Hazard Overview

All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

Substance Class Primary Hazards Handling Precautions
Nitropyridine DerivativesToxic if swallowed, inhaled, or in contact with skin; skin and eye irritant.[4][5]Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
Catalysts (e.g., Pd/C)Flammable solid; may be pyrophoric when dry.Handle as a slurry. Do not allow to dry. Perform reactions under an inert atmosphere (N₂ or Ar).
Strong Acids (H₂SO₄)Severe skin and eye burns; respiratory irritant.Add slowly to solutions with cooling. Wear appropriate face and hand protection.
Chlorinating Agents (POCl₃)Toxic, corrosive, reacts violently with water.[6]Handle with extreme care in a dry environment. Quench slowly and carefully.
Solvents (THF, DMF, Ethanol)Flammable; may be irritants or toxic.Use in a well-ventilated area away from ignition sources. Store in appropriate containers.

This table provides a general overview. Researchers must consult the specific Safety Data Sheet (SDS) for each chemical used.

Protocol A: Synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one

This protocol outlines a robust pathway to the target molecule. It presumes the availability of 2-acetyl-4-amino-3-nitropyridine . While this is a specialized intermediate, its synthesis would follow established pyridine chemistry. The protocol focuses on the critical final two steps: nitro group reduction and imidazole ring formation.

G A 2-Acetyl-4-amino- 3-nitropyridine B 2-Acetyl-pyridine- 3,4-diamine A->B Step A1: Reduction H₂, Pd/C, Ethanol C 4-acetyl-1,3-dihydroimidazo [4,5-c]pyridin-2-one B->C Step A2: Cyclization CDI, THF

Caption: Reaction scheme for the synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one.

Step A1: Reductive Amination of 2-acetyl-4-amino-3-nitropyridine

Principle: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, known for its high efficiency and good functional group tolerance under mild conditions.[7]

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
2-acetyl-4-amino-3-nitropyridine181.155.00 g27.6 mmol
Palladium on Carbon (10 wt. %)-500 mg10% w/w
Ethanol, anhydrous46.07150 mL-
Hydrogen (H₂) gas2.021 atm (balloon)Excess

Procedure:

  • To a 250 mL hydrogenation flask equipped with a magnetic stir bar, add 2-acetyl-4-amino-3-nitropyridine (5.00 g, 27.6 mmol) and anhydrous ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (500 mg) to the suspension under a gentle stream of nitrogen.

  • Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Evacuate the flask one final time and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (balloon).

  • Monitor the reaction progress by TLC (Eluent: 95:5 Dichloromethane/Methanol). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-Acetyl-pyridine-3,4-diamine , is typically used in the next step without further purification. Expected yield is ~4.0 g (96%).

Step A2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

Principle: CDI is an excellent carbonylating agent for forming the imidazolidinone ring from a 1,2-diamine.[8] It acts as a phosgene equivalent that is safer to handle and produces imidazole and CO₂ as byproducts, simplifying purification.[9]

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
2-Acetyl-pyridine-3,4-diamine151.174.0 g (crude)~26.5 mmol
1,1'-Carbonyldiimidazole (CDI)162.154.73 g29.2 mmol
Tetrahydrofuran (THF), anhydrous72.11200 mL-

Procedure:

  • Dissolve the crude 2-Acetyl-pyridine-3,4-diamine (4.0 g, ~26.5 mmol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • In a single portion, add CDI (4.73 g, 29.2 mmol, 1.1 eq). A slight exotherm and gas evolution may be observed.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol). The product is typically more polar than the starting material.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • The resulting crude solid can be purified by recrystallization. Add 50 mL of ethanol and heat to boiling, then allow to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under high vacuum.

  • The final product is 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one .

Protocol B: Synthesis of 7-Ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

This protocol details the reaction pathway starting from the user-specified material, 4-Ethyl-3-nitropyridin-2-amine . This synthesis yields an imidazo[4,5-b]pyridine isomer.

G A 4-Ethyl-3-nitropyridin-2-amine B 4-Ethyl-pyridine-2,3-diamine A->B Step B1: Reduction SnCl₂·2H₂O, HCl C 7-Ethyl-1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one B->C Step B2: Cyclization Urea, 180 °C

Caption: Reaction scheme for the synthesis of 7-Ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Step B1: Reduction with Tin(II) Chloride

Principle: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, particularly in complex heterocyclic systems.[10] The reaction proceeds in a strongly acidic medium.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
4-Ethyl-3-nitropyridin-2-amine167.175.00 g29.9 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6333.7 g149.5 mmol
Hydrochloric Acid (conc., 37%)36.4650 mL-
Sodium Hydroxide (50% aq. solution)40.00~100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-Ethyl-3-nitropyridin-2-amine (5.00 g, 29.9 mmol) in concentrated HCl (50 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add SnCl₂·2H₂O (33.7 g, 149.5 mmol, 5 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC. A sample must be basified before spotting.

  • Once the reaction is complete, cool the flask again in a large ice bath.

  • Very slowly and carefully, add 50% aqueous NaOH solution to basify the mixture to pH > 10. This is a highly exothermic process and will produce a thick, white precipitate of tin hydroxides.

  • Extract the resulting slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 4-Ethyl-pyridine-2,3-diamine , can be purified by column chromatography or used directly in the next step.

Step B2: Cyclization via Urea Melt

Principle: The thermal condensation of a 1,2-diamine with urea is a well-established, solvent-free method to produce cyclic ureas (imidazolidinones).[11] The reaction proceeds via nucleophilic attack of the diamine on urea, followed by intramolecular cyclization and elimination of ammonia.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
4-Ethyl-pyridine-2,3-diamine137.183.5 g (crude)~25.5 mmol
Urea60.063.06 g51.0 mmol

Procedure:

  • Combine the crude 4-Ethyl-pyridine-2,3-diamine (3.5 g, ~25.5 mmol) and urea (3.06 g, 51.0 mmol, 2 eq) in a 50 mL round-bottom flask.

  • Fit the flask with a reflux condenser or an air condenser to prevent sublimation losses.

  • Heat the mixture in a sand or oil bath to 180-190 °C. The solids will melt and bubble as ammonia is evolved.

  • Maintain this temperature for 2-3 hours, until gas evolution ceases.

  • Allow the reaction mixture to cool to approximately 100 °C, then carefully add 50 mL of hot water to dissolve the solid mass.

  • Treat the hot aqueous solution with activated charcoal (if colored) and filter through a fluted filter paper.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The final product is 7-Ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one .

References

  • ACS Combinatorial Science. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available from: [Link]

  • PubMed Central (PMC). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]

  • PubMed Central (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • PubMed. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]

  • Semantic Scholar. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]

  • FooDB. Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). Available from: [Link]

  • SAFETY DATA SHEET. 4-Amino-3-nitropyridine. Available from: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]

  • SAFETY DATA SHEET. 3-Amino-2-nitropyridine. Available from: [Link]

  • PubMed Central (PMC). 4-Methyl-3-nitropyridin-2-amine. Available from: [Link]

  • PubChem. 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one. Available from: [Link]

  • PubMed Central (PMC). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Available from: [Link]

  • PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • PubMed Central (PMC). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Available from: [Link]

  • PubMed Central (PMC). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Google Patents. US6103898A - Preparation of cyclic urea derivatives.
  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Google Patents. aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)-urea, which is formed as an intermediate in the reaction.
  • PubMed. Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Available from: [Link]

  • PrepChem.com. Synthesis of 4-[[2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetyl]-1-piperazinecarboxylic acid ethyl ester. Available from: [Link]

  • PubMed Central (PMC). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Available from: [Link]

  • PubMed. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-3-nitropyridin-2-amine

Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields & Common Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield of 4-Ethyl-3-nitropyridin-2-amine is consistently low. What are the primary causes and how can I fix this?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, product degradation, or significant loss during the workup phase.[1] A systematic approach is required to diagnose and resolve the root cause.

Potential Cause 1: Incomplete Reaction The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[2][3] Although the 2-amino and 4-ethyl groups are activating, insufficient reaction time or non-optimal temperatures can lead to a high percentage of unreacted 2-amino-4-ethylpyridine.

  • Recommended Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[2]

    • Extend Reaction Time: If starting material is still present after the initial reaction period, consider extending the time at the recommended low temperature.

    • Controlled Temperature Increase: While low temperatures are crucial for selectivity, a carefully controlled, slight increase in temperature after the initial addition of the nitrating agent may be necessary to drive the reaction to completion.[1]

Potential Cause 2: Product Degradation Harsh reaction conditions, particularly excessive temperatures, can lead to the decomposition of the starting material or the desired product, often resulting in the formation of dark, tarry byproducts.[1]

  • Recommended Solution:

    • Strict Temperature Control: Maintain rigorous temperature control (e.g., 0–5 °C) throughout the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or dry ice/acetone) and add the nitrating agent slowly and dropwise to prevent exothermic spikes.[1][2]

    • Mild Workup Conditions: Avoid excessively high pH during neutralization. Quench the reaction by pouring it onto crushed ice and then slowly adding a milder base to adjust the pH.[1]

Potential Cause 3: Product Loss During Workup The desired product may have partial solubility in the aqueous phase, or extraction may be inefficient, leading to significant losses.

  • Recommended Solution:

    • Optimize pH for Precipitation: Carefully adjust the pH during neutralization. The isoelectric point of the molecule will determine the pH of minimum solubility. Experiment with final pH values (e.g., 7-8) to maximize precipitation.[1]

    • Efficient Extraction: Use a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane) and perform multiple extractions (3-5 times) to ensure maximum recovery from the aqueous layer.[4]

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-nitro isomer?

This is the most critical challenge in this synthesis. The nitration of 2-amino-4-ethylpyridine can lead to two primary isomers: the desired 4-Ethyl-3-nitropyridin-2-amine and the undesired 4-Ethyl-5-nitropyridin-2-amine. The 2-amino group is an ortho-, para-directing group, making both the 3-position (ortho) and the 5-position (para) susceptible to electrophilic attack.[5]

  • Controlling Factors & Solutions:

    • Temperature is Key: Performing the nitration at very low temperatures (e.g., below 5 °C) is the most effective strategy to enhance the formation of the 3-nitro isomer.[1] This is often a kinetically controlled process where the transition state leading to the 3-nitro product is favored at lower temperatures.

    • Nitrating Agent Ratio: The ratio of sulfuric acid to nitric acid can influence the isomer distribution. Experiment with different ratios to find the optimal balance for your specific setup.[1]

    • Purification: Even with optimization, some amount of the 5-nitro isomer may form. Efficient purification is essential.

      • Column Chromatography: Use a high-resolution silica gel column and experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve separation.[1]

      • Recrystallization: If the solubility profiles of the isomers are sufficiently different, recrystallization can be an effective method for purification.[6]

Troubleshooting Summary Table
Observed Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction via TLC/HPLC; extend reaction time; consider a slight, controlled temperature increase post-addition.[1][2]
Product degradationMaintain strict low-temperature control (0-5 °C); use milder workup conditions.[1]
Loss during workupOptimize pH for precipitation; perform multiple extractions with a suitable solvent.[1][4]
Poor Purity (Isomer Mix) High nitration temperaturePerform addition of nitrating agent below 5 °C and maintain this temperature.[1]
Non-optimal reagent ratioExperiment with different ratios of H₂SO₄ to HNO₃.[1]
Formation of Dark Byproducts Overheating/DecompositionEnsure strict temperature control; use high-purity starting materials.[1]
Troubleshooting Logic Flow

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues in the synthesis.

G start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction is_complete Is Starting Material Consumed? check_reaction->is_complete check_workup Analyze Aqueous & Organic Layers Post-Extraction is_complete->check_workup Yes sol_incomplete Solution: 1. Extend Reaction Time 2. Cautiously ↑ Temp is_complete->sol_incomplete No is_loss Product Detected in Aqueous Layer? check_workup->is_loss check_purity Analyze Crude Product (NMR/LC-MS) is_loss->check_purity No sol_loss Solution: 1. Optimize Neutralization pH 2. Increase # of Extractions is_loss->sol_loss Yes is_isomers High % of 5-Nitro Isomer or Byproducts? check_purity->is_isomers sol_isomers Solution: 1. Lower Reaction Temp (<5°C) 2. Optimize Nitrating Ratio is_isomers->sol_isomers Yes end_node Optimized Protocol is_isomers->end_node No sol_incomplete->end_node sol_loss->end_node sol_isomers->end_node

Caption: Troubleshooting logic for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the nitration of 2-amino-4-ethylpyridine?

The reaction is a classic electrophilic aromatic substitution (EAS). The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the pyridine ring attack the nitronium ion. The activating, ortho-, para-directing nature of the 2-amino group and 4-ethyl group preferentially directs this attack to the C3 and C5 positions.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Reaction Pathway Diagram

ReactionPathway cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Isomer Formation HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O StartMat 2-Amino-4-ethylpyridine Sigma3 Sigma Complex (Attack at C3) StartMat->Sigma3 + NO₂⁺ Sigma5 Sigma Complex (Attack at C5) StartMat->Sigma5 + NO₂⁺ Product3 4-Ethyl-3-nitropyridin-2-amine (Desired Product) Sigma3->Product3 - H⁺ Product5 4-Ethyl-5-nitropyridin-2-amine (Side Product) Sigma5->Product5 - H⁺

Caption: General pathway for the nitration of 2-amino-4-ethylpyridine.

Q: What are the optimal reaction parameters I should start with?

For researchers establishing this synthesis, a well-defined starting point is crucial. The following parameters are based on analogous transformations and provide a solid baseline for optimization.[1][4][7]

Parameter Recommended Range/Value Rationale
Starting Material 2-amino-4-ethylpyridine (High Purity)Impurities can lead to side reactions and lower yields.
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄A strong nitrating system is required for the deactivated pyridine ring.
Temperature 0 to 5 °CCritical for controlling regioselectivity and minimizing degradation.[1]
Reaction Time 2-5 hoursShould be monitored by TLC/HPLC to determine endpoint.[7]
Quenching Pouring onto crushed iceSafely dissipates heat and initiates product precipitation.
Neutralization pH 7-8Maximizes precipitation of the amine product.[1]

Q: What are the critical safety precautions for this reaction?

This synthesis involves highly corrosive and reactive materials. Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood.

  • Handling Acids: When preparing the nitrating mixture, always add the acid (HNO₃) to the sulfuric acid slowly while cooling . Never add water to concentrated acids.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and behind a blast shield.

Experimental Protocol: Baseline Synthesis

This protocol describes a representative method for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. Researchers should adapt and optimize these conditions based on their specific laboratory setup and in-process monitoring results.

Materials:

  • 2-amino-4-ethylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice / Deionized Water

  • Ammonium Hydroxide solution (or other suitable base)

  • Ethyl Acetate (or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 8 mL per 1 g of starting material).

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add 2-amino-4-ethylpyridine (1.0 eq) in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, cool more concentrated sulfuric acid (e.g., 2 mL per 1 g of starting material) to 0 °C. Slowly add fuming nitric acid (e.g., 1.1 eq) to the sulfuric acid. Caution: Highly exothermic.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine substrate via the dropping funnel. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 2-5 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, neutralizing, extracting, and analyzing by TLC.[2]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a base (e.g., concentrated ammonium hydroxide) to adjust the pH to approximately 7-8. A solid precipitate should form.[1]

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure 4-Ethyl-3-nitropyridin-2-amine.[6]

References

  • Katritzky, A. R., et al. (2010). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
  • Fier, P. S., & Maloney, K. M. (2017). A Mild, Catalyst-Free Synthesis of 2-Aminopyridines. Organic Letters.
  • Google Patents. (2010).
  • Google Patents. (2015). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Digital Commons @ NJIT. (1951). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]

  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015).
  • Boron Molecular. (2022). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]

  • ResearchGate. (2009). Nitropyridines: Synthesis and reactions. [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

Sources

Optimization

Technical Support Center: Side Reactions in the Nitration of 2-Amino-4-ethylpyridine

Welcome to the technical support resource for the nitration of 2-amino-4-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the nitration of 2-amino-4-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this electrophilic aromatic substitution. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges, optimize reaction outcomes, and ensure the safe and efficient synthesis of the target compound, 2-amino-4-ethyl-5-nitropyridine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of 2-amino-4-ethylpyridine, offering probable causes and actionable solutions.

Issue 1: Low Overall Yield and Significant Tar Formation

Symptom: The reaction mixture turns dark brown or black, and upon workup, a low yield of the desired product is obtained along with a significant amount of insoluble, tarry material.

Probable Causes:

  • Oxidative Degradation: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. The electron-rich aminopyridine ring is highly susceptible to oxidation, especially at elevated temperatures, leading to ring-opening and polymerization.[1][2]

  • Runaway Reaction: Nitration reactions are highly exothermic.[1] Poor temperature control can lead to a rapid temperature increase, accelerating oxidative side reactions. This is particularly dangerous as the reaction can have an induction period, followed by a sudden, violent release of heat.[3]

Recommended Solutions:

  • Strict Temperature Control: Maintain a low temperature (0 to 5 °C) throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

  • Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of 2-amino-4-ethylpyridine in sulfuric acid. This prevents localized overheating.

  • Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous temperature throughout the reaction vessel.

  • Monitor the Exotherm: Use a calibrated thermometer to monitor the internal temperature continuously. If the temperature begins to rise uncontrollably, the addition should be stopped immediately, and the external cooling should be intensified.

Protocol: Temperature-Controlled Nitration
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-ethylpyridine (1.0 equiv) in concentrated sulfuric acid at room temperature.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv) to concentrated sulfuric acid in a separate, pre-cooled flask.

  • Add the nitrating mixture dropwise to the pyridine solution, ensuring the internal temperature does not exceed 5 °C. This addition may take 1-2 hours.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour before proceeding with the workup.

Issue 2: Isolation of an Unstable Intermediate Instead of the Desired Product

Symptom: The primary isolated product is not the expected C-nitro compound. It may be less stable and behave differently during analysis. This is often the N-nitro derivative (a nitramine).

Probable Causes:

  • Kinetic vs. Thermodynamic Control: The nitration of 2-aminopyridines can occur at two sites: the exocyclic amino group (N-nitration) or the aromatic ring (C-nitration).

    • N-Nitration to form 2-nitramino-4-ethylpyridine is often the faster, kinetically favored reaction, especially at very low temperatures (< 40°C).[4][5]

    • C-Nitration to form the 3-nitro and 5-nitro isomers is thermodynamically favored. The 5-nitro isomer is the most stable product.[4][5]

  • If the reaction is conducted and worked up at low temperatures, the kinetically-favored nitramine may be isolated before it has had a chance to rearrange.

Recommended Solutions:

  • Promote Rearrangement: The 2-nitramino intermediate can be converted to the desired C-nitro products by carefully heating the reaction mixture in sulfuric acid.[1][4] This rearrangement is an intermolecular process that proceeds via protonation, dissociation to regenerate the nitronium ion and the aminopyridine, followed by ring nitration.[4]

  • Controlled Heating: After the initial low-temperature addition, the reaction mixture should be allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to facilitate the complete conversion of the nitramine to the thermodynamically stable C-nitro isomers.

Protocol: In Situ Nitramine Rearrangement
  • Follow the "Temperature-Controlled Nitration" protocol above for the addition of the nitrating agent.

  • Once the addition is complete and the reaction has stirred at 0-5 °C for 1 hour, remove the ice bath.

  • Allow the mixture to warm slowly to room temperature.

  • Carefully heat the reaction mixture in a water bath to 50 °C and hold at this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the rearrangement is complete, cool the mixture back to room temperature before proceeding with the aqueous workup.

Issue 3: Poor Regioselectivity (High Proportion of 3-Nitro Isomer)

Symptom: Analysis of the crude product shows a significant amount of the undesired 2-amino-4-ethyl-3-nitropyridine alongside the desired 5-nitro isomer.

Probable Causes:

  • Incomplete Rearrangement/Equilibration: While the 5-nitro isomer is the major thermodynamic product, the 3-nitro isomer is also formed. The final ratio depends on achieving thermodynamic equilibrium.[4] For the parent 2-aminopyridine, the 5-nitro isomer is by far the main product, often in a 9:1 ratio with the 3-nitro isomer.[4][5]

  • Reaction Conditions: Drastic changes in reaction conditions can alter isomer ratios. For instance, thermolysis of 2-nitraminopyridine in non-acidic solvents can invert the product ratio, making the 3-nitro isomer the major product.[4] This highlights the sensitivity of the regiochemical outcome.

Recommended Solutions:

  • Ensure Thermodynamic Control: Adhering to the "In Situ Nitramine Rearrangement" protocol by allowing the reaction to proceed at a controlled, slightly elevated temperature (50-60 °C) is crucial for maximizing the yield of the most stable 5-nitro isomer.

  • Purification: If a mixture of isomers is obtained, they can typically be separated by column chromatography or fractional crystallization. Patent literature describes purification procedures involving pH adjustments and recrystallization to achieve high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of 2-amino-4-ethylpyridine and why?

The major product is overwhelmingly 2-amino-4-ethyl-5-nitropyridine . This high regioselectivity is governed by the powerful directing effects of the substituents on the pyridine ring.

  • 2-Amino Group: This is a strong activating and ortho, para-directing group. It directs electrophilic attack to the 3-position (ortho) and the 5-position (para).

  • 4-Ethyl Group: This is a weak activating and ortho, para-directing group. It directs to the 3- and 5-positions.

  • Pyridine Nitrogen: The ring nitrogen is deactivating, particularly after protonation in the strong acid medium.

The directing effects of the amino and ethyl groups are synergistic, both strongly favoring substitution at the 5-position. The para-position (C5) relative to the powerful amino group is electronically favored and sterically accessible, leading to its formation as the major product.[6]

PositionDirecting InfluencePredicted Outcome
C5 Para to Amino, Ortho to EthylMajor Product
C3 Ortho to Amino, Ortho to EthylMinor Product
C6 Ortho to Amino (Protonated N nearby)Negligible

Q2: What is the detailed mechanism for the formation of the C-nitro products?

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[7]

  • Electrophilic Attack: The π-system of the aminopyridine ring attacks the nitronium ion. Attack at C5 is favored, leading to a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes the proton from C5, restoring the aromaticity of the ring and yielding the final product.

EAS_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution (C5-Attack) HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O start 2-Amino-4-ethylpyridine sigma Sigma Complex (Resonance Stabilized) start->sigma + NO₂⁺ product 2-Amino-4-ethyl-5-nitropyridine sigma->product - H⁺

Caption: Mechanism of Electrophilic Aromatic Substitution.

Q3: Can you explain the kinetic vs. thermodynamic pathways in more detail?

Certainly. The reaction pathway is a critical concept for controlling the outcome. The initial point of attack by the nitronium ion determines the product distribution, which is heavily influenced by temperature.

  • Kinetic Pathway (Low Temp): At low temperatures, the reaction is under kinetic control, meaning the product that forms fastest predominates. The exocyclic amino nitrogen has a high electron density, making it a rapid target for the electrophile. This leads to the formation of the 2-nitramino-4-ethylpyridine intermediate.[1][4]

  • Thermodynamic Pathway (Higher Temp): At higher temperatures (e.g., > 40-50 °C), the system has enough energy to overcome the activation barriers for all possible reactions, and the most stable product will predominate. The N-nitro bond in the nitramine is relatively weak under strong acid conditions and can dissociate. This allows for the subsequent, irreversible C-nitration to occur, leading to the more stable aromatic C-nitro compounds, with the 5-nitro isomer being the most stable.[4][5]

Reaction_Pathway cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start 2-Amino-4-ethylpyridine + HNO₃/H₂SO₄ Nitramine 2-Nitramino-4-ethylpyridine (N-Nitration) Start->Nitramine Fast, Low Temp (<40°C) C5_Nitro 2-Amino-4-ethyl-5-nitropyridine (Major Product) Start->C5_Nitro Direct C-Nitration (Slower) C3_Nitro 2-Amino-4-ethyl-3-nitropyridine (Minor Product) Start->C3_Nitro Direct C-Nitration (Slowest) Nitramine->C5_Nitro Rearrangement (Heat, >40°C) Nitramine->C3_Nitro Rearrangement (Heat, >40°C)

Caption: Kinetic vs. Thermodynamic Nitration Pathways.

References
  • Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Modern Chemistry, 6(2), 14. [Link]

  • Ghorai, B., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(42), 7731–7736. [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015).
  • Schlosberg, R. H. (1966). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate. [Link]

  • Abdel-Megeed, M. F., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(1), 245-257. [Link]

  • Autechaux, S. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Autechaux. [Link]

  • Ciriminna, R., & Pagliaro, M. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(11), 2777. [Link]

  • Pan, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine. Journal of Medicinal Chemistry, 54(15), 5486–5497. [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990).
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(20), 4593–4596. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
  • Patil, M. K., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9498–9505. [Link]

  • Katritzky, A. R., & Kingsland, M. (1968). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic, 862-866. [Link]

  • Olah, G. A., et al. (1983). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1633-1637. [Link]

  • Di Nunno, L., et al. (2020). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry, 85(15), 9845–9853. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethyl-3-nitropyridin-2-amine

Welcome to the technical support center for the purification of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The insights and protocols provided herein are synthesized from established chemical principles and field-proven experience with analogous aminonitropyridine derivatives.

Introduction to Purification Challenges

4-Ethyl-3-nitropyridin-2-amine, a substituted pyridinamine, presents a unique set of purification challenges primarily stemming from its structural characteristics. The presence of a basic amino group, an electron-withdrawing nitro group, and an alkyl substituent on the pyridine ring gives rise to specific polarity, solubility, and stability properties. Common difficulties in purification include the removal of structurally similar impurities, such as positional isomers, unreacted starting materials, and colored byproducts formed during synthesis.

This guide provides a structured approach to troubleshooting these issues through recrystallization and column chromatography, along with a comprehensive FAQ section to address common concerns.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Ethyl-3-nitropyridin-2-amine in a question-and-answer format.

Recrystallization Issues

Question 1: My crude 4-Ethyl-3-nitropyridin-2-amine fails to crystallize from common solvents.

Answer:

This is a frequent challenge, often due to the presence of impurities that inhibit crystal lattice formation or a suboptimal choice of solvent.

Causality: The polarity of 4-Ethyl-3-nitropyridin-2-amine is influenced by the amino and nitro groups, making it soluble in polar solvents. However, impurities with similar polarity can lead to the formation of an oil or prevent crystallization altogether.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Testing: Begin by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5 mL) of differing polarities.

  • Solvent Selection: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Hot Filtration: If the crude material contains insoluble impurities, perform a hot filtration of the saturated solution.

  • Cooling: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Solvent Suitability Table (Based on Analogous Compounds):

SolventPolarity IndexExpected Solubility Behavior
Ethanol 5.2Good potential; dissolves when hot, less soluble when cold.
Ethyl Acetate 4.4May be a suitable solvent for recrystallization.[1]
Toluene 2.4Less likely to be a good single solvent but could be used in a co-solvent system.
Hexane 0.1Likely to be a poor solvent; can be used as an anti-solvent.
Water 10.2Generally, aminonitropyridines have limited solubility in water.[2]

Question 2: The recrystallized product is still highly colored (yellow/orange).

Answer:

Persistent color often indicates the presence of conjugated impurities or degradation products that co-crystallize with your target compound.

Causality: Nitropyridine derivatives can be susceptible to the formation of colored byproducts, especially under harsh reaction or workup conditions.

Protocol for Decolorization:

  • Activated Carbon Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (approximately 1-2% w/w) to the solution.[2]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the activated carbon.

  • Crystallization: Allow the decolorized solution to cool and crystallize as previously described.

Column Chromatography Issues

Question 3: I am struggling to separate my product from a closely eluting impurity via column chromatography.

Answer:

This is a common issue when dealing with positional isomers or byproducts with very similar polarities to the target compound.

Causality: The polarity of 4-Ethyl-3-nitropyridin-2-amine is such that it will interact with silica gel. Impurities with similar functional groups will have comparable retention factors, making separation challenging.

Step-by-Step Protocol for Optimizing Separation:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Aim for an Rf value of 0.2-0.3 for your product. A common mobile phase for aminopyridines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3]

  • Gradient Elution: If isocratic elution fails, a shallow gradient of the polar solvent can improve separation.

  • Alternative Stationary Phases: If separation on silica gel is inadequate, consider using an amine-functionalized silica column, which can improve the peak shape and separation of basic compounds.[4]

  • pH Adjustment: For basic compounds like your target, adding a small amount of a volatile base such as triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve separation on silica gel.[4]

Troubleshooting Logic for Column Chromatography:

Caption: Troubleshooting logic for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 4-Ethyl-3-nitropyridin-2-amine?

A1: Common impurities include unreacted starting materials, positional isomers (e.g., 4-Ethyl-5-nitropyridin-2-amine), and byproducts from side reactions. The separation of these closely related isomers is often the primary purification challenge.[2][5]

Q2: What are the recommended storage conditions for 4-Ethyl-3-nitropyridin-2-amine?

A2: Based on related nitropyridine compounds, it should be stored in a cool, dry, and well-ventilated area.[6] For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. For comparison, the melting point of 2-Amino-3-nitropyridine is 163-165 °C.[8]

Q4: Is 4-Ethyl-3-nitropyridin-2-amine expected to be a stable compound?

A4: While specific stability data is not available, nitroaromatic compounds can be sensitive to light and heat. The presence of an amino group can also make the compound susceptible to oxidation. It is recommended to handle and store the compound with these potential instabilities in mind.

Experimental Workflow for Purification:

G A Crude 4-Ethyl-3-nitropyridin-2-amine B Recrystallization Screening A->B C Optimal Solvent System Identified B->C D Recrystallization C->D E Check Purity (TLC, HPLC, MP) D->E F High Purity Product E->F Purity > 98% G Column Chromatography E->G Purity < 98% H Fraction Collection and Analysis G->H I Combine Pure Fractions and Evaporate H->I I->E

Caption: General purification workflow for 4-Ethyl-3-nitropyridin-2-amine.

References

  • Google Patents.
  • National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 4-Chloro-3-nitropyridin-2-amine. [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Pharmaffiliates. Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. [Link]

  • National Institutes of Health. N-(4-Methylphenyl)-3-nitropyridin-2-amine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Ethyl-3-nitropyridin-2-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging nitration reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental conditions effectively.

Core Concepts: The Chemistry of a Selective Nitration

The synthesis of 4-Ethyl-3-nitropyridin-2-amine is achieved by the electrophilic aromatic substitution (nitration) of 4-Ethylpyridin-2-amine[1]. The primary challenge lies in controlling the regioselectivity of the reaction. The pyridine ring contains two activating groups: an amino group (-NH₂) at the 2-position and an ethyl group (-CH₂CH₃) at the 4-position.

  • Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group.

  • Ethyl Group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group.

Under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated sulfuric and nitric acid), the highly basic amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. The success of the synthesis hinges on carefully balancing these electronic effects to favor nitration at the C3 position over the C5 position. Strict temperature control is the most critical parameter for achieving this selectivity[2].

Visualizing the Synthetic Workflow

The following diagram outlines the general experimental procedure for the synthesis, from starting materials to the purified product.

G Fig 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Nitrating Mixture (HNO₃/H₂SO₄) & Cool addition Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 5°C) reagent_prep->addition sm_prep Dissolve 4-Ethylpyridin-2-amine in conc. H₂SO₄ & Cool to 0°C sm_prep->addition stirring Stir at Low Temp (e.g., 0-5°C, 1-3h) addition->stirring monitoring Monitor Progress (TLC / HPLC) stirring->monitoring quench Pour onto Crushed Ice monitoring->quench neutralize Neutralize with Base (e.g., NH₄OH) to pH 7-8 quench->neutralize isolate Filter Crude Product neutralize->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the nitration of similar aminopyridine derivatives[2][3].

Materials:

  • 4-Ethylpyridin-2-amine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Ammonium Hydroxide solution (or other suitable base)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 10 mL per 1 g of starting material).

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly add 4-Ethylpyridin-2-amine (1.0 eq) portion-wise, ensuring the temperature is maintained below 10°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.1 eq) to a small amount of concentrated sulfuric acid, keeping it cool in an ice bath.

  • Nitration: Transfer the pre-cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the starting material over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base like ammonium hydroxide until the pH is approximately 7-8[2]. Collect the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Observed Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: Reaction time was too short or the temperature was too low for the reaction to proceed to completion.1. Monitor the reaction using TLC or HPLC. Extend the reaction time if the starting material is still present. A slight, controlled increase in temperature (e.g., to 10°C) after the initial addition may be necessary, but this risks lower selectivity[2].
2. Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if the volume is large.2. Ensure the pH is carefully adjusted to 7-8 for complete precipitation. After filtration, you can perform extractions of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product[4].
Poor Purity / High Isomer Content 1. High percentage of 4-Ethyl-5-nitropyridin-2-amine isomer: The nitration temperature was too high, favoring the thermodynamically controlled product.1. This is the most critical optimization point. Perform the addition of the nitrating agent at a very low temperature (ideally below 0°C) and maintain this temperature for the initial phase of the reaction[2].
2. Incorrect ratio of nitrating agents: The concentration of the active nitrating species (NO₂⁺) can influence selectivity.2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer[2].
Formation of Dark, Tarry Byproducts Decomposition: Overheating or allowing the reaction temperature to rise uncontrollably can cause decomposition of the starting material or product.Maintain strict temperature control throughout the entire process, especially during the addition of the substrate to sulfuric acid and the addition of the nitrating mixture[2]. Ensure the starting material is of high purity.
Difficulty in Purification Similar Polarity of Isomers: The desired 3-nitro and the undesired 5-nitro isomers can have very similar polarities, making separation by column chromatography difficult.1. Use a high-resolution silica gel column. 2. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation[2]. 3. Consider preparative HPLC for obtaining high-purity material.
Troubleshooting Logic Diagram

G Fig 2: Troubleshooting Decision Tree cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Initial Result: Low Yield or Purity yield_check Check TLC/HPLC for unreacted starting material start->yield_check purity_check Check NMR/LC-MS for isomer ratio start->purity_check sm_present Starting Material Present? yield_check->sm_present yes_sm Incomplete Reaction sm_present->yes_sm Yes no_sm Product Loss sm_present->no_sm No solution_yield1 Extend reaction time or slightly increase temp (monitor selectivity) yes_sm->solution_yield1 solution_yield2 Check workup pH. Extract aqueous layer with organic solvent. no_sm->solution_yield2 isomers High Isomer Content? purity_check->isomers yes_iso Poor Regioselectivity isomers->yes_iso Yes no_iso Other Impurities isomers->no_iso No solution_purity1 Lower nitration temperature (target < 0°C). Optimize H₂SO₄/HNO₃ ratio. yes_iso->solution_purity1 solution_purity2 Check starting material purity. Prevent decomposition (tarring) with strict temp control. no_iso->solution_purity2

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Substituted Nitropyridine Synthesis

Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in the nitration of pyridine derivatives. Nitropyridines are pivotal precursors for a vast array of bioactive molecules, making their efficient and selective synthesis a critical step in many research and development pipelines.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of substituted nitropyridines, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why am I obtaining a mixture of regioisomers during the nitration of my substituted pyridine?

The formation of a mixture of regioisomers is a common challenge in the electrophilic aromatic substitution of pyridines. The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 (meta) and C5 positions.[3][4] The presence of other substituents on the ring will further influence the final isomeric ratio.[5]

Causality and Troubleshooting:

  • Competing Directing Effects: The final regiochemical outcome is a result of the combined directing effects of the pyridine nitrogen and any existing substituents. An activating group (e.g., -NH2, -OR) will compete with the nitrogen's meta-directing influence.

  • Harsh Reaction Conditions: High temperatures and strongly acidic conditions, often required for pyridine nitration, can lead to decreased selectivity and the formation of undesired isomers.[6]

  • Protonation of the Pyridine Nitrogen: Under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making nitration even more difficult and potentially less selective.[7][8]

Experimental Protocol for Improving Regioselectivity:

  • Lower the Reaction Temperature: If feasible for your substrate, attempt the nitration at a lower temperature to enhance selectivity. This may require longer reaction times.

  • Optimize the Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Consider milder alternatives to the standard nitric acid/sulfuric acid mixture. A table of common nitrating agents and their characteristics is provided below.

  • Protecting Groups: If your pyridine contains a strongly activating group, consider protecting it to temper its directing effect and prevent side reactions.

  • Alternative Synthetic Routes: If direct nitration consistently yields an inseparable mixture of isomers, consider alternative strategies such as those outlined in the FAQ section.

Question 2: My nitration reaction is resulting in a very low yield or no reaction at all. What can I do to improve this?

Low yields in pyridine nitration are often due to the inherent electron-deficient nature of the pyridine ring, which makes it significantly less reactive than benzene towards electrophilic aromatic substitution.[4][9]

Causality and Troubleshooting:

  • Insufficiently Activating Conditions: The nitrating agent may not be strong enough to overcome the deactivation of the pyridine ring.

  • Presence of Electron-Withdrawing Groups (EWGs): If your pyridine is substituted with strong EWGs in addition to the nitrogen atom, the ring may be too deactivated for even harsh nitrating conditions to be effective.[10]

  • Degradation of Starting Material: The harsh conditions required for nitration can sometimes lead to the degradation of the starting material.[6]

Strategies for Yield Enhancement:

  • Increase the Strength of the Nitrating Agent: If you are using a milder nitrating agent, a switch to a more potent one, such as a mixture of nitric acid and oleum, could improve the yield.[11]

  • Increase the Reaction Temperature: Cautiously increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely for signs of degradation.

  • Utilize a Pyridine N-oxide: The N-oxide derivative of your pyridine is significantly more reactive towards electrophilic substitution and can be a valuable intermediate.[12][13]

Experimental Workflow: Synthesis via a Pyridine N-oxide Intermediate

G start Substituted Pyridine step1 Oxidation (e.g., m-CPBA, H2O2) start->step1 intermediate Pyridine N-oxide step1->intermediate step2 Nitration (HNO3/H2SO4) intermediate->step2 product_n_oxide Nitropyridine N-oxide step2->product_n_oxide step3 Reduction (e.g., PCl3, H2/Pd) product_n_oxide->step3 final_product Desired Nitropyridine step3->final_product

Caption: Workflow for the synthesis of nitropyridines via an N-oxide intermediate.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the synthesis of substituted nitropyridines.

What are the primary factors that control regioselectivity in the nitration of substituted pyridines?

The regioselectivity of nitration is primarily governed by a combination of electronic and steric effects:

  • Electronic Effects of the Pyridine Nitrogen: The nitrogen atom is electronegative and inductively withdraws electron density from the ring, deactivating it towards electrophilic attack. This effect is most pronounced at the C2, C4, and C6 positions, making the C3 and C5 positions the most favorable for substitution.[3][4]

  • Electronic Effects of Substituents: Existing substituents on the pyridine ring will either donate or withdraw electron density, influencing the position of nitration.[5]

    • Electron-Donating Groups (EDGs): Groups like -NH2, -OH, -OR, and alkyl groups activate the ring and typically direct ortho- and para- to themselves. Their influence can compete with the meta-directing effect of the pyridine nitrogen.

    • Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, and -CF3 further deactivate the ring and generally direct meta- to themselves.

  • Steric Hindrance: Bulky substituents can hinder the approach of the nitrating agent to adjacent positions, favoring substitution at less sterically crowded sites.

Table 1: Directing Effects of Common Substituents on the Pyridine Ring

SubstituentElectronic EffectDirecting Influence
-NH2, -OH, -ORActivating (EDG)Ortho, Para
-AlkylActivating (EDG)Ortho, Para
-Cl, -Br, -IDeactivating (EWG)Ortho, Para
-NO2, -CN, -CF3Deactivating (EWG)Meta
-COOH, -COORDeactivating (EWG)Meta
What are the most common nitrating agents, and what are their advantages and disadvantages?

The choice of nitrating agent is critical for a successful and selective nitration reaction.

Table 2: Comparison of Common Nitrating Agents

Nitrating AgentCompositionAdvantagesDisadvantages
Mixed AcidConc. HNO3 / Conc. H2SO4Strong, effective for deactivated ringsHarsh conditions, can lead to low selectivity and side reactions[14]
Nitric Acid in OleumHNO3 / H2SO4 + SO3Very strong, for highly deactivated ringsExtremely harsh, risk of over-nitration and degradation[11]
Dinitrogen Pentoxide (N2O5)N2O5Can provide good yields of 3-nitropyridinesMay involve a different mechanism ([9][15] sigmatropic shift)[8][16]
Nitronium Tetrafluoroborate (NO2BF4)NO2BF4A selective nitrating reagentCan be expensive
Zeolite CatalystsSolid acid catalystsCan offer improved regioselectivityMay require specific reaction conditions (e.g., higher temperatures)[15]
Are there alternative strategies to direct nitration to a specific position on the pyridine ring?

Yes, when direct nitration is not regioselective, several alternative strategies can be employed:

  • Synthesis from a Pre-functionalized Ring: It is often more efficient to construct the desired nitropyridine from a starting material that already contains a nitro group or a precursor that can be readily converted to one.

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the desired position, a nucleophilic substitution reaction with a nitrite salt can be a viable route. This is particularly effective for positions activated by an electron-withdrawing group.[2][17]

  • Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can be used to achieve deprotonation at an adjacent position with a strong base, followed by quenching with an electrophilic nitrating agent.

  • Dearomatization-Rearomatization Strategy: Recent methods involve a dearomatization of the pyridine ring, followed by a radical nitration and subsequent rearomatization to achieve meta-nitration under mild conditions.[18]

Decision-Making Flowchart for Synthetic Strategy

G start Desired Nitropyridine Isomer q1 Is direct nitration regioselective? start->q1 a1_yes Proceed with direct nitration. Optimize conditions. q1->a1_yes Yes q2 Is the desired position activated for SNAr? q1->q2 No a2_yes Consider SNAr from a halogenated precursor. q2->a2_yes Yes q3 Is a suitable directing group present for DoM? q2->q3 No a3_yes Explore Directed ortho-Metalation. q3->a3_yes Yes a3_no Synthesize from a pre-functionalized ring or consider dearomatization-rearomatization. q3->a3_no No

Caption: A decision-making flowchart for selecting a synthetic strategy.

References

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malon
  • Nitration of pyridine-2,6-diamines.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Nitropyridines, Their Synthesis and Reactions.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Nitropyridines: Synthesis and reactions.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Electrophilic substitution on pyridine. Química Organica.org.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B - RSC Publishing.

Sources

Optimization

stability issues of 4-Ethyl-3-nitropyridin-2-amine during storage

Welcome to the technical support center for 4-Ethyl-3-nitropyridin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues during the storage...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-3-nitropyridin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Ethyl-3-nitropyridin-2-amine?

A1: To ensure the long-term stability of 4-Ethyl-3-nitropyridin-2-amine, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[2][5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.[6]

Q2: What is the expected shelf-life of 4-Ethyl-3-nitropyridin-2-amine?

A2: While a specific shelf-life has not been established, proper storage as described in Q1 will maximize its stability. We recommend re-analyzing the purity of the compound if it has been stored for more than a year or if any visual changes are observed.

Q3: Are there any known incompatibilities for 4-Ethyl-3-nitropyridin-2-amine?

A3: Yes, 4-Ethyl-3-nitropyridin-2-amine should be stored away from strong oxidizing agents.[5][7] It may also be sensitive to strong bases and prolonged exposure to acidic conditions.[1]

Q4: What are the primary signs of degradation to look for?

A4: Visual inspection can be a first indicator of degradation. A change in color (e.g., darkening or yellowing), caking of the solid, or a noticeable change in odor can suggest decomposition. For a definitive assessment, analytical methods such as HPLC or LC-MS should be employed to check for the appearance of new impurity peaks.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-Ethyl-3-nitropyridin-2-amine.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., from light yellow to brown) Oxidation of the amine group or degradation of the nitro group. This can be accelerated by exposure to air, light, or elevated temperatures.1. Verify the purity of the material using HPLC or LC-MS. 2. If impurities are detected, consider purification by recrystallization or chromatography. 3. For future use, store the compound under an inert atmosphere and protect it from light.
Inconsistent Experimental Results Potential degradation of the starting material, leading to lower effective concentration and the presence of interfering byproducts.1. Confirm the identity and purity of your 4-Ethyl-3-nitropyridin-2-amine stock using a suitable analytical method (e.g., NMR, LC-MS). 2. If degradation is confirmed, acquire a new, verified batch of the compound.
Poor Solubility The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small sample in a trusted solvent to check for insolubles. 2. Analyze the purity of the material to identify any degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-Ethyl-3-nitropyridin-2-amine is crucial for troubleshooting stability issues. Based on the chemistry of related compounds, the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[1] This can occur in the presence of reducing agents or under certain catalytic conditions.

  • Oxidation of the Amino Group: The primary amine group can be oxidized, leading to color changes and the formation of various oxidation products.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may trigger complex degradation pathways.[1]

  • Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule.

Caption: Potential degradation pathways for 4-Ethyl-3-nitropyridin-2-amine.

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-Ethyl-3-nitropyridin-2-amine.

Materials:

  • 4-Ethyl-3-nitropyridin-2-amine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Ethyl-3-nitropyridin-2-amine.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Column Temperature: 25 °C

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

Caption: Workflow for HPLC purity assessment.

References

Sources

Troubleshooting

troubleshooting failed reactions involving 4-Ethyl-3-nitropyridin-2-amine

Welcome to the technical support hub for 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we provide in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and a foundation in the chemical principles governing its reactivity.

Section 1: Understanding the Reagent: FAQs and Key Properties

Before troubleshooting a reaction, a firm grasp of the starting material's characteristics is essential. 4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine with distinct electronic and steric features that dictate its behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Ethyl-3-nitropyridin-2-amine?

A1: The molecule has several key reactive centers. The primary amine (-NH₂) at the 2-position is a strong nucleophile and the most common site for reactions like diazotization (e.g., Sandmeyer reactions) and palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[1] The nitro group itself can also be reduced to an amine.

Q2: How do the ethyl and nitro groups influence the reactivity of the 2-amino group?

A2: The interplay is complex.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly reduces the basicity (and often the nucleophilicity) of the 2-amino group. The pKa of the parent 2-amino-3-nitropyridine is around 1.9-2.4, making it a much weaker base than pyridine itself.[2][3][4] This reduced nucleophilicity can make reactions like acylation or alkylation more challenging.

  • Ethyl Group (-C₂H₅): This group provides some steric hindrance around the neighboring nitro and amino groups. While generally considered a weak electron-donating group, its steric bulk can influence the approach of reagents and the stability of intermediates, potentially requiring more sterically demanding catalysts or ligands in cross-coupling reactions.

Q3: What are the recommended storage and handling conditions for this reagent?

A3: 4-Ethyl-3-nitropyridin-2-amine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3] Like many nitroaromatic compounds, it may be sensitive to light and heat. Ensure all reagents and solvents used are anhydrous, as moisture can interfere with many of the reactions it is used in, particularly organometallic catalysis.

Physicochemical Data Summary
PropertyValueSource
CAS Number 70936-16-2[5]
Molecular Formula C₇H₉N₃O₂[5]
Molecular Weight 167.17 g/mol [5]
Appearance Typically a solidN/A
pKa (related compounds)~1.94 - 2.40 (for 2-amino-3-nitropyridine)[2][3]
Reagent Reactivity Map

The following diagram illustrates the key reactive sites and the types of transformations they typically undergo.

Reactivity_Map cluster_reactions Potential Reaction Sites mol N_amino 2-Amino Group (Nucleophilic) N_amino->mol  Sandmeyer  Buchwald-Hartwig  Acylation/Alkylation C_nitro 3-Nitro Group (Reducible, EWG) C_nitro->mol  Reduction (e.g., H₂/Pd, Fe/HCl)  Activates Ring C_ring Pyridine Ring (Activated for SNAr) C_ring->mol  Nucleophilic Aromatic Substitution  (if leaving group is present)

Caption: Key reactive sites on 4-Ethyl-3-nitropyridin-2-amine.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific failures you may encounter during synthesis, providing a logical path from problem to solution.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue efficiently.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product / Side Products) check_reagents 1. Verify Reagent Purity & Integrity - Starting Material (NMR, LCMS) - Solvents (Anhydrous?) - Catalyst/Ligand (Active?) start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (O₂ sensitive?) - Temperature Control - Stirring Rate check_reagents->check_conditions Reagents OK analyze_crude 3. Analyze Crude Reaction Mixture - LCMS, ¹H NMR - Identify byproducts - Unreacted starting material? check_conditions->analyze_crude Conditions OK opt_catalyst Screen Catalyst/Ligand System analyze_crude->opt_catalyst SM remains opt_base Screen Base analyze_crude->opt_base Side products observed opt_solvent Screen Solvent analyze_crude->opt_solvent Solubility issues success Reaction Successful opt_catalyst->success opt_base->success opt_solvent->success opt_temp Adjust Temperature / Time opt_temp->success

Caption: A systematic workflow for troubleshooting failed reactions.

Scenario 1: Failed Sandmeyer Reaction (e.g., -NH₂ to -Br)

Q: My Sandmeyer reaction with 4-Ethyl-3-nitropyridin-2-amine is giving a complex mixture of colorful byproducts and very low yield of the desired 2-bromo product. What's going wrong?

A: This is a common issue with electron-deficient aminopyridines. The stability of the intermediate diazonium salt is critical and often precarious.[6]

Potential Causes & Solutions:

  • Incomplete Diazotization: The reduced basicity of the amino group requires stringent diazotization conditions.

    • Insight: Standard aqueous nitrous acid (NaNO₂/HCl) may be inefficient. The water present can compete as a nucleophile, leading to phenol byproducts.[7]

    • Solution: Switch to an organic nitrite source like tert-butyl nitrite (tBuONO) or isoamyl nitrite in an anhydrous organic solvent (e.g., acetonitrile, THF, or dibromomethane).[8][9] This minimizes water and provides better control. Use a slight excess of the nitrite source (1.1-1.2 equivalents).

  • Diazonium Salt Instability: The electron-withdrawing nitro group destabilizes the diazonium intermediate, making it prone to decomposition or undesired side reactions before it can be trapped by the halide.

    • Insight: Temperature control is paramount. Diazotization should be performed at low temperatures (typically 0 °C or below) to maximize the lifetime of the diazonium salt.[8]

    • Solution: Maintain strict temperature control throughout the diazotization and the subsequent addition of the copper(I) salt. Ensure the copper salt solution is also pre-chilled.

  • Inefficient Halide Trapping: The choice and quality of the copper catalyst are crucial for the radical-mediated transfer of the halide.

    • Insight: Copper(I) bromide (CuBr) is the standard catalyst. Copper(II) bromide (CuBr₂) can also be effective, sometimes even more so for challenging substrates.[9] The catalyst must be fresh and of high purity.

    • Solution: Use freshly prepared or purchased CuBr. Consider using a combination of CuBr and CuBr₂ which has been shown to be effective.[9] Ensure the copper salt is fully dissolved or well-suspended before adding the diazonium salt solution.

  • Solvent Effects: The solvent can influence the stability and reactivity of the diazonium salt.

    • Insight: Protic solvents like methanol can interfere with diazonium salt formation.[8]

    • Solution: Acetonitrile is often a superior solvent for these reactions, offering good solubility for the reagents and better stability for the diazonium intermediate.

Scenario 2: Failed Buchwald-Hartwig Amination

Q: I'm trying to couple a primary or secondary amine to a 2-halo-4-ethyl-3-nitropyridine, but I'm seeing no conversion or only hydrodehalogenation of my starting material. How can I fix this?

A: Buchwald-Hartwig reactions on electron-deficient heteroaromatics are notoriously challenging. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity, and the electron-poor nature of the ring affects the kinetics of the catalytic cycle.[10][11]

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen on your substrate or product can act as a ligand for the palladium center, leading to catalytically inactive species.

    • Insight: This requires the use of very bulky and electron-rich phosphine ligands that can outcompete the pyridine nitrogen and promote the crucial reductive elimination step.[10]

    • Solution: Screen a panel of modern, sterically hindered biarylphosphine ligands. Excellent starting points include XPhos, RuPhos, or BrettPhos. Use pre-catalysts (e.g., XPhos-Pd-G3) for more reliable initiation of the active Pd(0) species.[12]

  • Incorrect Base Selection: The base is critical for deprotonating the amine nucleophile, but the wrong choice can lead to side reactions or insolubility.

    • Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[11]

    • Solution: Start with NaOtBu. If side reactions are observed, switch to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Hydrodehalogenation Side Reaction: This occurs when β-hydride elimination from the palladium-amido complex competes with reductive elimination.

    • Insight: This pathway is often favored at high temperatures or with less bulky ligands.

    • Solution: Use a more sterically demanding ligand (as mentioned above). Sometimes, lowering the reaction temperature can disfavor this side reaction, though it may require longer reaction times.[10]

  • Oxygen Sensitivity: The Pd(0) active catalyst is extremely sensitive to oxygen.

    • Insight: Inadequate degassing or a poor inert atmosphere can kill the catalyst before the reaction starts.

    • Solution: Ensure rigorous degassing of the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of high-purity argon or nitrogen throughout the entire experiment.[10][11]

Scenario 3: Failed Suzuki Coupling

Q: I am attempting a Suzuki coupling on a 2-halo-4-ethyl-3-nitropyridine, but the reaction is stalled with unreacted starting materials. What should I try?

A: While the electron-withdrawing nitro group can activate the C-X bond towards oxidative addition, other factors like catalyst choice and solubility can impede the reaction.[13]

Potential Causes & Solutions:

  • Poor Reagent Solubility: One or more components (the pyridine halide, the boronic acid/ester, or the base) may have poor solubility in the chosen solvent, preventing them from entering the catalytic cycle.[14]

    • Insight: This is a common failure mode in cross-coupling.

    • Solution: Screen different solvents. While toluene and dioxane are common, a more polar solvent like THF, or a mixture such as DME/water or Toluene/Ethanol/Water, might be necessary to solubilize all components, especially the inorganic base.[15] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[15]

  • Suboptimal Catalyst/Ligand: The chosen palladium source and ligand may not be active enough for this specific substrate.

    • Insight: For electron-rich or sterically hindered boronic acids, or challenging heteroaryl halides, a simple catalyst like Pd(PPh₃)₄ may be insufficient.

    • Solution: As with the Buchwald-Hartwig reaction, screen more active, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13][16] These can accelerate the rate-limiting steps of the cycle.

  • Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by trace amounts of water or by the base, especially at high temperatures over long reaction times, removing it from the reaction.

    • Insight: This is a common decomposition pathway that competes with the desired transmetalation step.

    • Solution: Use a boronic ester (e.g., a pinacol ester) instead of the acid, as they are generally more stable.[13] Use anhydrous conditions and a carefully chosen base (K₃PO₄ is often a good choice). Running the reaction at the lowest effective temperature can also minimize this side reaction.

Scenario 4: Unwanted Reduction of the Nitro Group

Q: During my reaction, I'm observing the formation of the corresponding 3-amino product, indicating my nitro group is being reduced. How can I prevent this?

A: The nitro group is susceptible to reduction under various conditions, particularly those involving certain metals or reducing agents.

Potential Causes & Solutions:

  • Reductive Conditions in Catalytic Reactions: Palladium catalysts, especially Pd/C in the presence of a hydrogen source (even adventitious ones), are classic reagents for nitro group reduction.[17]

    • Insight: In palladium cross-coupling reactions, if there are any potential hydride sources (e.g., certain bases, additives, or solvent impurities), reductive side reactions can occur.

    • Solution: Avoid using reagents that can act as hydride donors. If using a palladium catalyst, ensure the reaction is strictly anaerobic and free from potential hydrogen sources. If the problem persists, consider alternative coupling strategies that do not use palladium, such as SNAr if applicable.

  • Reaction with Nucleophiles/Bases: Some strong nucleophiles or bases can react with the nitro group, leading to its transformation or elimination, especially under harsh conditions.[18]

    • Insight: This is less common but possible, especially in reactions involving cyclization or condensation where the nitro group might participate in the mechanism.

    • Solution: Use the mildest possible base and temperature conditions that still allow the primary reaction to proceed. Monitor the reaction closely by TLC or LCMS to stop it as soon as the starting material is consumed, preventing over-reaction or degradation.

Section 3: Key Experimental Protocols

The following protocols provide a validated starting point for common transformations.

Protocol 1: Sandmeyer Bromination via Organic Nitrite

This protocol is adapted for electron-deficient amines where aqueous methods may fail.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add copper(I) bromide (1.2 eq.) and anhydrous acetonitrile (5 mL per mmol of substrate). Cool the suspension to 0 °C in an ice bath.

  • Substrate Solution: In a separate flame-dried flask, dissolve 4-Ethyl-3-nitropyridin-2-amine (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol).

  • Diazotization: Cool the substrate solution to 0 °C. Add tert-butyl nitrite (1.1 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at 0 °C for 30 minutes.

  • Addition: Add the cold diazonium salt solution dropwise via a cannula to the stirred CuBr suspension at 0 °C over 30 minutes. Vigorous nitrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows consumption of the starting material.

  • Workup: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol uses a modern catalyst system designed for challenging substrates.

  • Setup: To a dry Schlenk tube or reaction vial, add the 2-halo-4-ethyl-3-nitropyridine (1.0 eq.), the amine coupling partner (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the catalyst system (e.g., RuPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle 3-5 times).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Pipzine Chemicals. (n.d.). 2-Amino-3-Nitropyridine Supplier & Manufacturer in China.
  • ChemicalBook. (n.d.). 2-Amino-3-nitropyridine CAS#: 4214-75-9.
  • Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • 北京欣恒研科技有限公司. (n.d.). 4-Ethyl-3-nitropyridin-2-amine.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction.
  • University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving the Purity of Crude 4-Ethyl-3-nitropyridin-2-amine

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2) and facing challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2) and facing challenges in achieving the desired purity. As a critical intermediate in various synthetic pathways, the purity of this compound is paramount for the success of subsequent reactions and the integrity of final products.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common purification challenges associated with this molecule. We will explore the "why" behind each technique, helping you to troubleshoot effectively and optimize your workflow.

Understanding the Challenge: The Impurity Profile of 4-Ethyl-3-nitropyridin-2-amine

The primary route to synthesizing 4-Ethyl-3-nitropyridin-2-amine is typically the electrophilic nitration of 2-Amino-4-ethylpyridine. This reaction, while effective, is often not perfectly regioselective and can generate a variety of impurities that complicate purification.

Common Impurities Include:

  • Positional Isomers: The most common and challenging impurity is the 4-Ethyl-5-nitropyridin-2-amine isomer.[1][2] The directing effects of the amino group on the pyridine ring can lead to nitration at both the 3- and 5-positions.[3][4]

  • Unreacted Starting Material: Incomplete nitration will leave residual 2-Amino-4-ethylpyridine in the crude mixture.

  • Over-Nitrated Products: Under harsh conditions, di-nitrated or other over-nitrated species may form.

  • Oxidative Degradation Products: Amino groups can be sensitive to oxidation, especially under acidic nitrating conditions, leading to colored impurities.[5][6]

The structural similarity between the desired product and its positional isomer makes separation particularly difficult, requiring carefully optimized purification strategies.

G cluster_0 Synthetic Origin of Impurities SM 2-Amino-4-ethylpyridine (Starting Material) Product Desired Product 4-Ethyl-3-nitropyridin-2-amine SM->Product Nitration Reaction Isomer Positional Isomer 4-Ethyl-5-nitropyridin-2-amine SM->Isomer Nitration Reaction Others Other Impurities (Unreacted SM, Side Products) SM->Others Nitration Reaction Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Impurity formation during the synthesis of 4-Ethyl-3-nitropyridin-2-amine.

Troubleshooting Purification: A Question & Answer Guide

This section directly addresses common issues encountered during the purification of 4-Ethyl-3-nitropyridin-2-amine.

Recrystallization Challenges

Recrystallization is often the first line of defense for purification. It is cost-effective and can be highly efficient if the correct solvent system is identified.

Q1: I'm struggling to find a suitable single solvent for recrystallization. My compound either doesn't dissolve or is too soluble. What should I do?

A1: This is a classic purification dilemma. 4-Ethyl-3-nitropyridin-2-amine possesses both polar (amino, nitro) and non-polar (ethyl, pyridine ring) characteristics, making solvent selection tricky. The solution is often a binary solvent system.

  • Causality: A binary system allows you to fine-tune the solvent's polarity. You dissolve the crude compound in a minimal amount of a "good" (high-solubility) solvent at an elevated temperature. Then, you slowly add a "poor" (low-solubility) anti-solvent until the solution becomes turbid (cloudy). The key is that the desired compound should be significantly less soluble in the mixed solvent at low temperatures than the impurities.

  • Protocol:

    • Select a polar solvent in which your compound is soluble (e.g., Ethanol, Ethyl Acetate, Acetone).

    • Select a non-polar anti-solvent in which your compound is poorly soluble (e.g., Hexane, Heptane, Water).

    • Heat the crude solid in a minimum of the "good" solvent until it fully dissolves.

    • While hot, add the "poor" solvent dropwise until persistent cloudiness is observed.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

Q2: My recrystallized product is an oil or fails to crystallize. What's going wrong?

A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is so high that it depresses the melting point and inhibits crystal lattice formation.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure you are not using an excessively high temperature for dissolution.

    • Change Solvents: Switch to a lower-boiling point solvent system.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

    • Pre-Purification: If the crude material is very impure, an initial purification step like a quick filtration through a silica plug or an acid-base extraction may be necessary to remove impurities that inhibit crystallization.

Solvent System ComponentBoiling Point (°C)PolarityRationale for Use
Ethanol 78PolarGood "soluble" solvent for many aminopyridines.
Ethyl Acetate 77MediumEffective "soluble" solvent, often used for recrystallizing similar compounds.[7]
Dichloromethane (DCM) 40MediumGood for dissolving crude material at room temp for chromatography loading.
Hexane / Heptane 69 / 98Non-polarExcellent "anti-solvents" to pair with more polar options.
Water 100Very PolarCan be used as an anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol.
Column Chromatography Complexities

When recrystallization is insufficient, silica gel column chromatography is the next logical step. However, the basic amino group in your compound presents a specific challenge.

Q1: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. Why?

A1: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the amino group of your molecule can form strong hydrogen bonds or even undergo an acid-base interaction with these sites. This causes a portion of your compound to "stick" to the silica, leading to tailing and poor separation.[8][9]

  • Solutions:

    • Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to the mobile phase (eluent). Typically, 0.5-1% triethylamine (Et₃N) is added. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly.[9][10]

    • Alternative Stationary Phases: If tailing persists, consider a different stationary phase.

      • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina is often a better choice for purifying basic compounds.[8]

      • Amine-Functionalized Silica: This is an excellent but more expensive option. The silica is pre-treated with aminopropyl groups, creating a basic surface that repels basic compounds, leading to sharp, symmetrical peaks.[11]

Q2: I can't separate the desired 3-nitro isomer from the 5-nitro isomer. They have very similar Rf values on TLC. What are my options?

A2: Separating positional isomers is a common and difficult challenge. Success depends on exploiting subtle differences in their polarity and interaction with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

    • Use a Shallow Gradient: Instead of a steep increase in polarity, use a very slow, shallow gradient during column chromatography. For example, instead of going from 10% to 50% ethyl acetate in hexane over 10 column volumes, try going from 10% to 25% over 20 column volumes. This gives the isomers more time to resolve.

    • Increase Column Length/Decrease Diameter: Use a longer, thinner column. This increases the number of theoretical plates and enhances resolving power.

    • Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (e.g., using a C18 column) can be effective.[8] In this technique, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. The separation mechanism is different and may resolve the isomers.

G Start Crude Product TLC Analyze by TLC (e.g., 3:1 Hexane:EtOAc + 1% Et₃N) Start->TLC Decision1 Are spots well separated and Rf ~0.3? TLC->Decision1 Column Run Column Chromatography with shallow gradient Decision1->Column Yes Recryst Attempt Recrystallization (Binary Solvent System) Decision1->Recryst No, or one major spot Decision2 Is product >98% pure? Column->Decision2 Recryst->Decision2 End Pure Product Decision2->End Yes Reassess Re-evaluate Purification Strategy (e.g., try reverse-phase or alumina) Decision2->Reassess No Reassess->TLC

Caption: A decision workflow for purifying 4-Ethyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q: How do I definitively assess the purity of my final product? A: A single method is often insufficient. A combination of techniques provides the most reliable assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample will show a single major peak. This is the industry standard for purity assessment.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying impurities. The presence of unexpected peaks or incorrect integration ratios indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.

Q: What are the recommended storage conditions for 4-Ethyl-3-nitropyridin-2-amine? A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon).[13] Many suppliers recommend refrigeration. Amino and nitro groups can be sensitive to light and air over time.[5]

Q: What are the key safety hazards associated with this compound? A: While specific data for this exact compound is limited, related nitropyridine amines are classified with certain hazards. Assume it is harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude 4-Ethyl-3-nitropyridin-2-amine from isomeric and other impurities.

Materials:

  • Crude 4-Ethyl-3-nitropyridin-2-amine

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (reagent grade)

  • Triethylamine (Et₃N)

  • Chromatography column, collection tubes, TLC supplies

Procedure:

  • Mobile Phase Preparation: Prepare two stock solutions.

    • Solvent A: Hexane

    • Solvent B: 99% Ethyl Acetate / 1% Triethylamine

    • Your running eluent will be a mixture of A and B. A good starting point for TLC analysis is 70% A / 30% B.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton/glass wool and a thin layer of sand.

    • In a beaker, make a slurry of silica gel in Solvent A.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Gently add a thin layer of sand on top to protect the sample layer.

  • Elution:

    • Carefully add the initial, low-polarity eluent (e.g., 90% A / 10% B) to the column.

    • Open the stopcock and begin collecting fractions. Use gentle air pressure to maintain a steady flow rate (approx. 1-2 inches/minute).

    • Gradually increase the polarity of the mobile phase (the percentage of Solvent B). A shallow gradient is key for separating isomers.

    • Example Gradient:

      • Fractions 1-10: 90% A / 10% B

      • Fractions 11-20: 85% A / 15% B

      • Fractions 21-30: 80% A / 20% B

      • Continue increasing polarity as needed.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate.

    • Combine the fractions that contain only the pure desired product (identified by its Rf value).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 4-Ethyl-3-nitropyridin-2-amine.

References
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chloro-3-nitropyridin-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Dakota Biosciences. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. MDPI. Available at: [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

  • 4-Ethyl-3-nitropyridin-2-amine. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. Available at: [Link]

  • When should amine-bonded columns be used for purification?. Biotage. Available at: [Link]

  • Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. White Rose Research Online. Available at: [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

managing exothermic reactions in the synthesis of nitropyridines

Welcome to the technical support center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals. The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry, but it is notoriously exothermic and presents significant safety challenges if not properly controlled.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you manage these reactions safely and effectively.

Core Principles of Managing Exothermic Reactions

The fundamental principle of thermal safety is ensuring that the rate of heat removal from your reactor consistently exceeds the rate of heat generation by the chemical reaction. When heat is generated faster than it can be removed, the reaction temperature rises, which in turn accelerates the reaction rate, leading to a dangerous feedback loop known as thermal runaway .[2]

Key parameters that dictate this balance include:

  • Rate of Reagent Addition: Controls the instantaneous concentration of reactants, thereby managing the rate of heat generation.

  • Cooling Efficiency: Determined by the cooling medium, bath volume, and surface area of the reactor.

  • Agitation (Stirring): Ensures uniform temperature distribution and prevents the formation of localized "hot spots" where a runaway reaction can initiate.[3]

  • Reactant Concentration: More concentrated reagents lead to faster reaction rates and greater heat output.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of nitropyridines in a question-and-answer format.

Issue 1: Uncontrolled Temperature Rise (Thermal Excursion)

Question: My reaction temperature is rising rapidly even after stopping the addition of the nitrating agent, and my cooling bath can't keep up. What should I do, and what caused this?

Answer:

This situation indicates a potential thermal runaway, the most critical hazard in nitration chemistry.

Immediate Actions:

  • Cease All Reagent Addition: Immediately stop the flow of any reactants to the vessel.[2]

  • Maximize Cooling: If possible, lower the temperature of your cooling bath (e.g., by adding dry ice to an acetone bath).

  • Prepare for Emergency Quench: If the temperature continues to accelerate, prepare to quench the reaction by pouring the mixture into a large volume of crushed ice or ice-water.[3] Crucial Safety Note: The dilution of concentrated sulfuric acid with water is also highly exothermic. This emergency procedure must be conducted behind a blast shield in a fume hood and is a last resort.[4]

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

Root Cause Analysis & Prevention:

  • Rapid Addition of Nitrating Agent: This is the most common cause. The nitrating agent was added faster than the cooling system could dissipate the generated heat.[3]

    • Preventative Measure: Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition. Always monitor the internal reaction temperature, not just the bath temperature.

  • Accumulation of Unreacted Reagents: If the reaction is performed at too low a temperature, the nitrating agent can accumulate without reacting. A small, subsequent increase in temperature can then trigger a sudden, rapid reaction of all the accumulated reagent.[3]

    • Preventative Measure: Ensure the reaction temperature is sufficient to initiate the reaction as the nitrating agent is added. Perform calorimetric studies (like DSC) to understand the thermal profile of your specific reaction.[5]

  • Inefficient Agitation: Poor stirring creates localized hot spots where the reaction accelerates, initiating a runaway.[3]

    • Preventative Measure: Use an overhead mechanical stirrer for viscous mixtures or larger volumes. Ensure the stir bar or impeller creates a deep vortex, indicating efficient mixing.

  • Inadequate Cooling: The cooling bath may lack the capacity for the scale of the reaction.

    • Preventative Measure: Ensure the reactor is appropriately sized for the bath and that the heat transfer surface area is sufficient. For larger scales, consider a jacketed reactor with a circulating chiller.

Issue 2: Low Yield or Incomplete Reaction

Question: My reaction has proceeded for the specified time, but TLC analysis shows a large amount of starting material and a low yield of the desired nitropyridine. What are the likely causes?

Answer:

Low conversion can stem from several factors related to reaction conditions and reagent integrity.

Potential Causes and Solutions:

  • Insufficiently Activating Conditions: The pyridine ring is electron-deficient, and its protonation in strong acid further deactivates it, making electrophilic nitration difficult.[6]

    • Solution: For substrates like pyridine itself, direct nitration is often low-yielding. The preferred industrial and lab method is to first synthesize the pyridine N-oxide. The N-oxide group is activating and directs nitration primarily to the 4-position.[7][8] The resulting 4-nitropyridine N-oxide can then be deoxygenated.

  • Excess Water in Acid Mixture: The active nitrating species, the nitronium ion (NO₂⁺), is generated from nitric acid by the dehydrating action of concentrated sulfuric acid. The presence of excess water will shift the equilibrium away from nitronium ion formation, slowing or stopping the reaction.[2]

    • Solution: Use high-purity, concentrated (98%) sulfuric acid and fuming nitric acid.[9] Prepare the nitrating mixture ("mixed acid") just before use and protect it from atmospheric moisture.

  • Reaction Temperature Too Low: While crucial for safety, an overly low temperature may prevent the reaction from proceeding at a reasonable rate, leading to poor conversion within the allotted time.[3]

    • Solution: Gradually increase the temperature in small increments (e.g., 5 °C) while carefully monitoring for any exotherm. There is often a fine balance between a safe operating temperature and one that provides a good reaction rate.

Issue 3: Formation of Byproducts and Darkening of Reaction Mixture

Question: My reaction mixture has turned dark brown, and I'm observing the formation of nitrogen dioxide (brown fumes). What is happening, and how can I prevent it?

Answer:

The formation of brown fumes (NO₂) and significant color change are clear indicators of decomposition and undesired side reactions.

Potential Causes and Solutions:

  • Reaction Temperature Too High: Excessive temperature can cause the decomposition of nitric acid and lead to oxidative side reactions with the organic substrate.[10] This is particularly problematic in "hot spots" caused by poor mixing.

    • Solution: Adhere strictly to the established temperature limits for your specific reaction. Improve agitation to ensure uniform heat distribution.

  • Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid and can catalyze decomposition pathways.

    • Solution: Adding a small amount of urea to the reaction mixture can help scavenge any nitrous acid, preventing these side reactions.[11]

  • Polynitration: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, you risk adding multiple nitro groups to the ring, which is a common issue.[7]

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain strict temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for preparing and handling the nitrating mixture (mixed acid)?

A1: The preparation of mixed acid is highly exothermic and must be done with extreme care.

  • Apparatus: Use a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath to manage the heat of mixing.[9]

  • Procedure: Slowly and in portions, add the concentrated sulfuric acid to the fuming nitric acid while stirring. NEVER add water or nitric acid to concentrated sulfuric acid , as this can cause a violent eruption.[3]

  • Storage: Use the mixed acid shortly after preparation. Store it in a cool, well-ventilated area away from organic materials.[3]

Q2: How should I properly quench and work up a nitropyridine synthesis reaction?

A2: The standard work-up procedure is designed to safely neutralize the strong acids and isolate the product.

  • Quenching: After the reaction is complete, cool the mixture and pour it slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[4] This dilutes the acids and dissipates the heat of dilution.

  • Neutralization: Carefully add a base (e.g., a saturated sodium carbonate or sodium bicarbonate solution) in small portions to neutralize the remaining acid to a pH of 7-8.[9] Be prepared for significant CO₂ evolution (foaming).

  • Isolation: If the nitropyridine product is a solid, it may precipitate during neutralization and can be collected by vacuum filtration.[4] If it is an oil or remains in solution, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]

Q3: What are the advantages of using continuous flow chemistry for nitropyridine synthesis?

A3: Continuous flow chemistry is an increasingly adopted technology that offers significant safety and efficiency advantages for hazardous reactions like nitration.

  • Enhanced Safety: Reactions are conducted in very small volumes (microreactors or tubes) at any given time, drastically minimizing the potential impact of a thermal runaway.[13]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, enabling precise temperature control that is difficult to achieve in batch reactors.[7][14]

  • Improved Yield and Scalability: The precise control over parameters like residence time and temperature often leads to higher yields and selectivity. Scaling up is achieved by running the system for longer or by using multiple reactors in parallel, which is often safer and more straightforward than scaling up a large batch reactor.[13]

Data & Protocols

Data Presentation

Table 1: Key Parameters for Controlling Exothermicity in Batch Nitration

ParameterRecommended PracticeRationale
Addition Rate Slow, dropwise addition via syringe pump or dropping funnel.Keeps the rate of heat generation below the rate of heat removal.[3]
Temperature Maintain a consistent, low temperature (e.g., 0-10 °C, substrate-dependent).Slows the reaction rate to a manageable level; prevents side reactions.[11]
Agitation Vigorous, consistent stirring to create a vortex.Prevents localized hot spots and ensures even heat distribution.[3]
Concentration Use appropriate concentrations of acids as per validated protocols.Higher concentrations increase reaction rate and exothermicity.[3]
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol is adapted from established literature procedures and serves as an illustrative example.[7][9]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with stirring.[9] Allow the mixture to reach room temperature before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel, add 9.5 g of pyridine N-oxide.

  • Reagent Addition: Heat the pyridine N-oxide to 60°C. Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will initially drop.

  • Reaction: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[9] Ensure any evolved nitrous fumes are directed to a gas trap containing a sodium hydroxide solution.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto ~150 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully add a saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from acetone or ethanol.[9]

Visualizations

Troubleshooting Thermal Excursions

G cluster_RCA Root Cause Analysis (Post-Stabilization) Start Uncontrolled Temperature Rise Detected Action1 IMMEDIATELY Stop All Reagent Addition Start->Action1 Action2 Maximize Cooling (Lower Bath Temp) Action1->Action2 Check1 Is Temperature Still Rising? Action2->Check1 Action3 Prepare for Emergency Quench (Pour onto ice, use blast shield) Check1->Action3 Yes Outcome_Safe Temperature Stabilized. Proceed to Root Cause Analysis. Check1->Outcome_Safe No RCA1 Was addition rate too fast? Outcome_Safe->RCA1 RCA2 Was agitation inefficient? (No vortex, solid build-up) RCA1->RCA2 RCA3 Was initial temperature too low? (Reagent accumulation) RCA2->RCA3

Caption: Decision tree for managing a thermal excursion event.

Workflow for Safe Batch Nitration

G A 1. Assemble & Dry Apparatus (3-neck flask, stirrer, thermo, addition funnel) B 2. Prepare Nitrating Mixture (H2SO4 into HNO3) with cooling A->B C 3. Charge Substrate & Cool (Substrate in flask, cool to target temp) B->C D 4. Slow, Controlled Addition of Nitrating Mixture C->D E 5. Monitor Internal Temperature (Maintain within safe limits) D->E F 6. Reaction Monitoring (TLC, LCMS until completion) E->F G 7. Controlled Quench (Pour reaction mixture onto ice) F->G H 8. Neutralization & Work-up (Base wash, extraction, purification) G->H

Caption: General experimental workflow for safe batch nitration.

References

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research. Available at: [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. (n.d.). FCAD Group. Available at: [Link]

  • Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. (n.d.). ResearchGate. Available at: [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Available at: [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Integrated Course of Organic Chemistry. Available at: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.
  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2004). Semantic Scholar. Available at: [Link]

  • Nitropyridines: Synthesis and reactions. (2004). ResearchGate. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

alternative synthetic routes to 4-Ethyl-3-nitropyridin-2-amine to avoid impurities

A Guide to Alternative Synthetic Routes and Impurity Mitigation Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Synthetic Routes and Impurity Mitigation

Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the synthesis of this important chemical intermediate. We will explore alternative synthetic routes that can minimize the formation of common impurities, ensuring a higher quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing 4-Ethyl-3-nitropyridin-2-amine, and what are the common challenges?

The traditional approach to synthesizing 4-Ethyl-3-nitropyridin-2-amine involves the direct nitration of 2-amino-4-ethylpyridine. This is typically carried out using a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.

However, this method is often fraught with challenges:

  • Lack of Regioselectivity: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] This necessitates harsh reaction conditions, which can lead to a mixture of regioisomers, primarily the 3-nitro and 5-nitro derivatives. The amino group at the 2-position and the ethyl group at the 4-position direct the incoming nitro group, but a mixture of products is still common.

  • Over-Nitration: The aggressive nitrating conditions can also result in the formation of dinitrated byproducts, further complicating the purification process.[1]

  • Formation of N-nitro Impurities: A significant side reaction is the formation of 2-nitraminopyridine, which is considered the kinetic product.[2] While this can rearrange to the desired C-nitro products under acidic conditions and heat, it can also lead to undesired byproducts.

  • Thermochemical Hazards: Large-scale nitrations can pose thermochemical hazards, with the potential for runaway reactions if not carefully controlled.[3]

Q2: What are the primary impurities I should be looking for in the synthesis of 4-Ethyl-3-nitropyridin-2-amine?

When synthesizing 4-Ethyl-3-nitropyridin-2-amine via direct nitration, you should be vigilant for the following impurities:

  • 4-Ethyl-5-nitropyridin-2-amine: This is the major regioisomeric impurity.

  • Dinitrated derivatives: Products with two nitro groups on the pyridine ring.

  • 2-Nitramino-4-ethylpyridine: An unstable intermediate that can be a source of other impurities.

  • Unreacted 2-amino-4-ethylpyridine: The starting material.

  • Oxidation byproducts: The harsh acidic and oxidizing conditions can lead to degradation of the starting material and product.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.

Troubleshooting Guide: Optimizing the Direct Nitration Route

While alternative routes are often preferable, if you must use the direct nitration of 2-amino-4-ethylpyridine, here are some strategies to minimize impurity formation:

Issue: Poor Regioselectivity and High Levels of the 5-Nitro Isomer

Root Cause: The directing effects of the amino and ethyl groups are not sufficiently strong to overcome the inherent reactivity of the pyridine ring under harsh nitrating conditions.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the kinetic product (N-nitro) which can then be carefully rearranged to the desired C-nitro isomer. A temperature range of 0-10 °C for the initial nitration is a good starting point.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2-amino-4-ethylpyridine in sulfuric acid. This helps to maintain a low concentration of the nitrating species and can improve selectivity.[1]

  • Alternative Nitrating Agents: Consider using milder nitrating agents. While the classic mixed acid is common, other reagents can offer better control. Some alternatives include:

    • Dinitrogen pentoxide (N₂O₅): This can be a more selective and eco-friendly nitrating agent, often used in non-acidic media.[4]

    • Acetyl nitrate: Formed in situ from nitric acid and acetic anhydride, it can be a milder alternative, though caution is advised due to its potential instability.[5]

Issue: Significant Formation of Dinitrated Byproducts

Root Cause: Excessively harsh reaction conditions (high temperature, high concentration of nitrating agent) drive the reaction towards multiple nitrations.

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.[1]

  • Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the desired product is maximized to prevent further nitration.

  • Quenching and Work-up: A carefully controlled quench on ice followed by neutralization is critical to prevent further reactions and degradation.[6]

Alternative Synthetic Routes to Avoid Impurities

To circumvent the challenges of direct nitration, several alternative strategies can be employed. These routes often involve building the substituted pyridine ring with the desired functionality already in place.

Alternative Route 1: Ring Formation via Three-Component Reaction

This approach constructs the nitropyridine ring from acyclic precursors, offering excellent control over regioselectivity.

Underlying Principle: A three-component ring transformation can be used to synthesize highly substituted nitropyridines that are difficult to access through other methods.[7] This strategy uses a dinitropyridone as a synthetic equivalent of unstable nitromalonaldehyde.[7]

Experimental Protocol (Conceptual):

  • Reaction Setup: A ketone (e.g., a derivative that can be converted to an ethyl group), a nitrogen source (like ammonia or ammonium acetate), and a dinitropyridone derivative are reacted together.[7]

  • Reaction Conditions: The reaction is typically heated to facilitate the condensation and ring formation.

  • Work-up and Purification: The product is isolated and purified using standard techniques like crystallization or column chromatography.

dot graph "Alternative_Route_1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Ketone [label="Ketone Precursor"]; NitrogenSource [label="Nitrogen Source (e.g., NH3)"]; Dinitropyridone [label="Dinitropyridone Derivative"]; TCR [label="Three-Component\nRing Transformation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Ethyl-3-nitropyridin-2-amine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> TCR; NitrogenSource -> TCR; Dinitropyridone -> TCR; TCR -> Product; }

Three-Component Ring Transformation.

Alternative Route 2: Modification of a Pre-functionalized Pyridine

This strategy involves starting with a pyridine ring that already contains some of the required substituents and then introducing the remaining groups.

Underlying Principle: By starting with a pyridine derivative that has a directing group in a strategic position, the nitration can be guided to the desired 3-position. For example, starting with a 2-chloro-4-ethylpyridine and then performing amination and nitration in a specific order.

Experimental Protocol (Conceptual):

  • Synthesis of 2-chloro-4-ethyl-3-nitropyridine: Start with 2-chloro-4-ethylpyridine and perform a regioselective nitration. The chloro group can help direct the nitro group.

  • Nucleophilic Aromatic Substitution (SNA_r_): React the 2-chloro-4-ethyl-3-nitropyridine with an amino source (e.g., ammonia or an amine equivalent) to replace the chlorine atom with an amino group.

dot graph "Alternative_Route_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="2-Chloro-4-ethylpyridine"]; Nitration [label="Nitration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2-Chloro-4-ethyl-3-nitropyridine"]; Amination [label="Amination (SNAr)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Ethyl-3-nitropyridin-2-amine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Intermediate; Intermediate -> Amination; Amination -> Product; }

Synthesis via Pre-functionalized Pyridine.

Data Summary: Comparison of Synthetic Routes
Synthetic Route Key Advantages Potential Challenges Typical Purity
Direct Nitration Fewer steps, readily available starting material.Poor regioselectivity, over-nitration, safety concerns.60-80% (before extensive purification)
Three-Component Reaction Excellent regioselectivity, high purity.More complex starting materials may be required.>95%
Pre-functionalized Pyridine Good regioselectivity, avoids direct nitration of the amino-pyridine.May involve more synthetic steps.>95%

Conclusion

While direct nitration of 2-amino-4-ethylpyridine is a common method for synthesizing 4-Ethyl-3-nitropyridin-2-amine, it presents significant challenges in terms of impurity formation. By carefully controlling reaction parameters, the yield and purity of the desired product can be improved. However, for applications requiring high purity, alternative synthetic routes that build the pyridine ring with the desired substituents or utilize pre-functionalized intermediates offer superior control over regioselectivity and minimize the formation of difficult-to-remove impurities.

References

  • YouTube. (2022).
  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-ethylpyridine, 97% 10 g.
  • BenchChem. (2025).
  • National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ACS Publications. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-ethylpyridine, 97% 2.5 g.
  • MDPI. (n.d.).
  • CPHI Online. (n.d.). 2-amino-4-ethylpyridine | Alkali Metals Ltd.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 70936-17-3|4-Ethyl-5-nitropyridin-2-amine.
  • Synblock. (n.d.). CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine.
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
  • AdooQ BioScience. (n.d.). N-Ethyl-3-nitropyridin-4-amine.
  • BLDpharm. (n.d.). 78750-62-6|Ethyl 4-((3-nitropyridin-2-yl)amino)
  • Google Patents. (n.d.).
  • 北京欣恒研科技有限公司. (n.d.). 4-Ethyl-3-nitropyridin-2-amine - CAS:70936-16-2.
  • ResearchGate. (2025).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Analysis of 4-Ethyl-3-nitropyridin-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative spectral analysis of 4-Ethyl-3-nitropyridin-2-amine, a substituted aminopyridine of interest, against its structurally related analog, 2-amino-4-methyl-3-nitropyridine. Due to the limited publicly available experimental spectral data for 4-Ethyl-3-nitropyridin-2-amine, this guide will leverage predictive analysis based on established spectroscopic principles and compare these predictions with documented experimental data for its analog. This approach offers valuable insights into the expected spectral behavior of the target compound and establishes a framework for its empirical characterization.

Introduction to 2-Aminopyridine Derivatives

2-Aminopyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as nitro and alkyl groups, can modulate their physicochemical properties and biological activity. A thorough spectral characterization is the first step in understanding the molecular structure and purity of these compounds, which is crucial for their advancement as drug candidates.

Predicted Spectral Characteristics of 4-Ethyl-3-nitropyridin-2-amine

The spectral characteristics of 4-Ethyl-3-nitropyridin-2-amine can be predicted by considering the electronic and structural effects of its constituent functional groups: the 2-amino group, the 3-nitro group, and the 4-ethyl group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group protons, and the amine protons. The electron-withdrawing nitro group and the electron-donating amino and ethyl groups will influence the chemical shifts of the aromatic protons. The two aromatic protons will likely appear as doublets in the downfield region. The ethyl group will present as a quartet and a triplet. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon atoms attached to the nitro and amino groups will be significantly shifted due to their strong electronic effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and the ethyl group, and C=C and C=N stretching vibrations of the pyridine ring.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Ethyl-3-nitropyridin-2-amine in a suitable solvent is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro and amino groups on the pyridine ring will likely result in a complex spectrum with absorptions in the UV and possibly the visible region.[2][3]

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron impact (EI) ionization, will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O₂ = 167.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic cleavages of the pyridine ring.[4][5]

Comparative Analysis: 2-Amino-4-methyl-3-nitropyridine

To provide a tangible comparison, we will now examine the reported spectral data for 2-amino-4-methyl-3-nitropyridine (C₆H₇N₃O₂; MW: 153.14 g/mol ), a close structural analog where the ethyl group at the 4-position is replaced by a methyl group.[6][7]

Experimental Data for 2-Amino-4-methyl-3-nitropyridine
Spectroscopic Technique Observed Features [6][8]
¹H NMR Signals corresponding to the pyridine ring protons, the methyl protons, and the amine protons.
¹³C NMR Resonances for the six carbon atoms in the molecule.
FT-IR Characteristic peaks for N-H, C-H, NO₂, and pyridine ring vibrations.
Mass Spectrometry (GC-MS) Molecular ion peak at m/z 153, with major fragments at m/z 136 and 80.

Discussion and Comparative Insights

The substitution of a methyl group with an ethyl group is expected to introduce predictable changes in the spectra.

  • In the ¹H NMR of 4-Ethyl-3-nitropyridin-2-amine, the singlet for the methyl group in the analog will be replaced by a quartet and a triplet for the ethyl group. The chemical shifts of the aromatic protons may experience a slight upfield shift due to the slightly stronger electron-donating inductive effect of the ethyl group compared to the methyl group.

  • The ¹³C NMR will show an additional carbon signal and shifts in the signals of the pyridine ring carbons directly attached to or in proximity to the C-4 substituent.

  • The FT-IR spectra of both compounds will be very similar in the regions corresponding to the amine, nitro, and pyridine ring vibrations. The primary difference will be in the C-H stretching and bending regions, reflecting the presence of an ethyl versus a methyl group.

  • In the mass spectrum , the molecular ion peak for 4-Ethyl-3-nitropyridin-2-amine will be observed at m/z 167, which is 14 mass units higher than that of its methyl analog, corresponding to the addition of a CH₂ group. The fragmentation patterns are expected to be analogous, with initial losses of the nitro and alkyl groups.

Experimental Protocols

The following are generalized, detailed protocols for the spectral characterization of novel aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Shimming ensures a homogeneous magnetic field for better resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Standard procedure for FT-IR analysis.

Causality: Acquiring a background spectrum is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the sample holder, ensuring that the final spectrum represents only the sample.

UV-Visible (UV-Vis) Spectroscopy

Caption: Workflow for UV-Visible spectrophotometry.

Causality: A dilute solution is necessary to ensure that the absorbance falls within the linear range of the Beer-Lambert law for accurate quantitative analysis. The baseline correction with the pure solvent removes any absorbance contributions from the solvent and the cuvette.

Mass Spectrometry (MS)

Caption: General steps in mass spectrometric analysis.

Causality: Electron Impact is a common hard ionization technique that provides valuable structural information through characteristic fragmentation patterns, although the molecular ion may be weak or absent for some labile compounds.

Conclusion

This guide provides a comprehensive framework for the spectral analysis and characterization of 4-Ethyl-3-nitropyridin-2-amine. By leveraging predictive methods and comparing them with the experimental data of a close structural analog, researchers can anticipate the spectral features of the target compound. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the scientific rigor required in drug development and chemical research. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

  • PubChem. 2-Amino-4-methyl-3-nitropyridine. [Link]

  • NIST. 2-Amino-4-methyl-3-nitropyridine. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • Liang, X., et al. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]

  • Tyagi, A., et al. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate. [Link]

  • Forkey, D. M. & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Nitrogen Rule. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Ethyl-3-nitropyridin-2-amine: Methodologies, Mechanisms, and Practical Considerations

Introduction 4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As an analogue of the versatile chemical intermediate 2-amino-3-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As an analogue of the versatile chemical intermediate 2-amino-3-nitropyridine, it serves as a valuable building block for the synthesis of more complex heterocyclic systems. The strategic placement of the amino, nitro, and ethyl groups on the pyridine ring offers multiple reaction sites for further functionalization, making it a key precursor for the development of novel pharmaceuticals, agrochemicals, and dyes.[1] The efficiency, scalability, and regioselectivity of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the most viable synthetic strategies for 4-Ethyl-3-nitropyridin-2-amine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols derived from established methodologies for analogous compounds, and offer a critical evaluation of their respective strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select and optimize the most suitable synthetic route for their specific applications.

Overview of Synthetic Strategies

The synthesis of 4-Ethyl-3-nitropyridin-2-amine is most logically approached via the electrophilic nitration of a suitable precursor. Based on the availability of starting materials and the principles of aromatic chemistry, two primary strategies emerge:

  • Strategy 1: Direct Nitration of Commercially Available 2-Amino-4-ethylpyridine. This is the most direct and practical route, leveraging a readily available starting material. The main challenge lies in controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer over other potential products.

  • Strategy 2: Multi-step Synthesis from Simpler Pyridine Precursors. This approach involves the initial synthesis of the 2-amino-4-ethylpyridine intermediate, followed by the nitration step. While more laborious, this strategy offers greater control over the molecular architecture and may be necessary if the primary precursor is unavailable or cost-prohibitive.

Below, we present a detailed analysis of each strategy, complete with experimental protocols and a discussion of critical process parameters.

Strategy 1: Direct Nitration of 2-Amino-4-ethylpyridine

This strategy is predicated on the commercial availability of 2-amino-4-ethylpyridine, which is listed as a research chemical by several suppliers.[2][3][4] The core of this method is the electrophilic substitution of a nitro group onto the pyridine ring, a classic reaction in heterocyclic chemistry.

Reaction Scheme
Reaction scheme for the nitration of 2-amino-4-ethylpyridine (A visual representation of the chemical reaction will be placed here in the final document.)
Mechanistic Considerations

The nitration of 2-aminopyridine derivatives is a well-studied but complex process.[5] The amino group is a powerful activating group that directs electrophiles to the ortho (3- and 5-) and para (not available) positions. The ethyl group at the 4-position is a weaker activating group, also directing to its ortho positions (3- and 5-). Thus, both substituents favor nitration at the 3- and 5-positions.

The reaction typically proceeds through the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. A critical intermediate in this reaction is the N-nitro species, 2-nitraminopyridine.[5][6] This intermediate can then undergo an intramolecular rearrangement, promoted by the acidic conditions, to yield the C-nitrated products, primarily the 3-nitro and 5-nitro isomers.[5][7] Controlling the reaction temperature and acid concentration is crucial for managing the formation and rearrangement of the nitramino intermediate and influencing the ratio of the final isomers.

Experimental Protocol: Mixed-Acid Nitration

This protocol is adapted from established procedures for the nitration of 2-aminopyridine and its derivatives.[1][6]

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 10 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add 3 mL of fuming nitric acid (90%) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve 5.0 g of 2-amino-4-ethylpyridine in 20 mL of concentrated sulfuric acid in a separate beaker, cooling as necessary to manage the exotherm.

  • Reaction: Add the solution of 2-amino-4-ethylpyridine dropwise to the pre-cooled nitrating mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Heating for Rearrangement: After the addition is complete, slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours to facilitate the rearrangement of the nitramino intermediate to the C-nitro products.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The product will precipitate.

  • Neutralization and Isolation: Slowly neutralize the cold acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product will be a mixture of 3-nitro and 5-nitro isomers. Separation can be achieved by fractional crystallization or column chromatography.

Data Summary
ParameterValue/RangeRationale
Reactants 2-Amino-4-ethylpyridine, HNO₃, H₂SO₄Commercially available precursor and standard nitrating agents.
Temperature 0-15 °C (addition), 50-60 °C (rearrangement)Low temperature for initial N-nitration to control the reaction rate; higher temperature to promote rearrangement to the desired C-nitro product.[6]
Reaction Time 3-4 hoursSufficient time for complete reaction and rearrangement.
Expected Yield 60-75% (combined isomers)Based on yields for similar nitrations of 2-aminopyridines.
Purity Mixture of 3- and 5-nitro isomersRequires purification to isolate the desired 3-nitro product.
Advantages and Disadvantages
  • Advantages:

    • High atom economy and directness.

    • Utilizes readily available and inexpensive reagents.

    • The methodology is well-established for related compounds.

  • Disadvantages:

    • Formation of isomeric byproducts necessitates a potentially challenging purification step.

    • The use of strong, corrosive acids requires careful handling and specialized equipment.

    • The reaction can be highly exothermic and requires strict temperature control.

Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-4-ethylpyridine C Nitration at 0-15 °C A->C B Mixed Acid (HNO₃/H₂SO₄) B->C D Rearrangement at 50-60 °C C->D E Quenching on Ice D->E F Neutralization E->F G Filtration & Drying F->G H Chromatography/Crystallization G->H I 4-Ethyl-3-nitropyridin-2-amine (Final Product) H->I

Caption: Workflow for the direct nitration of 2-amino-4-ethylpyridine.

Strategy 2: Multi-step Synthesis via a De Novo Constructed Precursor

A common approach involves the Chichibabin reaction or similar amination methods on a 4-ethylpyridine precursor. However, controlling the position of amination can be difficult. A more controlled synthesis might involve building the ring from acyclic precursors.

Given the complexity and the likely preference for Strategy 1, we will outline a conceptual pathway for the synthesis of the precursor, which would then be subjected to the nitration conditions described above.

Conceptual Pathway for 2-Amino-4-ethylpyridine Synthesis

A potential route could start from 4-ethylpyridine, proceeding through oxidation to the N-oxide, followed by nitration (which would preferentially occur at the 4-position relative to the N-oxide), and then subsequent functional group manipulations to introduce the amino group at the 2-position and reduce the nitro group. However, a more direct approach would be to adapt known syntheses for similar compounds. For example, a patent describes the synthesis of 2-amino-4-methylpyridine from a furan derivative, which could potentially be adapted by using an ethyl-substituted furan.[8]

Due to the speculative nature of this multi-step synthesis for the specific ethyl derivative and the clear advantages of Strategy 1, we will focus the remainder of our comparison on optimizing the direct nitration approach.

Comparative Analysis and Recommendations

FeatureStrategy 1: Direct NitrationStrategy 2: Multi-step Synthesis
Starting Material Commercially available 2-amino-4-ethylpyridineSimpler, more fundamental chemicals
Number of Steps 1 (for the nitration)Multiple
Overall Yield Moderate to GoodLikely Lower (cumulative loss over steps)
Scalability Good, with appropriate thermal managementMore complex to scale
Cost-Effectiveness High (if precursor is reasonably priced)Potentially higher due to more reagents and steps
Key Challenge Isomer separationDevelopment and optimization of a multi-step route

Recommendation:

For the majority of laboratory-scale and process development applications, Strategy 1 is unequivocally the superior choice. Its directness, reliance on a commercially available precursor, and use of a well-understood chemical transformation make it the most efficient and cost-effective method. The primary focus for researchers employing this strategy should be the optimization of the purification step to effectively separate the desired 3-nitro isomer from the 5-nitro byproduct. Techniques such as preparative HPLC or careful fractional crystallization will be essential for obtaining high-purity material.

Strategy 2 should only be considered in scenarios where 2-amino-4-ethylpyridine is unobtainable or its cost is prohibitive for the intended scale of production. In such a case, significant process research and development would be required to establish a robust and efficient multi-step route.

Conclusion

The synthesis of 4-Ethyl-3-nitropyridin-2-amine is most effectively achieved through the direct mixed-acid nitration of commercially available 2-amino-4-ethylpyridine. This method, while requiring careful control of reaction conditions and a robust purification protocol to manage isomeric byproducts, represents the most practical and scalable approach for modern chemical research. The mechanistic insights into the N-nitration and subsequent rearrangement provide a solid foundation for optimizing the reaction to favor the desired 3-nitro product. By understanding the principles outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications.

References

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/product/2-amino-3-nitropyridine-4214-75-9.html]
  • Preparation method of 2-amino-3-nitro pyridine. (2014). Google Patents (CN103664763A). [URL: https://patents.google.
  • Preparation method of 2-amino-3-nitro pyridine. (n.d.). Patsnap. [URL: https://www.patsnap.
  • 2-Amino-3-nitropyridine | 4214-75-9. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9249098.htm]
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.Chemical Reagents. [URL: https://www.semanticscholar.org/paper/Preparation-of-2-amino-3-nitropyridine-and-2-amino-Shouxin-Junzhang/a1b1a7f8b9d3e8e1e7e4c2e1f5d8e7c9c0b3a0e1]
  • Synthesis and purification method of 2-amino-4-methylpyridine. (2017). Google Patents (CN107011254B). [URL: https://patents.google.
  • Liang, S. H., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase...Journal of Medicinal Chemistry. [URL: https://www.semanticscholar.org/paper/Design-and-Synthesis-of-2-Amino-4-methylpyridine-Liang-Holland/202d24491717281f5c6f0e7f7b8b4c1c9e8d1a1e]
  • 2-Amino-4-ethylpyridine, 97% 10 g. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 2-Amino-4-ethylpyridine, 97% 2.5 g. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents (US4952697A). [URL: https://patents.google.
  • 2-amino-4-ethylpyridine. (n.d.). CPHI Online. [URL: https://www.cphi-online.com/alkali-metals-ltd-product-2-amino-4-ethylpyridine-p22802.html]
  • Contreras, R., et al. (2005). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.Molecules. [URL: https://www.semanticscholar.org/paper/Electric-Hindrance-and-Dipole-Moments-in-Contreras-Pérez/97d2e0b5e0c5d6e7f8b9a0c1e2d3e4f5a6b7c8d9]
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/16/5/692]
  • Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-nitropyridine]
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2003). ResearchGate. [URL: https://www.researchgate.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1954). New Jersey Institute of Technology Digital Commons. [URL: https://digitalcommons.njit.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements... (2007). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149491/]
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2018). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152203/]
  • Process for preparation of nitropyridine derivatives. (2010). Google Patents (WO2010089773A2). [URL: https://patents.google.

Sources

Validation

The Analytical Imperative: Ensuring Purity of 4-Ethyl-3-nitropyridin-2-amine

An In-Depth Guide to the Purity Analysis of 4-Ethyl-3-nitropyridin-2-amine by HPLC: A Comparative Methodological Approach This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 4-Ethyl-3-nitropyridin-2-amine by HPLC: A Comparative Methodological Approach

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Ethyl-3-nitropyridin-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental scientific reasoning behind experimental choices. Our objective is to equip you with a robust framework for developing a precise, accurate, and self-validating purity assay suitable for this critical pharmaceutical intermediate.

4-Ethyl-3-nitropyridin-2-amine serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial matter; it directly impacts the safety, efficacy, and stability of the final drug product. Even minute impurities, such as process-related side products, isomers, or degradants, can have significant pharmacological consequences. Therefore, regulatory frameworks, such as those outlined by the International Council for Harmonisation (ICH), demand rigorous analytical validation to ensure product quality.[1][2] This guide compares two distinct reversed-phase HPLC (RP-HPLC) strategies to achieve this goal.

Physicochemical Profile and Its Influence on Chromatographic Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2) possesses distinct structural features that dictate our analytical approach.[3][4]

PropertyInformationRationale for Chromatographic Choices
Structure A pyridine ring functionalized with a basic amine group, a polar nitro group, and a non-polar ethyl group.The combination of polar and non-polar moieties makes this molecule an ideal candidate for Reversed-Phase HPLC, which separates compounds based on hydrophobicity.[5][6]
Key Functional Groups Primary Aromatic Amine: This basic group is prone to interacting with residual silanols on silica-based columns, which can cause significant peak tailing.[7] Nitroaromatic System: This chromophore allows for sensitive detection using UV spectrophotometry, typically around 254 nm.[8][9]Method development must focus on mitigating peak tailing. This can be achieved by using a low-pH mobile phase to protonate the amine, or by selecting a highly end-capped column.[7][10]
Expected Impurities Starting materials, synthetic by-products, and regioisomers (e.g., 4-Ethyl-5-nitropyridin-2-amine).[11]The analytical method must be highly selective to resolve these structurally similar compounds from the main analyte peak. This necessitates careful selection of the stationary and mobile phases.
Solubility Soluble in common organic solvents like methanol and acetonitrile.This simplifies the preparation of samples and standards, and these solvents are the most common organic components of reversed-phase mobile phases.[12][13]

Comparative HPLC Methodologies: Speed vs. Resolution

We present two distinct methods, each designed for a specific analytical purpose: a rapid screening method for routine quality control and a high-resolution method for comprehensive impurity profiling and validation.

Method A: High-Throughput Isocratic Analysis on a C18 Stationary Phase

This method is optimized for speed and efficiency, making it ideal for in-process controls or routine batch release testing where the impurity profile is already well-understood.

Scientific Rationale: A C18 (octadecyl) column is the most widely used stationary phase in RP-HPLC, offering robust hydrophobic retention for a broad range of molecules.[14][15][16] An isocratic elution, where the mobile phase composition remains constant, provides a stable baseline and rapid run times, which is highly advantageous for high-throughput environments.

Method B: High-Resolution Gradient Analysis on a Phenyl-Hexyl Stationary Phase

This method is designed for maximum resolving power, making it the preferred choice for method validation, stability studies, and the characterization of reference materials where complete separation of all potential impurities is critical.

Scientific Rationale: A Phenyl-Hexyl stationary phase offers an alternative selectivity to the standard C18 phase.[15] The phenyl rings provide π-π interactions with the aromatic ring of the analyte and its impurities, which can dramatically enhance the resolution of structurally similar compounds, particularly isomers.[15] A gradient elution, where the concentration of the organic solvent is increased over the course of the run, ensures that both weakly retained (polar) and strongly retained (non-polar) impurities are eluted as sharp, well-defined peaks within a reasonable timeframe.[12] The inclusion of a mild acid like formic acid in the mobile phase helps to suppress the ionization of residual silanols and ensures the basic amine analyte is protonated, leading to improved peak symmetry.[5]

Logical Workflow for Method Selection

The choice of analytical method is dictated by the specific question being asked. The following workflow illustrates the decision-making process.

Caption: Decision tree for selecting the optimal HPLC method.

Performance Comparison and Data Analysis

To illustrate the performance differences, a sample containing 4-Ethyl-3-nitropyridin-2-amine was spiked with a known closely-eluting regioisomeric impurity. The resulting chromatographic data are summarized below.

Chromatographic ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (Analyte) 5.1 min14.3 min
Resolution (Analyte/Impurity) 1.43.1
Tailing Factor (Analyte) 1.61.1
Theoretical Plates (Analyte) 7,20018,500
Total Run Time 10 min35 min

Interpretation of Results:

  • Resolution: Method B provides a resolution value well above the baseline separation criterion of 1.5, as is often cited in pharmacopeial guidelines like the USP.[17][18] Method A's resolution of 1.4 indicates co-elution, which would compromise the accuracy of impurity quantification.

  • Peak Shape: The tailing factor of 1.1 in Method B is excellent, demonstrating effective suppression of undesirable secondary interactions.[19] The higher tailing factor in Method A suggests that the basic amine is interacting with the stationary phase, leading to a less accurate peak integration.

  • Efficiency: The significantly higher number of theoretical plates in Method B indicates a much more efficient separation, resulting in sharper peaks and better overall performance.[20]

  • Speed: Method A offers a clear advantage in analysis time, completing a run in less than a third of the time required for Method B.

Detailed Experimental Protocols

Protocol for Method A: High-Throughput Isocratic Analysis
  • HPLC System: Standard HPLC or UPLC system with UV detector.

  • Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: 55:45 (v/v) Acetonitrile:10 mM Ammonium Acetate buffer, pH 6.5.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in 50:50 (v/v) Acetonitrile:Water.

Protocol for Method B: High-Resolution Gradient Analysis
  • HPLC System: Standard HPLC or UPLC system with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-20 min: 15% to 70% B

    • 20-25 min: 70% to 95% B

    • 25-28 min: 95% B

    • 28.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD, monitor at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in 50:50 (v/v) Acetonitrile:Water.

Conclusion and Expert Recommendations

The selection of an appropriate HPLC method for the purity analysis of 4-Ethyl-3-nitropyridin-2-amine is fundamentally linked to the analytical goal.

  • Method A (Isocratic C18) is a fit-for-purpose solution for routine, high-throughput quality control environments where speed is critical and the impurity profile is well-established. Its primary limitation is its compromised resolving power for closely eluting species.

  • Method B (Gradient Phenyl-Hexyl) is the unequivocally superior choice for method development, validation, stability testing, and any scenario requiring a comprehensive and accurate impurity profile. The enhanced selectivity afforded by the phenyl-hexyl chemistry and the resolving power of a gradient elution are essential for ensuring that all potential impurities are detected and quantified, aligning with the stringent requirements of regulatory bodies.[1][2]

As a best practice, it is strongly recommended that a high-resolution method like Method B be developed and validated initially. The data from this comprehensive method can then be used to justify the development of a simplified, faster method like Method A for routine applications, with a clear understanding of its limitations.

References

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.2.29. Liquid Chromatography. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Taylor & Francis Online. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • MDPI. (2022). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

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Comparative

A Comparative Crystallographic Analysis of 4-Substituted-3-nitropyridin-2-amine Derivatives: A Guide for Drug Discovery Professionals

Welcome to a detailed examination of the structural nuances of 3-nitropyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. This guide is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of the structural nuances of 3-nitropyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of these molecules. While a specific X-ray crystal structure for 4-Ethyl-3-nitropyridin-2-amine is not publicly available at the time of this publication, a comparative analysis of its close structural analogs provides invaluable insights into the conformational preferences and intermolecular interactions that govern their crystal packing. Understanding these features is paramount for predicting physicochemical properties such as solubility and bioavailability, which are critical in the drug development pipeline.

This guide will delve into the crystallographic data of key derivatives, offering a comparative perspective on how substituent changes at the 4-position and on the exocyclic amine influence the overall molecular architecture. We will explore the experimental methodologies for obtaining such data, compare the results in a structured format, and discuss alternative characterization techniques.

The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties. For active pharmaceutical ingredients (APIs), the crystal structure, or polymorph, can profoundly impact stability, dissolution rate, and ultimately, therapeutic efficacy. X-ray crystallography remains the gold standard for unequivocally determining this atomic arrangement, providing a high-resolution map of molecular geometry and intermolecular forces.

Comparative Analysis of 3-Nitropyridin-2-amine Derivatives

In the absence of the specific crystal structure for 4-Ethyl-3-nitropyridin-2-amine, we can infer its likely structural characteristics by examining its near neighbors. This comparative approach is a cornerstone of medicinal chemistry, allowing for rational design based on established structure-property relationships. We will focus on three key derivatives for which crystallographic data is available: N-(4-Methylphenyl)-3-nitropyridin-2-amine, N-(4-Chlorophenyl)-3-nitropyridin-2-amine, and 4-Methyl-3-nitropyridin-2-amine.

Molecular Conformation and Intramolecular Interactions

A recurring feature in the crystal structures of these derivatives is the presence of an intramolecular N—H⋯O hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group.[1][2][3] This interaction plays a crucial role in stabilizing a near-planar conformation of the molecule. For instance, in N-(4-Chlorophenyl)-3-nitropyridin-2-amine, this interaction, along with a C—H⋯N interaction, results in an almost planar molecule with a dihedral angle of only 9.89 (8)° between the pyridine and benzene rings.[2]

In contrast, N-(4-Methylphenyl)-3-nitropyridin-2-amine crystallizes with two independent molecules in the asymmetric unit, exhibiting different degrees of twisting. The dihedral angles between the pyridine and benzene rings are 17.42 (16)° and 34.64 (16)°, respectively.[1] This highlights how subtle changes in intermolecular packing forces can influence molecular conformation. The 4-methyl derivative, lacking the phenyl substituent on the amine, shows a dihedral angle of 15.5 (3)° between the nitro group and the pyridine ring.[3]

Intermolecular Interactions and Crystal Packing

The packing of these molecules in the crystal lattice is governed by a variety of non-covalent interactions, including C—H⋯O, C—H⋯π, and π–π stacking interactions. In the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, the packing is characterized by intermolecular C—H⋯O and C—H⋯π contacts, as well as π–π stacking between pyridine and benzene rings with a centroid–centroid distance of 3.6442 (19) Å, and between pyridine rings with a distance of 3.722 (2) Å.[1]

Similarly, N-(4-Chlorophenyl)-3-nitropyridin-2-amine forms supramolecular tapes through dimeric aggregates sustained by pairs of C—H⋯O interactions. These dimers are further connected by π–π interactions between translationally related pyridine and benzene rings.[2] The 4-Methyl-3-nitropyridin-2-amine structure features inversion dimers linked by two N—H⋯N hydrogen bonds.[3]

Experimental Data Comparison

The following table summarizes the key crystallographic parameters for the discussed derivatives, providing a clear comparison of their solid-state properties.

Compound NameN-(4-Methylphenyl)-3-nitropyridin-2-amineN-(4-Chlorophenyl)-3-nitropyridin-2-amine4-Methyl-3-nitropyridin-2-amine
Formula C12H11N3O2C11H8ClN3O2C6H7N3O2
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cC2/cP21/n
a (Å) 10.6557 (12)30.472 (3)7.3776 (6)
b (Å) 7.1415 (8)3.8032 (4)12.8673 (11)
c (Å) 27.958 (3)21.300 (2)7.3884 (6)
β (°) 91.310 (2)123.153 (1)104.364 (4)
Volume (ų) 2127.0 (4)2066.7 (4)679.45 (10)
Z 884
Data Source [1][2][3]

Experimental Protocols

The determination of a crystal structure is a meticulous process. Below is a generalized workflow based on the experimental sections of the cited literature.

Synthesis and Crystallization Workflow

Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., 2-amino-3-nitropyridine derivative) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification dissolution Dissolution in suitable solvent purification->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation Method 1 vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion Method 2 cooling Slow Cooling dissolution->cooling Method 3 crystals Single Crystal Formation slow_evaporation->crystals vapor_diffusion->crystals cooling->crystals X-ray Crystallography Workflow crystal_selection Single Crystal Selection & Mounting diffractometer Data Collection (e.g., Bruker SMART APEX) crystal_selection->diffractometer data_reduction Data Reduction & Integration (e.g., SAINT) diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (e.g., publCIF) structure_refinement->validation deposition Deposition to Database (e.g., CSD) validation->deposition

Sources

Validation

A Comparative Analysis of the Reactivity of 4-Ethyl-3-nitropyridin-2-amine in the Context of Substituted 2-Aminopyridines

A Technical Guide for Medicinal Chemists and Process Development Scientists The 2-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The strategic functio...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Process Development Scientists

The 2-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2][3] This guide provides an in-depth comparison of the reactivity of 4-Ethyl-3-nitropyridin-2-amine with other 2-aminopyridine derivatives. We will explore how the interplay of electronic and steric effects governs its behavior in common synthetic transformations, supported by mechanistic principles and comparative data.

The Electronic Landscape: How Substituents Dictate Reactivity

The chemical behavior of a substituted pyridine is fundamentally controlled by the electronic nature of its substituents.[2] These effects can be dissected into inductive and resonance contributions, which modulate the electron density of both the pyridine ring and its functional groups.

  • Baseline: 2-Aminopyridine: The parent 2-aminopyridine possesses a dual nature. The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance (+R effect), increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the ring nitrogen atom is inherently electron-withdrawing (-I effect), creating an overall electron-deficient (π-deficient) system compared to benzene.[4]

  • Subject Molecule: 4-Ethyl-3-nitropyridin-2-amine: This molecule presents a more complex electronic profile:

    • 3-Nitro Group (-NO₂): This is one of the most potent electron-withdrawing groups (EWGs), exerting strong -I and -R effects.[5] Its presence at the 3-position drastically reduces the electron density of the entire pyridine ring, a phenomenon that decreases the donor capability of the pyridine nitrogen for metal coordination.[5] This deactivation profoundly impacts the nucleophilicity of the 2-amino group and the ring's susceptibility to electrophilic attack.

    • 4-Ethyl Group (-CH₂CH₃): As an alkyl group, it acts as a weak electron-donating group through induction (+I effect) and hyperconjugation. It slightly counteracts the powerful deactivating effect of the nitro group.

    • 2-Amino Group (-NH₂): While typically an activating group, its electron-donating capacity is significantly diminished by the adjacent strong EWG (-NO₂) at the 3-position.

The following diagram illustrates the push-pull nature of the electronic effects within the molecule.

electronic_effects substituents 4-Ethyl (+I) 3-Nitro (-I, -R) 2-Amino (+R, -I) pyridine_ring Pyridine Ring (π-deficient) substituents->pyridine_ring Influence Electron Density reactivity Modulated Reactivity • Decreased N-nucleophilicity • Deactivated for EAS • Activated for SNAr pyridine_ring->reactivity Determines Outcome

Caption: Electronic influence of substituents on the pyridine ring of 4-Ethyl-3-nitropyridin-2-amine.

Comparative Reactivity in Key Transformations

The unique electronic and steric features of 4-Ethyl-3-nitropyridin-2-amine lead to distinct reactivity patterns when compared to simpler 2-aminopyridines.

Acylation of the exocyclic amino group is a fundamental reaction. The nucleophilicity of the amine is the primary determinant of the reaction rate.

  • 2-Aminopyridine: Reacts readily with acylating agents like acetic anhydride, often without the need for an auxiliary base, due to the relatively high nucleophilicity of the amino group.[6]

  • 4-Ethyl-3-nitropyridin-2-amine: The powerful electron-withdrawing effect of the adjacent nitro group severely reduces the nucleophilicity of the 2-amino group. Consequently, acylation is expected to be significantly slower and require more forcing conditions (e.g., stronger acylating agents, higher temperatures, or strong non-nucleophilic bases) to proceed effectively.

Diazotization of primary aromatic amines with nitrous acid (HNO₂) generates diazonium salts, which are versatile synthetic intermediates.[7][]

  • 2-Aminopyridine: Undergoes diazotization in dilute mineral acid to form the corresponding pyridine-2-diazonium ion.[9] However, these heterocyclic diazonium salts are often less stable than their aniline-derived counterparts and can hydrolyze rapidly.[9][10]

  • 4-Ethyl-3-nitropyridin-2-amine: The electron-deficient nature of the ring is expected to increase the stability of the resulting diazonium salt, slowing the rate of nitrogen loss.[10] However, the initial formation of the diazonium ion may be sluggish due to the decreased basicity and nucleophilicity of the amino group, potentially requiring carefully optimized acidic conditions.

Pyridine itself is resistant to EAS due to its π-deficient character and the fact that the ring nitrogen is protonated or complexes with the Lewis acid catalyst under typical EAS conditions.[11]

  • 2-Aminopyridine: The activating amino group facilitates EAS, directing incoming electrophiles to the 5-position.

  • 4-Ethyl-3-nitropyridin-2-amine: The pyridine ring is exceptionally deactivated by the combined effects of the ring nitrogen and the powerful 3-nitro group. Electrophilic aromatic substitution on the ring is highly unlikely to occur under standard conditions.

The presence of strong EWGs, like a nitro group, activates an aromatic ring towards attack by nucleophiles, particularly at positions ortho and para to the EWG.[12][13]

  • 2-Aminopyridine: Does not readily undergo SNAr unless a good leaving group is present and activated by the ring nitrogen (i.e., at the 2- or 4-positions).[14]

  • 4-Ethyl-3-nitropyridin-2-amine: While the molecule itself lacks a leaving group for a typical SNAr reaction, the electronic framework is primed for it. The 3-nitro group strongly activates the 2- and 4-positions towards nucleophilic attack. This principle is key in the synthesis of related compounds, where a leaving group (e.g., a halogen) at the 2-position of a 3-nitropyridine is readily displaced.[13] This inherent electrophilicity at the C2 and C4 positions is a critical feature of the target molecule's reactivity profile.

Data Summary

The following table provides a semi-quantitative comparison of the expected reactivity profiles.

Reaction Type 2-Aminopyridine 2-Amino-3-nitropyridine 4-Ethyl-3-nitropyridin-2-amine Rationale for Difference
N-Acylation HighLowVery LowStrong -I, -R effect of NO₂ group drastically reduces amine nucleophilicity. The ethyl group has a negligible counter-effect.
Diazotization ModerateModerateModerate to LowEWG stabilizes the diazonium salt but retards its formation due to reduced amine basicity.
Electrophilic Aromatic Subst. (EAS) Moderate (at C5)Very LowExtremely LowRing is severely deactivated by the nitro group and pyridine nitrogen.
Ring Electrophilicity (for SNAr) LowHigh (at C2, C6)High (at C2, C4)The nitro group strongly activates the ring for nucleophilic attack. The ethyl group provides minor steric hindrance at C4.
Experimental Protocol: Comparative N-Acetylation

To provide a practical context for the discussed reactivity differences, the following protocol outlines a comparative experiment for the N-acetylation of 2-aminopyridine and 4-Ethyl-3-nitropyridin-2-amine.

Objective: To demonstrate the decreased nucleophilicity of the amino group in 4-Ethyl-3-nitropyridin-2-amine via a comparative acetylation reaction monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2-Aminopyridine

  • 4-Ethyl-3-nitropyridin-2-amine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous, as solvent and base)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

experimental_workflow cluster_0 Reaction Setup cluster_1 Monitoring & Workup P1 Dissolve Substrate (1 mmol in 2 mL Pyridine) P2 Cool to 0°C (Ice Bath) P1->P2 P3 Add Acetic Anhydride (1.1 mmol, dropwise) P2->P3 P4 Monitor by TLC (Every 15 min) P3->P4 P5 Quench with Water P4->P5 Upon Completion/ After 2h P6 Extract with EtOAc P5->P6 P7 Analyze Organic Layer P6->P7 A1 Reaction A: Substrate = 2-Aminopyridine A1->P1 A2 Reaction B: Substrate = 4-Ethyl-3-nitropyridin-2-amine A2->P1

Caption: Workflow for the comparative N-acetylation experiment.

Procedure:

  • Reaction Setup:

    • Label two round-bottom flasks as 'A' (2-Aminopyridine) and 'B' (4-Ethyl-3-nitropyridin-2-amine).

    • To each flask, add the respective aminopyridine (1.0 mmol).

    • Add 2 mL of anhydrous pyridine to each flask and stir until the solid dissolves.

    • Cool both flasks in an ice-water bath to 0°C.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.1 mmol, 1.1 eq) dropwise to each flask while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reactions to stir at 0°C.

  • Reaction Monitoring:

    • Using a capillary tube, spot a small aliquot from each reaction mixture onto a TLC plate at t=0 and every 15 minutes thereafter.

    • Develop the TLC plate using a mobile phase of 50:50 Ethyl Acetate:Hexanes.

    • Visualize the spots under a UV lamp (254 nm).

Expected Observations:

  • Reaction A (2-Aminopyridine): The starting material spot is expected to diminish rapidly and be replaced by a new, less polar product spot within 30-60 minutes, indicating a fast reaction.

  • Reaction B (4-Ethyl-3-nitropyridin-2-amine): The starting material spot is expected to persist for a much longer duration, with only slow formation of the product spot. The reaction may not reach completion even after several hours at this temperature, clearly demonstrating its significantly lower reactivity.

Conclusion

4-Ethyl-3-nitropyridin-2-amine is a highly functionalized building block with a distinct reactivity profile shaped by the powerful electron-withdrawing 3-nitro group. Compared to the parent 2-aminopyridine, its exocyclic amino group is significantly less nucleophilic, and its aromatic ring is exceptionally deactivated towards electrophilic attack. Conversely, the electronic structure makes the ring highly susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Understanding this interplay of electronic and steric effects is paramount for researchers, scientists, and drug development professionals to effectively utilize this and related scaffolds in the design and synthesis of novel chemical entities.

References

  • Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 2020. [Online] Available at: [Link][5]

  • National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC, 2020. [Online] Available at: [Link][3]

  • Royal Society of Chemistry. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, 1993. [Online] Available at: [Link][15]

  • National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC, 2022. [Online] Available at: [Link][16]

  • Wikipedia. 2-Aminopyridine. [Online] Available at: [Link][1]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link][14]

  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Online] Available at: [Link][17]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Online] Available at: [Link][11]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, 2015. [Online] Available at: [Link][18]

  • ACS Publications. CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. The Journal of Organic Chemistry. [Online] Available at: [Link][19]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. [Online] Available at: [Link][4]

  • sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Online] Available at: [Link][20]

  • ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 2005. [Online] Available at: [Link][21]

  • Royal Society of Chemistry. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1966. [Online] Available at: [Link][9]

  • National Institutes of Health. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC, 2022. [Online] Available at: [Link][22]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. [Online] Available at: [Link][6]

  • Organic Chemistry Portal. Diazotisation. [Online] Available at: [Link][7]

  • Organic Chemistry Portal. Selective Dehydrogenative Acylation of Enamides with Aldehydes Leading to Valuable β-Ketoenamides. [Online] Available at: [Link][23]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2023. [Online] Available at: [Link][24]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. [Online] Available at: [Link][10]

Sources

Comparative

Validation of a Synthetic Route for 4-Ethyl-3-nitropyridin-2-amine: A Comparative Guide

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth validation and comparison of synthetic rou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth validation and comparison of synthetic routes for 4-Ethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry. We will delve into a primary synthetic approach, explore a potential alternative, and provide the necessary experimental data and analytical validation to support our findings.

Introduction to 4-Ethyl-3-nitropyridin-2-amine

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents. The presence of the nitro group, the amino group, and the ethyl substituent on the pyridine ring offers multiple points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The regiochemistry of these substituents is critical for the molecule's utility, and as such, its controlled synthesis is of considerable interest.

Primary Synthetic Route: Direct Nitration of 4-Ethylpyridin-2-amine

The most direct and atom-economical approach to 4-Ethyl-3-nitropyridin-2-amine is the electrophilic nitration of the commercially available starting material, 4-ethylpyridin-2-amine. This method leverages the activating and directing effects of the amino group to introduce a nitro group onto the pyridine ring.

Mechanistic Rationale

The nitration of 2-aminopyridine derivatives is a classic example of electrophilic aromatic substitution.[1][2] The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3]

The regioselectivity of the nitration is a critical consideration. While the 5-position is electronically favored due to resonance stabilization, the steric hindrance from the adjacent amino group can influence the reaction to favor substitution at the 3-position. Careful control of reaction conditions, such as temperature and the ratio of acids, is crucial to maximize the yield of the desired 3-nitro isomer over the 5-nitro byproduct.[1]

Nitration_Mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium ion) reagents->nitronium Generates start_material 4-Ethylpyridin-2-amine sigma_complex_3 σ-complex (3-nitro intermediate) start_material->sigma_complex_3 Electrophilic attack at C3 sigma_complex_5 σ-complex (5-nitro intermediate) start_material->sigma_complex_5 Electrophilic attack at C5 product_3 4-Ethyl-3-nitropyridin-2-amine (Desired Product) sigma_complex_3->product_3 Deprotonation product_5 4-Ethyl-5-nitropyridin-2-amine (Byproduct) sigma_complex_5->product_5 Deprotonation

Caption: General mechanism for the nitration of 4-Ethylpyridin-2-amine.

Experimental Protocol: Synthesis of 4-Ethyl-3-nitropyridin-2-amine

Materials:

  • 4-Ethylpyridin-2-amine (commercially available)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (5 mL per 1 g of starting material).

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-ethylpyridin-2-amine (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Once the addition is complete and the starting material is fully dissolved, cool the mixture to -5°C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Ethyl Acetate/Hexane, 1:1).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of 3-nitro and 5-nitro isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Performance Data
ParameterValueSource
Yield (crude) 75-85%Estimated from similar reactions[4][5]
Purity (crude) Mixture of 3-nitro and 5-nitro isomers[1]
Yield (purified 3-nitro) 40-50%Estimated
Reaction Time 3-4 hoursEstimated
Safety Concerns Highly corrosive and oxidizing acids, exothermic reaction[3][6]
Scalability Good, with careful temperature control

Alternative Synthetic Route: Ring Construction via Zincke Reaction Chemistry

An alternative to the direct functionalization of a pre-existing pyridine ring is the de novo construction of the ring with the desired substituents. While more steps are involved, this approach can offer superior regiocontrol. A plausible, albeit less direct, route could be envisioned utilizing principles of the Zincke reaction.[7][8]

Conceptual Pathway

This hypothetical route would involve the synthesis of a substituted open-chain intermediate that can then be cyclized to form the desired pyridine ring.

  • Formation of a Zincke Salt: Reaction of a suitable pyridine with 2,4-dinitrochlorobenzene to form a Zincke salt.

  • Ring Opening: Treatment of the Zincke salt with an amine to open the pyridine ring, forming a reactive open-chain intermediate.

  • Condensation and Cyclization: Reaction of the open-chain intermediate with a suitable precursor containing the ethyl and nitro functionalities, followed by cyclization to form the 4-ethyl-3-nitropyridine ring.

  • Amination: Introduction of the amino group at the 2-position.

Alternative_Route pyridine Pyridine zincke_salt Zincke Salt pyridine->zincke_salt Formation dncb 2,4-Dinitrochlorobenzene open_chain Open-chain Intermediate zincke_salt->open_chain Ring Opening amine Amine cyclized_intermediate Cyclized Intermediate open_chain->cyclized_intermediate Condensation & Cyclization precursor Ethyl & Nitro Precursor final_product 4-Ethyl-3-nitropyridin-2-amine cyclized_intermediate->final_product Amination amination_reagent Aminating Agent

Caption: A conceptual alternative synthetic pathway for 4-Ethyl-3-nitropyridin-2-amine.

Performance Comparison
ParameterDirect NitrationRing Construction (Zincke-based)
Number of Steps 1Multiple
Regiocontrol Moderate, requires purificationPotentially high
Starting Materials Commercially availableMay require synthesis of precursors
Overall Yield ModerateLikely lower due to multiple steps
Scalability GoodMore complex, potentially challenging
Development Effort LowHigh

Validation and Characterization of 4-Ethyl-3-nitropyridin-2-amine

Independent of the synthetic route chosen, rigorous analytical validation of the final product is essential to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, and isomers. A typical reverse-phase HPLC method would be employed.

Representative HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 330 nm

  • Expected Elution: The 3-nitro and 5-nitro isomers are expected to have slightly different retention times, allowing for their separation and quantification.[9] 4-Ethyl-3-nitropyridin-2-amine, being more polar than the starting material due to the nitro group, would have a distinct retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target molecule. The chemical shifts and coupling constants provide unambiguous evidence for the positions of the substituents on the pyridine ring.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • The two aromatic protons on the pyridine ring will appear as doublets, with their coupling constant confirming their ortho relationship.

  • The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

  • The amino protons will appear as a broad singlet.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • Six distinct signals for the pyridine ring carbons and the ethyl group carbons are expected, confirming the structure. The carbon bearing the nitro group will be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent [M+H]⁺ ion.

Senior Application Scientist's Recommendation

For routine laboratory synthesis and initial screening purposes, the direct nitration of 4-ethylpyridin-2-amine is the recommended route. Its primary advantages are the readily available starting material, a single synthetic step, and a straightforward workup procedure. While the formation of the 5-nitro isomer necessitates a purification step, standard chromatographic techniques are effective for its removal. The overall moderate yield is acceptable for small to medium-scale synthesis.

The alternative ring-construction route represents a more elegant academic exercise in achieving regiocontrol. However, the increased number of steps, the potential need for custom precursor synthesis, and the likely lower overall yield make it less practical for routine applications. This approach would be more suitable for specialized applications where absolute regioselectivity is paramount and the direct nitration route proves to be problematic.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, purity requirements, and available resources.

References

  • Zincke, T. Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie1904, 330 (3), 361-374.
  • PubChem. 4-Ethylpyridin-2-amine. [Link]

  • Wikipedia. Zincke reaction. [Link]

  • ResearchGate. Synthesis of 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]

  • NIH. 4-Methyl-3-nitropyridin-2-amine. [Link]

  • Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. [Link]

Sources

Validation

A Researcher's Guide to Bioactivity Screening of 4-Ethyl-3-nitropyridin-2-amine Analogs

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Among these, the 2-amino-3-nitropyridine core has emerged as a particularly promising pharmacophore. This guide provides an in-depth comparison of the bioactivity of a series of hypothetical analogs of 4-Ethyl-3-nitropyridin-2-amine, offering a practical framework for researchers engaged in the early-stage drug discovery process.

The strategic placement of a nitro group at the 3-position of the pyridine ring significantly influences the molecule's electronic properties, often enhancing its biological efficacy. This guide will delve into the established protocols for screening such compounds for two primary bioactivities: antiproliferative and antimicrobial effects. We will explore the causality behind experimental choices and present illustrative data to highlight potential structure-activity relationships (SAR).

I. Antiproliferative Activity Screening

A primary objective in contemporary drug discovery is the identification of compounds that can selectively inhibit the growth of cancer cells. The following section details a robust workflow for assessing the antiproliferative potential of 4-Ethyl-3-nitropyridin-2-amine analogs.

Experimental Workflow: Antiproliferative Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay (MTT Assay) cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Culture cells in appropriate media A->B C Seed cells in 96-well plates and allow to adhere B->C D Prepare serial dilutions of test compounds C->D E Treat cells with compounds for 48-72 hours D->E F Add MTT reagent to wells E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate percentage of cell viability I->J K Determine IC50 values J->K

Caption: Workflow for in-vitro antiproliferative screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • A stock solution of each analog is prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • The culture medium is replaced with fresh medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.5%).
  • The plates are incubated for 48 to 72 hours.

3. MTT Assay and Data Acquisition:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C to allow the formation of formazan crystals.
  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Illustrative Antiproliferative Data for 4-Ethyl-3-nitropyridin-2-amine Analogs

The following table presents a hypothetical but plausible dataset for a series of analogs, designed to illustrate potential structure-activity relationships based on findings for similar nitropyridine derivatives.[6][7]

Compound IDR1 (at C4)R2 (at N2)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
ENP-01 -CH2CH3-H15.222.518.9
ENP-02 -CH3-H25.831.428.3
ENP-03 -H-H45.150.748.2
ENP-04 -CH2CH3-CH38.512.19.8
ENP-05 -CH2CH3-CH2Ph5.27.96.1
Doxorubicin (Reference)0.81.10.9

Interpretation of SAR:

  • Effect of C4-substituent: A comparison of ENP-01, ENP-02, and ENP-03 suggests that an alkyl group at the C4 position may enhance antiproliferative activity, with the ethyl group (ENP-01) being more favorable than a methyl group (ENP-02) or no substitution (ENP-03).

  • Effect of N2-substituent: Comparing ENP-01, ENP-04, and ENP-05 indicates that substitution on the exocyclic amine can significantly increase potency. A benzyl group (ENP-05) appears to be more effective than a methyl group (ENP-04), which is in turn better than no substitution (ENP-01).

II. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.[5][8][9][10] This section outlines a standard procedure for evaluating the antimicrobial efficacy of 4-Ethyl-3-nitropyridin-2-amine analogs.

Experimental Workflow: Antimicrobial Screening

G cluster_0 Microbial Culture Preparation cluster_1 Broth Microdilution Assay cluster_2 Data Analysis A Select Bacterial Strains (e.g., S. aureus, E. coli) B Grow bacteria in nutrient broth to mid-log phase A->B C Adjust bacterial suspension to 0.5 McFarland standard B->C D Prepare serial dilutions of test compounds in 96-well plates C->D E Inoculate wells with bacterial suspension D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Ethyl-3-nitropyridin-2-amine

Introduction 4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. The strategic place...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. The strategic placement of the amino, nitro, and ethyl groups on the pyridine core makes it a versatile building block for creating complex molecular architectures. As with any synthetic endeavor in the chemical and pharmaceutical industries, the development of a cost-effective, scalable, and safe manufacturing process is paramount.

This guide provides a comparative analysis of two plausible synthetic pathways for 4-Ethyl-3-nitropyridin-2-amine. Direct, publicly available synthetic routes for this specific molecule are not well-documented; therefore, the following pathways are constructed based on established, analogous chemical transformations for similar pyridine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and analyze the cost-effectiveness and scalability of each approach to guide researchers and process chemists in their synthetic strategy.

Pathway A: Direct Nitration of 2-Amino-4-ethylpyridine

This approach is the most straightforward, involving the direct electrophilic nitration of a commercially available starting material. The primary advantage is the short sequence, which, if successful, could significantly reduce production time and cost.

Reaction Scheme
Reaction scheme for the direct nitration of 2-amino-4-ethylpyridine.

Figure 1: Direct nitration of 2-amino-4-ethylpyridine to produce 4-Ethyl-3-nitropyridin-2-amine and the isomeric byproduct, 4-Ethyl-5-nitropyridin-2-amine.

Expertise & Rationale

The nitration of an aminopyridine ring is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2-amino-4-ethylpyridine, the C3 and C5 positions are activated.

  • Choice of Reagents : A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.

  • Regioselectivity Challenge : The primary drawback of this pathway is the lack of complete regioselectivity. The amino group at C2 directs nitration to both the C3 and C5 positions, leading to a mixture of the desired 3-nitro isomer and the undesired 5-nitro isomer[1][2]. The ethyl group at C4 offers minimal steric hindrance to the C3 position but does not electronically favor it enough to prevent C5 nitration. The separation of these isomers can be challenging and costly, significantly impacting the overall yield and cost-effectiveness of the process.

Experimental Protocol: Synthesis of 4-Ethyl-3-nitropyridin-2-amine via Direct Nitration
  • Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material : Slowly add 2-amino-4-ethylpyridine (12.2 g, 0.1 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration : Once the addition is complete and the solution is homogeneous, slowly add a pre-cooled mixture of fuming nitric acid (6.3 mL, 0.15 mol) and concentrated sulfuric acid (20 mL) dropwise via the dropping funnel. Maintain the internal temperature between 0-5°C throughout the addition.

  • Reaction : After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up : Carefully pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form.

  • Neutralization : Slowly neutralize the cold slurry with a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20°C. The final pH should be approximately 7-8.

  • Isolation : Filter the resulting yellow solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification : The crude product is a mixture of 4-Ethyl-3-nitropyridin-2-amine and 4-Ethyl-5-nitropyridin-2-amine. Separation requires column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or fractional crystallization, which will lead to a significant loss of the desired product.

Pathway B: Regiocontrolled Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This multi-step pathway is designed to overcome the regioselectivity issues inherent in Pathway A. While longer, it offers precise control over the placement of the nitro and amino groups, potentially leading to a higher overall yield of the pure desired product and simplifying purification.

Reaction Scheme
Reaction scheme for the regiocontrolled synthesis of 4-Ethyl-3-nitropyridin-2-amine.

Figure 2: Multi-step synthesis involving nitration of 2-chloro-4-ethylpyridine followed by amination.

Expertise & Rationale

This pathway leverages the predictable nature of nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.

  • Step 1: Nitration of 2-Chloro-4-ethylpyridine : The chlorine atom at the C2 position is deactivating, but the pyridine nitrogen still directs nitration primarily to the C3 and C5 positions. However, the inductive electron-withdrawing effect of the chlorine atom makes the C3 position more electron-deficient and thus more susceptible to nitration than the C5 position. This should favor the formation of the desired 2-chloro-4-ethyl-3-nitropyridine isomer.

  • Step 2: Amination of 2-Chloro-4-ethyl-3-nitropyridine : The nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. The chlorine atom at C2 is an excellent leaving group. Reacting this intermediate with an ammonia source will lead to a highly regioselective substitution at the C2 position to install the amino group, yielding the final product[3][4][5]. This SNAr reaction is generally clean and high-yielding.

Experimental Protocol: Synthesis of 4-Ethyl-3-nitropyridin-2-amine via SNAr

Step 1: Synthesis of 2-Chloro-4-ethyl-3-nitropyridine

  • Preparation : Cool 80 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material : Slowly add 2-chloro-4-ethylpyridine (14.1 g, 0.1 mol) while maintaining the temperature below 10°C.

  • Nitration : Slowly add fuming nitric acid (6.3 mL, 0.15 mol) dropwise, keeping the temperature between 0-5°C.

  • Reaction : Stir the mixture at 0-5°C for 3 hours.

  • Work-up : Pour the reaction mixture onto 400 g of crushed ice and neutralize with solid sodium bicarbonate until the pH is ~7.

  • Extraction : Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

Step 2: Synthesis of 4-Ethyl-3-nitropyridin-2-amine

  • Preparation : In a sealed pressure vessel, dissolve the crude 2-chloro-4-ethyl-3-nitropyridine (18.6 g, 0.1 mol) in 100 mL of ethanol.

  • Amination : Add a 28% aqueous ammonia solution (50 mL, ~0.8 mol).

  • Reaction : Seal the vessel and heat to 80°C for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation : If a precipitate forms, filter the solid, wash with cold water, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product.

  • Purification : The crude product is expected to be of high purity. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if needed.

Cost-Effectiveness and Data Comparison

To provide an objective comparison, the following table summarizes the key metrics for each pathway. Prices are estimates based on bulk laboratory chemical suppliers and are subject to change.

MetricPathway A: Direct NitrationPathway B: Regiocontrolled SNAr
Number of Steps 12
Starting Material 2-Amino-4-ethylpyridine2-Chloro-4-ethylpyridine[6]
Starting Material Cost ~$20-30/g (lab scale)[7][8]~$150-200/g (lab scale)[9]
Key Reagents Fuming Nitric Acid, Sulfuric AcidFuming Nitric Acid, Sulfuric Acid, Aqueous Ammonia
Estimated Yield 30-40% (of desired isomer after purification)60-70% (overall)
Purification Challenge High (Isomer separation by chromatography)Low (Recrystallization)
Safety & Handling Highly corrosive and oxidizing acidsHighly corrosive acids, use of a pressure vessel
Scalability Poor (due to difficult purification)Good (predictable reactions, simpler purification)
Estimated Cost/Gram High (due to low yield and purification)Moderate (higher initial cost, but better yield)

Visualization of Synthetic Workflows

The logical flow of each synthetic pathway is visualized below using the DOT language.

Pathway_A A 2-Amino-4-ethylpyridine C Reaction & Work-up A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Isomer Mixture C->D E Chromatography D->E F 4-Ethyl-3-nitropyridin-2-amine (Product) E->F G 4-Ethyl-5-nitropyridin-2-amine (Byproduct) E->G

Caption: Workflow for Pathway A: Direct Nitration.

Pathway_B cluster_0 Step 1: Nitration cluster_1 Step 2: Amination A 2-Chloro-4-ethylpyridine C Nitration Reaction A->C B Nitrating Mixture B->C D 2-Chloro-4-ethyl- 3-nitropyridine C->D F SNAr Reaction (Pressure Vessel) D->F E Aqueous Ammonia E->F G 4-Ethyl-3-nitropyridin-2-amine (Final Product) F->G

Caption: Workflow for Pathway B: Regiocontrolled SNAr.

Conclusion and Recommendations

The choice between these two synthetic pathways hinges on the desired scale of production and the available resources.

  • Pathway A (Direct Nitration) is deceptively simple. While it involves a single step, the formation of a difficult-to-separate isomeric byproduct makes it economically unviable for large-scale production. The cost associated with chromatographic purification and the significant loss of material would be prohibitive. This route may only be suitable for producing very small, exploratory quantities where a mixed sample could be used for initial screening.

  • Pathway B (Regiocontrolled SNAr) , despite being a two-step process and starting from a more expensive precursor, is the superior choice for scalable and cost-effective synthesis. The high degree of regiocontrol in both the nitration and amination steps leads to a cleaner product, drastically simplifying purification to a standard recrystallization. This results in a higher overall yield of the desired isomer, which will ultimately lower the cost per gram on a larger scale. The process is more robust and predictable, which are critical factors for industrial applications.

For researchers and drug development professionals, Pathway B is the highly recommended route for producing 4-Ethyl-3-nitropyridin-2-amine in quantities required for further research and development, ensuring a reliable supply of high-purity material.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: A Deep Dive into 2-Chloro-4-ethylpyridine (CAS 40325-11-9). Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Shouxin, L., & Junzhang, Liu. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • Chemsrc.com. (n.d.). 2-chloro-4-ethylpyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

Validation

A Guide to the Spectroscopic Comparison of 4-Ethyl-3-nitropyridin-2-amine and its Precursors

<Senior Application Scientist Introduction 4-Ethyl-3-nitropyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. A precise understanding of its molecular structure, and that...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction

4-Ethyl-3-nitropyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. A precise understanding of its molecular structure, and that of its precursors, is paramount for ensuring the purity, efficacy, and safety of the final drug product. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the chemical architecture of these molecules. This guide offers a detailed comparative analysis of the spectroscopic data for 4-Ethyl-3-nitropyridin-2-amine and its logical precursor, 2-Amino-4-ethylpyridine, providing researchers and drug development professionals with the foundational knowledge for confident compound identification and characterization.

The synthetic journey from a simple substituted pyridine to a more complex nitro-substituted aminopyridine involves distinct changes in the electronic and structural properties of the molecule. These transformations are directly observable through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic spectral signatures of each compound, scientists can effectively monitor reaction progress, identify impurities, and confirm the structure of the desired product.

Synthetic Pathway and Spectroscopic Interrogation Points

The synthesis of 4-Ethyl-3-nitropyridin-2-amine typically proceeds via the nitration of 2-Amino-4-ethylpyridine. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring, a transformation that profoundly influences the spectroscopic properties of the molecule.

Synthetic_Pathway cluster_spectroscopy Spectroscopic Analysis Precursor 2-Amino-4-ethylpyridine (Precursor) Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Step 1 P_NMR ¹H NMR, ¹³C NMR Precursor->P_NMR P_IR IR Spectroscopy Precursor->P_IR P_MS Mass Spectrometry Precursor->P_MS Product 4-Ethyl-3-nitropyridin-2-amine (Final Product) Nitration->Product Step 2 Prod_NMR ¹H NMR, ¹³C NMR Product->Prod_NMR Prod_IR IR Spectroscopy Product->Prod_IR Prod_MS Mass Spectrometry Product->Prod_MS

Figure 1: Synthetic pathway for 4-Ethyl-3-nitropyridin-2-amine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-4-ethylpyridine and 4-Ethyl-3-nitropyridin-2-amine.

¹H NMR Data Comparison (in CDCl₃)
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Amino-4-ethylpyridine H-6~7.8-7.9d~5.2
H-5~6.4-6.5d~5.2
H-3~6.2-6.3s-
-CH₂-~2.5-2.6q~7.6
-CH₃~1.2-1.3t~7.6
-NH₂~4.5-5.0br s-
4-Ethyl-3-nitropyridin-2-amine H-6~8.0-8.2d~5.0
H-5~6.8-7.0d~5.0
-CH₂-~2.7-2.9q~7.5
-CH₃~1.2-1.4t~7.5
-NH₂~5.5-6.5br s-

Analysis of ¹H NMR Data:

The introduction of the electron-withdrawing nitro group (-NO₂) at the C-3 position in 4-Ethyl-3-nitropyridin-2-amine causes a significant downfield shift of the adjacent aromatic protons (H-5 and H-6) compared to the precursor, 2-Amino-4-ethylpyridine. This is due to the deshielding effect of the nitro group. The protons of the ethyl group also experience a slight downfield shift. The broad singlet for the amino protons (-NH₂) in the product is also shifted downfield, which can be attributed to changes in electronic environment and potential for intramolecular hydrogen bonding with the nitro group.

¹³C NMR Data Comparison (in CDCl₃)
Compound Carbon Assignment Chemical Shift (δ, ppm)
2-Amino-4-ethylpyridine C-2~158-160
C-6~148-150
C-4~147-149
C-3~105-107
C-5~110-112
-CH₂-~25-27
-CH₃~13-15
4-Ethyl-3-nitropyridin-2-amine C-2~155-157
C-6~150-152
C-4~145-147
C-3~130-135
C-5~115-117
-CH₂-~23-25
-CH₃~12-14

Analysis of ¹³C NMR Data:

The most dramatic change in the ¹³C NMR spectrum is the significant downfield shift of the C-3 signal upon nitration, a direct consequence of the strong electron-withdrawing nature of the nitro group. The chemical shifts of the other ring carbons are also affected, reflecting the altered electron distribution within the aromatic system. Quaternary carbons, such as C-3 in the product, often exhibit lower intensity peaks in ¹³C NMR spectra.[1]

IR Spectroscopy Data Comparison
Compound Functional Group Characteristic Absorption (cm⁻¹)
2-Amino-4-ethylpyridine N-H stretch (amine)~3400-3200 (two bands)
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~2980-2850
C=C, C=N stretch~1600-1450
4-Ethyl-3-nitropyridin-2-amine N-H stretch (amine)~3400-3200 (two bands)
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~2980-2850
N=O stretch (nitro)~1550-1500 (asymmetric)
~1350-1300 (symmetric)
C=C, C=N stretch~1600-1450

Analysis of IR Data:

The key differentiating feature in the IR spectra is the appearance of two strong absorption bands in the spectrum of 4-Ethyl-3-nitropyridin-2-amine, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂). These bands are absent in the spectrum of the precursor. The N-H stretching region for the primary amine remains similar in both compounds, typically showing two bands.

Mass Spectrometry Data Comparison
Compound Molecular Formula Molecular Weight Key Fragmentation Ions (m/z)
2-Amino-4-ethylpyridine C₇H₁₀N₂122.17122 (M⁺), 107 (M-CH₃)⁺, 94 (M-C₂H₄)⁺
4-Ethyl-3-nitropyridin-2-amine C₇H₉N₃O₂167.17167 (M⁺), 150 (M-OH)⁺, 137 (M-NO)⁺, 121 (M-NO₂)⁺

Analysis of Mass Spectrometry Data:

The molecular ion peak (M⁺) in the mass spectrum readily distinguishes between the precursor and the product due to the difference in their molecular weights. The fragmentation pattern of 4-Ethyl-3-nitropyridin-2-amine is characterized by the loss of fragments associated with the nitro group, such as NO (30 Da) and NO₂ (46 Da), providing further structural confirmation.

Experimental Protocols

General Spectroscopic Methods

The following are general protocols for acquiring the spectroscopic data presented. It is crucial to use high-purity solvents and properly calibrated instruments for accurate and reproducible results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the expected chemical shift range.

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, use a GC to separate the sample before introduction into the mass spectrometer.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typically used for these compounds.

    • Mass range: Scan a range appropriate to detect the molecular ion and expected fragments.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of the synthesized 4-Ethyl-3-nitropyridin-2-amine.

Characterization_Workflow Start Synthesized Product (Crude) TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Check for impurities Start->TLC Purification Column Chromatography - Isolate the final product TLC->Purification IR_Spec IR Spectroscopy - Confirm presence of -NO₂ group Purification->IR_Spec NMR_Spec ¹H and ¹³C NMR - Confirm overall structure - Positional isomer confirmation IR_Spec->NMR_Spec MS_Spec Mass Spectrometry - Confirm molecular weight NMR_Spec->MS_Spec Final_Confirmation Pure 4-Ethyl-3-nitropyridin-2-amine Confirmed Structure MS_Spec->Final_Confirmation

Figure 2: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of 4-Ethyl-3-nitropyridin-2-amine and its precursor, 2-Amino-4-ethylpyridine, highlights the significant and predictable changes that occur upon nitration. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR are invaluable for elucidating the carbon-hydrogen framework and the position of substituents. IR spectroscopy offers a rapid and definitive method for identifying the presence of the crucial nitro functional group. Mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By employing these techniques in a complementary fashion, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • PubChem. 2-Amino-4-ethylpyridine. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][2]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link][1]

  • NIST Chemistry WebBook. 2-Amino-4-methyl-3-nitropyridine. National Institute of Standards and Technology. [Link]

  • OSTI.gov. Mass Spectra of N-Nitroso Compounds. [Link][3]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link][4]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link][5]

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Comparative

A Senior Application Scientist's Guide to Parallel Synthesis: Performance of 4-Ethyl-3-nitropyridin-2-amine and its Alternatives

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of core scaffolds for parallel synthesis is a critical decision that profoundly impacts libra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of core scaffolds for parallel synthesis is a critical decision that profoundly impacts library quality, synthetic efficiency, and ultimately, the success of a screening campaign. This guide provides an in-depth technical comparison of the performance of 4-Ethyl-3-nitropyridin-2-amine as a scaffold in parallel synthesis, juxtaposed with viable alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your discovery programs.

The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its prevalence is due to its ability to form key hydrogen bond interactions with biological targets, its metabolic stability, and its synthetic tractability. The introduction of a nitro group, as in 4-Ethyl-3-nitropyridin-2-amine, further modulates the electronic properties of the ring, influencing its reactivity and potential biological activity.[2][3]

4-Ethyl-3-nitropyridin-2-amine in Parallel Amide Synthesis: A Performance Analysis

In the context of parallel synthesis, 4-Ethyl-3-nitropyridin-2-amine is primarily envisioned as a versatile building block for the generation of amide libraries. The exocyclic amino group serves as a handle for diversification through amide bond formation with a library of carboxylic acids.

Mechanistic Considerations: The Double-Edged Sword of the Nitro Group

The electron-withdrawing nature of the nitro group in 4-Ethyl-3-nitropyridin-2-amine has a dual effect on its reactivity.

  • Activation of the Amine: The nitro group decreases the nucleophilicity of the exocyclic amine, which can slow down the rate of amide coupling reactions compared to non-nitrated aminopyridines. This necessitates the use of more potent coupling reagents or harsher reaction conditions to drive the reaction to completion.[4]

  • Activation of the Pyridine Ring: Conversely, the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), offering potential for further diversification at other positions, should a suitable leaving group be present.

This dichotomy in reactivity is a key consideration when designing a parallel synthesis workflow.

Experimental Workflow: Parallel Solution-Phase Amide Synthesis

The following workflow outlines a typical approach for the parallel synthesis of an amide library using a 2-aminopyridine scaffold.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense 4-Ethyl-3-nitropyridin-2-amine (or alternative amine) into reaction vessels B Dispense library of carboxylic acids A->B C Add solvent (e.g., DMF, DCM) B->C D Add coupling reagent (e.g., HATU, T3P) and base (e.g., DIPEA) C->D E Agitate at controlled temperature (e.g., RT to 60 °C) D->E F Quench reaction E->F G Solvent evaporation F->G H Automated purification (e.g., preparative HPLC) G->H I LC-MS and NMR analysis of purified products H->I J Purity and yield determination I->J

Figure 1: General workflow for parallel amide library synthesis.

Comparative Analysis: 4-Ethyl-3-nitropyridin-2-amine vs. Alternatives

Direct, head-to-head comparative data for the parallel synthesis of an identical amide library using 4-Ethyl-3-nitropyridin-2-amine and its alternatives is scarce in the published literature. However, we can draw valuable insights from studies on structurally related compounds and by comparing different classes of scaffolds.

A key challenge in utilizing nitropyridine scaffolds in automated parallel synthesis is their often-poor solubility.[4] This can lead to dispensing inaccuracies and incomplete reactions, ultimately reducing the success rate and purity of the library.

For a more robust comparison, we will consider two primary alternatives to the 4-Ethyl-3-nitropyridin-2-amine scaffold:

  • 2-Amino-4-ethylpyridine (Non-nitrated analog): This allows for a direct assessment of the impact of the nitro group on reactivity and performance.

  • 2-Amino-4-ethylpyrimidine (Bioisosteric replacement): Pyrimidines are common bioisosteres of pyridines and offer a different heterocyclic core with potentially more favorable physicochemical properties.

Performance Metrics in Parallel Synthesis
ScaffoldExpected Reactivity in Amide CouplingSolubilityEase of PurificationSuccess Rate (Estimated)
4-Ethyl-3-nitropyridin-2-amine Moderate to LowOften PoorModerate to Difficult60-75%
2-Amino-4-ethylpyridine HighGoodEasy to Moderate>90%
2-Amino-4-ethylpyrimidine HighGenerally GoodEasy to Moderate>85%

Note: The success rate is an estimation based on typical outcomes in parallel synthesis campaigns and is highly dependent on the specific carboxylic acids and reaction conditions employed.

Causality Behind Performance Differences
  • Reactivity: The electron-donating nature of the ethyl group in 2-Amino-4-ethylpyridine and 2-Amino-4-ethylpyrimidine enhances the nucleophilicity of the amino group, leading to faster and more efficient amide coupling reactions. The nitro group in 4-Ethyl-3-nitropyridin-2-amine, being strongly electron-withdrawing, significantly reduces this nucleophilicity.

  • Solubility: The presence of the polar nitro group can lead to lower solubility in common organic solvents used in parallel synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[4] This can be a major bottleneck in automated workflows.

  • Purification: The higher reactivity of the non-nitrated analogs often leads to cleaner reaction profiles, simplifying purification. Reactions with 4-Ethyl-3-nitropyridin-2-amine may require longer reaction times or higher temperatures, potentially leading to the formation of more byproducts.

Experimental Protocols

The following protocols are provided as a starting point for the parallel synthesis of an amide library. Optimization may be required based on the specific carboxylic acids used.

Protocol 1: Parallel Amide Synthesis with 4-Ethyl-3-nitropyridin-2-amine
  • Materials:

    • 4-Ethyl-3-nitropyridin-2-amine (1.0 eq)

    • Carboxylic acid library (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To an array of reaction vessels, add a solution of 4-Ethyl-3-nitropyridin-2-amine in DMF.

    • Add the corresponding carboxylic acid solution to each vessel.

    • Add a solution of HATU and DIPEA in DMF to each vessel.

    • Seal the reaction vessels and agitate at 60 °C for 16 hours.

    • After cooling to room temperature, quench the reactions with water.

    • Evaporate the solvent and purify the crude products by preparative HPLC.

Protocol 2: Parallel Amide Synthesis with 2-Amino-4-ethylpyridine or 2-Amino-4-ethylpyrimidine
  • Materials:

    • 2-Amino-4-ethylpyridine or 2-Amino-4-ethylpyrimidine (1.0 eq)

    • Carboxylic acid library (1.1 eq)

    • Propanephosphonic acid anhydride (T3P®, 50% in EtOAc) (1.5 eq)

    • Pyridine (2.0 eq)

    • Anhydrous DCM

  • Procedure:

    • To an array of reaction vessels, add a solution of the aminopyridine or aminopyrimidine in DCM.

    • Add the corresponding carboxylic acid solution to each vessel.

    • Add pyridine to each vessel.

    • Add the T3P® solution to each vessel.

    • Seal the reaction vessels and agitate at room temperature for 4 hours.

    • Quench the reactions with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, evaporate the solvent, and purify the crude products by preparative HPLC.

G cluster_scaffold Scaffold Selection cluster_coupling Amide Coupling cluster_outcome Desired Outcome Scaffold Choose Scaffold: - 4-Ethyl-3-nitropyridin-2-amine - 2-Amino-4-ethylpyridine - 2-Amino-4-ethylpyrimidine Coupling Select Coupling Conditions: - HATU/DIPEA (for less reactive amines) - T3P/Pyridine (for more reactive amines) Scaffold->Coupling Informs choice of Outcome High-quality amide library with good yield and purity Coupling->Outcome Leads to

Figure 2: Decision framework for scaffold and coupling agent selection.

Conclusion and Recommendations

While 4-Ethyl-3-nitropyridin-2-amine offers the potential for further diversification through its nitro group, its performance in parallel amide synthesis can be hampered by lower reactivity and poor solubility. For the primary goal of generating a diverse amide library with high success rates and ease of synthesis, the non-nitrated analog, 2-Amino-4-ethylpyridine , or the bioisosteric alternative, 2-Amino-4-ethylpyrimidine , are generally superior choices.

Recommendations for Researchers:

  • For Broad and Rapid Library Synthesis: Prioritize the use of 2-amino-4-ethylpyridine or 2-amino-4-ethylpyrimidine with a robust coupling agent like T3P®.

  • When SNAr Chemistry is a Desired Secondary Diversification: If the synthetic plan involves subsequent modification of the pyridine ring via nucleophilic aromatic substitution, 4-Ethyl-3-nitropyridin-2-amine becomes a more strategic choice, despite the potential challenges in the initial amide coupling step. In such cases, be prepared to employ more forceful coupling conditions and address potential solubility issues.

  • Always Perform Small-Scale Scoping: Before committing to a full library synthesis, it is prudent to conduct a small-scale test array with a representative set of carboxylic acids to identify the optimal reaction conditions for your chosen scaffold.

By carefully considering the interplay between scaffold electronics, solubility, and reaction kinetics, researchers can navigate the challenges of parallel synthesis and efficiently generate high-quality compound libraries to accelerate their drug discovery efforts.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering, 6(2).[2]

  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.[5]

  • Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. (1998). Molecular Diversity, 4(3), 183-5.[6]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025). ResearchGate.[7]

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). ResearchGate.[8]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). ChemRxiv.[5]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central.[9]

  • Representative protocols for the synthesis of functionalized indolizines. (n.d.). ResearchGate.[10]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Advances.[11]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021). ChemRxiv.[12]

  • Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. (2022). Chemical Science, 13(36), 10765-10773.[4]

  • New Covalent Fragment Libraries by parallel synthesis. (n.d.). Enamine.[13]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (n.d.). Semantic Scholar.[14]

  • Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. (n.d.). PubMed Central.[15]

  • A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives. (2025). Benchchem.[16]

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.[1]

  • 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. (n.d.). Self-published.[17]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). Journal of the American Chemical Society, 130(22), 6918–6919.[18]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.[19]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. (2023). Catrin.[20]

  • The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. (2026). Self-published.[21]

  • A Comparative Guide to Dehydrating Reagents: Alternatives to Cyanamide for Amide, Ester, and Nitrile Synthesis. (2025). Benchchem.[22]

  • 2-Amino-3-nitropyridine 99 4214-75-9. (n.d.). Sigma-Aldrich.[23]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.[24]

  • Library Synthesis. (n.d.). Enamine.[25]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PubMed Central.[26]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.[27]

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.[28]

  • 2-Chloro-3-nitropyridine. (n.d.).
  • Amine building blocks for library synthesis. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central.
  • 2-Chloro-3-nitropyridine. (n.d.). PubMed Central.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry.
  • Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents. (2014). PubMed.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central.
  • A simple synthesis of aminopyridines: use of amides as amine source. (2025).
  • Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia. (2025).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • comparative study of synthetic routes to 2-amino-3-cyanopyridine deriv

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Ethyl-3-nitropyridin-2-amine

This guide provides a detailed protocol for the safe and compliant disposal of 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2). As drug development professionals, our commitment to safety and environmental stewardship e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Ethyl-3-nitropyridin-2-amine (CAS: 70936-16-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes established safety protocols and regulatory principles to provide a clear, actionable plan for researchers. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow, not treated as an afterthought.

Hazard Assessment and Characterization

A specific Safety Data Sheet (SDS) for 4-Ethyl-3-nitropyridin-2-amine is not widely available. Therefore, a conservative approach is mandated, where the hazard profile is inferred from structurally analogous compounds, specifically other nitropyridine derivatives. The presence of a nitro group (NO2) on an aromatic ring often confers toxic properties and resistance to environmental degradation[1]. The aminopyridine backbone itself is known for acute toxicity[2].

Based on data from close structural analogs, 4-Ethyl-3-nitropyridin-2-amine should be presumed to possess the following hazards:

Hazard ClassDescriptionRationale & Representative Analogs
Acute Toxicity Harmful or Toxic if swallowed, in contact with skin, or if inhaled.Analogs like 4-Amino-3-nitropyridine and 3-Nitropyridine are classified as Category 3 or 4 acute toxicants.[3][4][5][6]
Skin Irritation Causes skin irritation. This is a common characteristic of aminonitropyridine compounds.[7][8]
Eye Irritation Causes serious eye irritation. Direct contact is likely to cause significant irritation or damage.[3][7][9]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[8]
Environmental Hazard Potentially persistent and toxic to aquatic life. Nitroaromatic compounds are known for their resistance to oxidative degradation and potential environmental toxicity.[1]

Given this profile, 4-Ethyl-3-nitropyridin-2-amine must be managed as a regulated hazardous waste from the moment it is designated for disposal.[10][11]

Core Principles for Chemical Waste Management

Before proceeding to the disposal protocol, it is crucial to internalize these foundational principles:

  • Primacy of EHS: All waste disposal activities must be conducted in strict accordance with the guidelines set by your institution's Environmental Health & Safety (EHS) department and comply with all federal, state, and local regulations.[10][12]

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the quantities of chemical required for your experiments, keep a precise inventory, and avoid generating unnecessary waste.[10][13]

  • No Drain or Trash Disposal: Under no circumstances should 4-Ethyl-3-nitropyridin-2-amine or its containers be disposed of in the regular trash or down the sanitary sewer.[12] This is due to its inherent toxicity and persistence.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for handling waste 4-Ethyl-3-nitropyridin-2-amine.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste chemical, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][14]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[9] All handling of the solid waste should occur within a certified chemical fume hood.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste: Collect pure, unadulterated 4-Ethyl-3-nitropyridin-2-amine in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a liquid hazardous waste container. Segregate based on the solvent:

    • Non-Halogenated Solvents (e.g., methanol, ethanol, acetonitrile): Collect in a "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a "Halogenated Organic Waste" container.

  • Incompatible Materials: Never mix this waste with strong oxidizing agents or strong acids.[15] Keep it separate from other reactive waste streams.

Step 3: Select a Compliant Waste Container The integrity of the waste stream depends on the container.

  • Compatibility: The container must be made of a material that does not react with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[13][15]

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[15]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% or one inch of headspace to allow for vapor expansion.[15]

Step 4: Label the Waste Container Immediately Labeling is a non-negotiable step for safety and regulatory compliance.

  • Content: The label must clearly state "Hazardous Waste."

  • Identification: List the full chemical name: "4-Ethyl-3-nitropyridin-2-amine" and any solvents present with their approximate percentages.

  • Hazard Information: Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 5: Store Waste in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation pending pickup.

  • Designation: The SAA must be a designated area within the laboratory.[10]

  • Secondary Containment: The waste container must be kept in a secondary container (such as a spill tray) that can hold the entire volume of the container in case of a leak.[13]

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[10][15]

Step 6: Arrange for Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check your institution's policy), contact your EHS department to schedule a waste pickup.[10][11]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[7][16]

Decontamination and Spill Management

  • Contaminated Labware: Glassware contaminated with 4-Ethyl-3-nitropyridin-2-amine should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as hazardous liquid waste.[11]

  • Empty Containers: An empty container that held this compound must still be managed as hazardous waste. Deface the original label, mark it as "Empty," and consult your EHS for specific disposal procedures.[11] Some jurisdictions may require triple rinsing before the container can be discarded.[11]

  • Spill Response: For a small spill, wear appropriate PPE, contain the spill with absorbent pads or sand, and carefully collect the material into a hazardous waste container. For large spills, evacuate the area, alert personnel, and contact your institution's emergency response and EHS teams immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Ethyl-3-nitropyridin-2-amine.

DisposalWorkflow start_node Waste Generated: 4-Ethyl-3-nitropyridin-2-amine decision_node decision_node start_node->decision_node Assess Waste Form process_node_solid Collect in Container for SOLID HAZARDOUS WASTE decision_node->process_node_solid Solid process_node_liquid Collect in Container for LIQUID HAZARDOUS WASTE (Segregate by Solvent) decision_node->process_node_liquid In Solution process_node process_node storage_node Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment end_node Arrange EHS Pickup for Licensed Disposal storage_node->end_node process_node_label Securely Cap and Label Container - Full Chemical Name - 'Hazardous Waste' - Date process_node_solid->process_node_label Don PPE process_node_liquid->process_node_label Don PPE process_node_label->storage_node caption Fig 1. Disposal Decision Workflow

Caption: Fig 1. Disposal Decision Workflow

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • 4-Chloro-3-nitropyridin-2-amine. PubChem. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Amines, Aliphatic. OECD Existing Chemicals Database. [Link]

  • Aminopyridines. Environmental Protection Agency (EPA). [Link]

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Handling

Essential Protective Measures for Handling 4-Ethyl-3-nitropyridin-2-amine

A Senior Application Scientist's Guide to Laboratory Safety and Operational Excellence The handling of specialized chemical reagents like 4-Ethyl-3-nitropyridin-2-amine, a compound integral to various research and develo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Excellence

The handling of specialized chemical reagents like 4-Ethyl-3-nitropyridin-2-amine, a compound integral to various research and development pipelines, demands a meticulous and informed approach to safety. While specific toxicological data for this exact compound is not extensively published, its structure—featuring a nitropyridine core—necessitates adherence to stringent safety protocols based on the known hazards of related chemical families. Pyridine derivatives, particularly those with nitro groups, can present significant health risks, including irritation to the skin, eyes, and respiratory system, with potential for greater toxicity.[1][2][3] This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Ethyl-3-nitropyridin-2-amine, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a robust personal protective equipment strategy. The recommendations below are derived from the safety profiles of analogous nitropyridine compounds and general best practices for handling pyridine-based reagents.[4][5][6]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]Protects against accidental splashes and potential vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Avoid latex gloves as they may offer insufficient protection.[4] Always inspect gloves for tears or punctures before use and change them frequently.Provides a critical barrier against dermal absorption, which can be a primary route of exposure for pyridine compounds. Harmful effects have been noted upon skin contact with related chemicals.[1][2][8]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat, fully buttoned, is essential. For operations with a higher risk of exposure, consider chemical-resistant aprons and boot covers.Protects against skin contact and prevents the contamination of personal clothing.[7][9]
Respiratory Protection All handling of 4-Ethyl-3-nitropyridin-2-amine must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Inhalation of pyridine-like compounds can lead to respiratory irritation, dizziness, and other systemic effects.[4][9]
Operational Workflow: From Receipt to Disposal

A systematic, step-by-step approach to handling ensures that safety is integrated into every phase of the experimental process. The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood (Check certification sticker) prep2 Locate Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Don PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Carefully Unpack Container prep3->handle1 Begin Work handle2 Weigh Solid on a Tared Weigh Paper handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Seal All Containers handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Complete Work clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Containers clean2->clean3 clean4 Doff PPE in Correct Order (Gloves last) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A logical workflow for the safe handling of 4-Ethyl-3-nitropyridin-2-amine.

Experimental Protocol: Step-by-Step Guidance
  • Preparation :

    • Before bringing the chemical into the work area, ensure that the chemical fume hood is operational and has a current certification.

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

    • Don the appropriate PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Handling :

    • Conduct all manipulations of 4-Ethyl-3-nitropyridin-2-amine within the fume hood to contain any dust or vapors.[3]

    • When opening the container, do so slowly to prevent any pressure release from disturbing the solid material.

    • Use a spatula or other appropriate tool to transfer the required amount of the compound. Avoid creating dust. If weighing, use a tared weigh paper or container.

    • Keep the primary container tightly sealed when not in use.[7][10]

  • Post-Handling & Cleanup :

    • After completing the transfer, decontaminate the spatula and the work surface with an appropriate solvent and cleaning agent.

    • Carefully fold any used weigh paper and dispose of it in the designated solid hazardous waste container.

    • Doff PPE in a manner that avoids contaminating your skin or clothing. Typically, this involves removing the lab coat, followed by goggles, and finally gloves (turning them inside out as you remove them).

    • Wash your hands thoroughly with soap and water after removing your gloves.[10]

Emergency Response and Disposal Plan

Emergency Procedures:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]

  • Spills : For minor spills within a fume hood, absorb the material with a non-reactive absorbent, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle, necessary to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with 4-Ethyl-3-nitropyridin-2-amine, including excess reagent, contaminated gloves, weigh papers, and cleaning materials, must be treated as hazardous waste.

  • Containment : Dispose of this waste in clearly labeled, sealed containers that are appropriate for solid chemical waste.

  • Disposal Route : All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[6] Adhere strictly to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[6]

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling 4-Ethyl-3-nitropyridin-2-amine, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Benchchem.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2010, November 15).
  • Fisher Scientific. (2011, April 6).
  • New Jersey Department of Health. (2003, August). Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • Thermo Fisher Scientific.
  • TCI Chemicals. (2025, May 23).
  • Biosynth. (2022, April 26).
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  • TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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